Bardoxolone
説明
特性
IUPAC Name |
(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)/t19-,21-,23-,28-,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGZJQLMVSIZEI-UQMAOPSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025273 | |
| Record name | Bardoxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218600-44-3 | |
| Record name | Bardoxolone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218600443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bardoxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12651 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 218600-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=711193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bardoxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARDOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HT68L8941 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bardoxolone Methyl from Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Bardoxolone methyl, a promising therapeutic agent, from its natural precursor, oleanolic acid. This compound methyl is a synthetic oleanane triterpenoid known for its potent anti-inflammatory and antioxidant properties, primarily through the activation of the Nrf2 signaling pathway.[1][2][3] This document details the chemical synthesis, experimental protocols, underlying mechanism of action, and relevant clinical data, serving as a critical resource for professionals in drug development and chemical research.
I. Chemical Synthesis Pathway
The synthesis of this compound methyl from oleanolic acid is an efficient, multi-step process. A widely adopted method accomplishes the conversion in approximately five steps with an overall yield of around 50%.[1][4] This process requires minimal chromatographic purifications, making it scalable for producing gram quantities of the final compound.[1] The synthesis modifies the C-3 hydroxyl group, the C-ring double bond, and the C-28 carboxylic acid of the original oleanolic acid structure.[4][5]
The general synthetic workflow is outlined below.
Caption: A flowchart illustrating the key stages in the synthesis of this compound methyl from oleanolic acid.
II. Quantitative Data Summary
The following table summarizes the quantitative yields for each step in a representative synthesis of this compound methyl from oleanolic acid.
| Step | Reaction | Key Reagents | Yield (%) | Reference |
| 1 | Esterification | K₂CO₃, MeI, DMF | 99% | [4] |
| 2 | Oxidation | Iodobenzoic acid, DMSO | 87% | [4] |
| 3 & 4 | Epoxidation & Bromination | mCPBA; HBr, Br₂, Acetic Acid | 82% (over two steps) | [4] |
| 5 | Cyanation | CuCN, KI, DMF | 73% | [4] |
| Overall | - | - | ~50% | [1][4] |
III. Detailed Experimental Protocols
The protocols provided below are based on established and published synthetic methods.[4][6]
Step 1: Methyl Esterification of Oleanolic Acid
-
Objective: To protect the carboxylic acid group at C-28 as a methyl ester.
-
Procedure: To a solution of oleanolic acid in acetone, add potassium carbonate (K₂CO₃) and iodomethane (MeI). The reaction mixture is stirred at room temperature for approximately 24 hours. Following the reaction, the mixture is concentrated in vacuo. The resulting residue is dissolved in dichloromethane, washed sequentially with water and brine, and then dried over magnesium sulfate. Filtration and removal of the solvent under vacuum yields the methyl ester product, 3β-acetyloleanolic acid methyl ester.[6] A similar procedure using DMF as the solvent at 0°C to room temperature also yields the desired product in high purity.[4]
Step 2: Oxidation of the C-Ring
-
Objective: To introduce a ketone at the C-12 position.
-
Procedure: The methyl ester intermediate is dissolved in a mixture of fluorobenzene and DMSO. Iodobenzoic acid is added, and the mixture is heated to 85°C for 24 hours.[4] This step facilitates the oxidation of the C-12 position, a critical step for creating the dienone system in the final product.
Step 3 & 4: Epoxidation and Bromination
-
Objective: To functionalize the A-ring in preparation for the introduction of the cyano group.
-
Procedure:
-
The product from the previous step is dissolved in dichloromethane and cooled to 0°C. Meta-chloroperoxybenzoic acid (mCPBA) is added, and the reaction is stirred for 12-24 hours at room temperature to form an epoxide.[4][6]
-
The resulting intermediate is then treated with hydrobromic acid (HBr) and bromine (Br₂) in acetic acid. The reaction is maintained at room temperature and then warmed to 35°C for 24 hours.[4] This two-step process results in the formation of a bromo-substituted intermediate.
-
Step 5: Cyanation to Yield this compound Methyl
-
Objective: To introduce the cyano group at the C-2 position and form the final product.
-
Procedure: The bromo-intermediate is dissolved in anhydrous DMF. Copper cyanide (CuCN) and potassium iodide (KI) are added, and the reaction mixture is heated to 120°C for 24 hours.[4] After cooling, the reaction is worked up and the crude product is purified, typically via silica gel chromatography, to yield this compound methyl as a solid.[7][8]
IV. Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
This compound methyl exerts its therapeutic effects primarily by activating the Keap1-Nrf2 pathway, a central regulator of cellular defense against oxidative and electrophilic stress.[9][10] It also inhibits the pro-inflammatory NF-κB pathway.[2][11]
Under normal, unstressed conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[3][10] this compound methyl is an electrophilic molecule that reacts with specific cysteine residues on Keap1.[9] This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[9][12] In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, inducing the transcription of a wide array of cytoprotective and antioxidant enzymes.[9][10]
Caption: The signaling pathway of this compound methyl, highlighting the activation of Nrf2 and inhibition of NF-κB.
V. Clinical Trial Data Overview
This compound methyl has been evaluated in numerous clinical trials, particularly for its potential in treating chronic kidney disease (CKD) in patients with type 2 diabetes and Alport syndrome. A key finding has been its effect on the estimated glomerular filtration rate (eGFR).
| Clinical Trial | Patient Population | Key Finding | Quantitative Result | Reference(s) |
| BEAM (Phase 2) | Patients with moderate to severe CKD and type 2 diabetes | Increased eGFR after 24 months of treatment | > 10 ml/min/1.73 m² increase in eGFR | [2] |
| TSUBAKI (Phase 2) | Diabetic kidney disease patients | Significant increase in measured GFR at week 16 | Intergroup difference of +6.64 ml/min per 1.73 m² vs. placebo (P = 0.008) | [13][14] |
| CARDINAL (Phase 3) | Patients with Alport Syndrome | Significant improvement in eGFR at week 48 | Intergroup difference of +9.50 mL/min/1.73 m² vs. placebo (p<0.0001) | [15] |
| CARDINAL (Phase 3) | Patients with Alport Syndrome | Significant improvement in retained eGFR at week 52 (4 weeks post-treatment) | Intergroup difference of +5.14 mL/min/1.73 m² vs. placebo (p=0.0012) | [15] |
| BEACON (Phase 3) | Patients with stage 4 CKD and type 2 diabetes | Trial terminated due to higher rate of heart-related adverse events | Not applicable (trial halted) | [2] |
Note: The BEACON trial was terminated early due to safety concerns, specifically an increased rate of heart failure-related events in the treatment group.[2] Subsequent analyses suggested that patients with specific risk factors, such as elevated baseline B-type natriuretic peptide levels, were more susceptible.[11][14]
This guide provides a foundational understanding of the synthesis and biological activity of this compound methyl. Researchers are encouraged to consult the cited literature for further details and to inform their own experimental designs.
References
- 1. Efficient and scalable synthesis of this compound methyl (cddo-methyl ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound methyl - Wikipedia [en.wikipedia.org]
- 3. This compound Brings Nrf2-Based Therapies to Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. This compound methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 11. karger.com [karger.com]
- 12. This compound methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reata Announces Positive Topline Year One Results From Pivotal Phase 3 Cardinal Study of this compound Methyl in Patients With Alport Syndrome - BioSpace [biospace.com]
Mechanism of Action of Bardoxolone on the Nrf2 Pathway: A Technical Guide
Abstract
Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a synthetic triterpenoid that has been extensively studied as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. This compound exerts its effects through a direct, covalent interaction with the Nrf2 repressor protein, Keap1, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, initiates the transcription of a broad array of cytoprotective genes. This technical guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
The Keap1-Nrf2 Signaling Pathway: Baseline Regulation
Under homeostatic (unstressed) conditions, the transcription factor Nrf2 is maintained at low levels. Its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), functions as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[2] Keap1 continuously binds to Nrf2 in the cytoplasm, facilitating its polyubiquitination and subsequent degradation by the 26S proteasome.[2] This constant turnover ensures that the Nrf2-mediated antioxidant response is tightly controlled and only activated in response to specific cellular stresses.
Caption: Baseline regulation of the Keap1-Nrf2 pathway under unstressed conditions.
Core Mechanism of Action of this compound
This compound functions as an Nrf2 pathway activator by directly targeting and inhibiting Keap1. The mechanism can be dissected into several key steps:
2.1. Covalent Modification of Keap1 this compound is an electrophilic molecule that covalently binds to reactive cysteine residues on the Keap1 protein.[3][4] This interaction is a Michael addition reaction. While Keap1 has several reactive cysteines, Cys151, located in the BTB domain of Keap1, has been identified as a primary target for this compound and other similar activators.[5]
2.2. Inhibition of Nrf2 Ubiquitination and Degradation The covalent modification of Keap1 by this compound induces a conformational change that disrupts the integrity of the Keap1-Cul3 E3 ubiquitin ligase complex.[2] This prevents Keap1 from presenting Nrf2 for ubiquitination. As a result, the proteasomal degradation of newly synthesized Nrf2 is inhibited.[6][7]
2.3. Nrf2 Accumulation and Nuclear Translocation With its degradation blocked, Nrf2 protein rapidly accumulates in the cytoplasm.[6] This allows it to escape Keap1-mediated repression and translocate into the nucleus.[7][8]
2.4. Transcriptional Activation of ARE-Dependent Genes Once in the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins.[3][4] This Nrf2-Maf complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) or Electrophile Responsive Elements (EpREs) located in the promoter regions of its target genes.[3][6] This binding initiates the transcription of more than 250 genes that form the core of the cellular antioxidant and cytoprotective response.[9]
Caption: Mechanism of Nrf2 activation by this compound.
Quantitative Data on Nrf2 Pathway Activation
The effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effect of this compound Methyl (BM) on Nrf2 and Target Protein Expression
| Cell Line/Model | Treatment | Effect on Nrf2 Protein | Effect on Target Protein | Citation |
|---|---|---|---|---|
| NRK-52E cells | 0.2 µM BM + 50 mM dRib | Significant increase vs. dRib alone | Prevents dRib-induced decrease in SLC7A11 | [6] |
| HUVECs | 10-100 nM BM | Increased cytosolic and nuclear Nrf2 | Keap1 levels unchanged | [8] |
| Rat Model of CHF | 5 mg/kg BM | Partially reversed decrease in Nrf2 | N/A |[7][10] |
Table 2: Upregulation of Nrf2 Target Gene mRNA Expression
| Model System | Treatment | Target Gene | Fold Increase / Change | Citation |
|---|---|---|---|---|
| Cynomolgus Monkeys | This compound Methyl | NQO1, TXNRD1, GCLC, GSR | Significantly increased | [9] |
| Cynomolgus Monkeys | This compound Methyl | SRXN1 | ~43-fold (p=0.05) | [9] |
| HUVECs | 10-100 nM BM | HO1, NQO1, GCLC | Significant increase | [8] |
| NRK-52E cells | 0.2 µM BM + 50 mM dRib | HO-1, NQO1, GCLC, GCLM | Further increase vs. dRib alone |[6] |
Table 3: Pharmacodynamic and Clinical Effects of this compound Methyl
| Study Type | Population | Dose | Pharmacodynamic/Clinical Endpoint | Result | Citation |
|---|---|---|---|---|---|
| Phase I | Advanced Solid Tumors | MTD: 900 mg/day | NQO1 mRNA in PBMCs | Increased levels | [11] |
| Phase III (BEACON) | T2D, Stage 4 CKD | 20 mg/day | Serum ALT (mean change) | +14.6 U/L vs. +0.3 U/L (placebo) | [12] |
| Phase III (BEACON) | T2D, Stage 4 CKD | 20 mg/day | Serum AST (mean change) | +5.6 U/L vs. -0.1 U/L (placebo) | [12] |
| TSUBAKI Study | T2D, Stage 3-4 CKD | 5-15 mg/day (titrated) | Estimated GFR (eGFR) | Significant increase from baseline |[13] |
Key Experimental Protocols
Verifying the mechanism of action of Nrf2 activators like this compound involves a standard set of molecular and cellular biology techniques.
4.1. Co-Immunoprecipitation (Co-IP) to Assess Keap1-Nrf2 Interaction This technique is used to demonstrate that this compound disrupts the physical interaction between Keap1 and Nrf2.[6][8]
-
Cell Culture and Lysis: Culture cells (e.g., NRK-52E, HUVECs) and treat with vehicle control or this compound for the desired time. Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-Clearing: Centrifuge lysates to pellet debris. Incubate the supernatant with Protein A/G Sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet beads and transfer the pre-cleared lysate to a new tube. Add an anti-Keap1 antibody and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G Sepharose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate (immunoprecipitant) and whole-cell lysate (input) samples by Western blot using antibodies against both Keap1 and Nrf2. A decrease in the amount of Nrf2 co-precipitated with Keap1 in this compound-treated samples indicates disruption of the interaction.[6]
Caption: A typical experimental workflow for Co-Immunoprecipitation (Co-IP).
4.2. Immunofluorescence (IF) for Nrf2 Nuclear Translocation This microscopy-based technique visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment.[6]
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with vehicle, a positive control, or various concentrations of this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.
-
Staining: Block non-specific antibody binding with a blocking buffer (e.g., BSA or serum). Incubate with a primary antibody against Nrf2. After washing, incubate with a fluorescently-labeled secondary antibody.
-
Nuclear Counterstain: Stain the nuclei with a DNA-binding dye such as DAPI (blue fluorescence).
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a confocal or fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio using software like ImageJ to determine the extent of translocation.[6]
4.3. Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression This method is used to quantify the upregulation of Nrf2 target gene mRNA.[8][11]
-
Cell/Tissue Treatment and RNA Extraction: Treat cells or animal models as required. Isolate total RNA using a suitable method (e.g., TRIzol reagent or commercial kits) and treat with DNase to remove genomic DNA contamination.
-
cDNA Synthesis: Reverse transcribe the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up qPCR reactions in a multi-well plate containing cDNA template, forward and reverse primers for the target gene (e.g., NQO1, HO-1) and a reference (housekeeping) gene (e.g., ABL1, β-actin), and a qPCR master mix (containing DNA polymerase and SYBR Green or a probe).
-
Data Analysis: Run the reaction on a real-time PCR machine. Calculate the relative expression of the target gene normalized to the reference gene using the 2-ΔΔCq method.[6]
Conclusion
This compound methyl is a potent, electrophilic activator of the Nrf2 signaling pathway. Its core mechanism of action involves the direct covalent modification of cysteine residues on the Nrf2 repressor protein, Keap1. This event abrogates the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its accumulation, nuclear translocation, and the transcriptional activation of a robust antioxidant and anti-inflammatory genetic program. Understanding this detailed mechanism and the experimental methodologies used to elucidate it is crucial for the continued development and evaluation of Nrf2-targeting therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Brings Nrf2-Based Therapies to Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keap1-Nrf2 signaling activation by this compound-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Methyl Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Effects of Nrf2 Activation by this compound Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I First-in-Human Trial of this compound Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Development of Bardoxolone Methyl: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a semi-synthetic triterpenoid investigational drug that has garnered significant scientific interest for its potent anti-inflammatory and antioxidant properties. Derived from the natural product oleanolic acid, it was initially developed as a potential anti-cancer agent. However, serendipitous observations of improved renal function in early clinical trials led to a strategic pivot in its development towards treating chronic kidney disease (CKD). Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses, and the concurrent inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. This dual activity addresses the underlying oxidative stress and inflammation that drive the progression of many chronic diseases. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development journey of this compound methyl.
Discovery and Synthesis
This compound methyl was developed from the natural product oleanolic acid, a pentacyclic triterpenoid known to possess modest anti-inflammatory activity. The goal of the synthetic chemistry effort was to create derivatives with significantly enhanced potency. The synthesis of this compound methyl from oleanolic acid is an efficient, five-step process that achieves an overall yield of approximately 50%.[1]
Synthetic Pathway Overview
The synthesis involves targeted modifications to the A and C rings and the C-28 carboxylic acid of the oleanolic acid scaffold.[1] This chemical engineering enhances the electrophilic nature of the molecule, making it a potent Michael acceptor that can covalently interact with cysteine residues on target proteins like Keap1.
Mechanism of Action
This compound methyl exerts its biological effects primarily through the modulation of two critical intracellular signaling pathways: the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Activation of the Nrf2 Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] this compound methyl, an electrophilic molecule, covalently binds to reactive cysteine residues on Keap1.[2] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[3] Consequently, newly synthesized Nrf2 is stabilized, avoids degradation, and translocates to the nucleus.[3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes, upregulating the expression of a wide array of antioxidant and cytoprotective proteins, such as Heme Oxygenase 1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][4]
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and proteasomal degradation, liberating NF-κB to translocate to the nucleus. Nuclear NF-κB then drives the transcription of pro-inflammatory genes, including cytokines and chemokines. Preclinical studies indicate that this compound methyl can directly inhibit IKKβ, thereby preventing IκB phosphorylation and degradation and ultimately suppressing NF-κB activation.[5]
Preclinical Development
This compound methyl has demonstrated potent activity in a wide range of preclinical models, validating its mechanism of action and therapeutic potential. In vitro studies show that it activates Nrf2 signaling at nanomolar concentrations.[6] It has also shown potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[7][8]
Preclinical Efficacy Data (In Vitro)
The following table summarizes key quantitative data from in vitro preclinical studies.
| Assay Type | Cell Line | Endpoint | Result | Reference |
| Cytotoxicity | N2a (Mouse Neuroblastoma) | CC₅₀ | 0.78 µM | [1] |
| Cytotoxicity | NHEK (Normal Human Keratinocytes) | IC₅₀ | 820 nM (0.82 µM) | [9] |
| Cytotoxicity | Cal-27 (Oral Squamous Carcinoma) | IC₅₀ | 280 nM (0.28 µM) | [9] |
| Antiviral Activity | Vero (Kidney Epithelial) | EC₅₀ (SARS-CoV-2) | 0.29 µM | [2] |
| Nrf2 Activation | HUVECs (Endothelial Cells) | Effective Concentration | 10 - 100 nM | [6] |
Clinical Development
The clinical development of this compound methyl has been a noteworthy journey, marked by a significant shift in therapeutic focus from oncology to nephrology and punctuated by both promising results and significant setbacks.
Phase 1 (Oncology)
The first-in-human Phase 1 trial evaluated this compound methyl in patients with advanced solid tumors and lymphomas. The drug was generally well-tolerated, with reversible liver transaminase elevations being the dose-limiting toxicity.[5] An unexpected but significant finding was an increase in the estimated Glomerular Filtration Rate (eGFR) among the participants, suggesting a potential beneficial effect on kidney function.[5] This observation was the catalyst for pivoting the drug's development program.
Phase 2 (BEAM Trial - Diabetic Kidney Disease)
The BEAM (this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes) study was a Phase 2b trial designed to assess the efficacy and safety of this compound methyl in 227 patients with advanced CKD (Stage 3b-4) and Type 2 diabetes.[10] The trial demonstrated a remarkable and statistically significant increase in eGFR compared to placebo, which was sustained over 52 weeks.[10]
| Treatment Group | N | Mean Change in eGFR at 24 Weeks (mL/min/1.73 m²) | Mean Change in eGFR at 52 Weeks (mL/min/1.73 m²) |
| Placebo | 57 | No significant change | No significant change |
| This compound 25 mg | 57 | +8.2 ± 1.5 | +5.8 ± 1.8 |
| This compound 75 mg | 56 | +11.4 ± 1.5 | +10.5 ± 1.8 |
| This compound 150 mg | 57 | +10.4 ± 1.5 | +9.3 ± 1.9 |
| Data adapted from Pergola, P.E., et al. (2011).[10] |
Phase 3 (BEACON Trial - Diabetic Kidney Disease)
Following the promising results of BEAM, the large-scale Phase 3 BEACON trial was initiated. It enrolled 2,185 patients with Stage 4 CKD and Type 2 diabetes, randomizing them to receive 20 mg of this compound methyl or a placebo.[9] However, the trial was terminated prematurely in 2012 due to a significantly higher rate of heart failure-related adverse events in the treatment group.[7]
| Endpoint / Adverse Event | Placebo Group (N=1,097) | This compound Methyl Group (N=1,088) | Hazard Ratio (95% CI) |
| Heart Failure Events | 55 (5.0%) | 96 (8.8%) | 1.83 (1.32 - 2.55) |
| Muscle Spasms | 169 (15%) | 460 (42%) | N/A |
| Hypomagnesemia | 6% | 21% | N/A |
| Data from the BEACON trial.[7][9] |
Post-hoc analyses suggested that the heart failure events were primarily due to fluid overload, occurring early after treatment initiation, particularly in patients with pre-existing risk factors like elevated B-type natriuretic peptide (BNP) levels.[11]
Post-BEACON Development (TSUBAKI and Other Trials)
Learning from the BEACON trial, subsequent studies were designed with more stringent patient selection criteria, excluding those at high risk for heart failure, and incorporated dose-titration schemes. The TSUBAKI study, a Phase 2 trial in Japan, was crucial as it used the gold-standard method for measuring GFR—inulin clearance—to confirm that the eGFR increases seen in prior trials were not an artifact of altered creatinine metabolism.[12] The study met its primary endpoint, demonstrating a statistically significant increase in measured GFR.[12]
| Endpoint (at Week 16) | Placebo Group | This compound Methyl Group | Between-Group Difference | P-value |
| Change in Measured GFR (Inulin Clearance) | -0.69 mL/min/1.73 m² | +5.95 mL/min/1.73 m² | +6.64 mL/min/1.73 m² | 0.008 |
| Change in eGFR | +0.22 mL/min/1.73 m² | +12.30 mL/min/1.73 m² | +12.08 mL/min/1.73 m² | <0.0001 |
| Data from the TSUBAKI trial.[12] |
This positive result revived interest and led to further Phase 3 trials in other nephropathies, such as Alport syndrome and autosomal dominant polycystic kidney disease (ADPKD).
Key Experimental Protocols
Synthesis of this compound Methyl
The synthesis from oleanolic acid involves five main steps: (1) Methyl ester formation using potassium carbonate and methyl iodide in DMF; (2) Oxidation; (3) Epoxidation followed by reaction with HBr and Br₂; (4) Substitution of the bromo group with a cyano group using CuCN. Purification is typically performed via column chromatography.[1]
Western Blot Analysis for Nrf2 Activation
Total or nuclear proteins are extracted from treated cells using appropriate lysis buffers (e.g., RIPA buffer). Protein concentration is determined using a BCA assay. Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., GAPDH or Lamin B1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression
Total RNA is isolated from cells using a suitable kit (e.g., RNeasy) with on-column DNase digestion. cDNA is synthesized from the RNA template using a reverse transcription kit. qPCR is then performed using a real-time PCR system with SYBR Green or TaqMan probes. Specific primers are used for target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene for normalization (e.g., GAPDH, ABL1). The relative gene expression is calculated using the ΔΔCt method.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Cells are lysed with a non-denaturing lysis buffer containing protease inhibitors. The whole-cell lysate is pre-cleared with protein A/G agarose beads. The lysate is then incubated with a primary antibody against one of the proteins of interest (e.g., anti-Nrf2 or anti-CBP) overnight at 4°C to form an antibody-protein complex. Protein A/G beads are added to precipitate the complex. After washing the beads to remove non-specific binders, the bound proteins are eluted and analyzed by Western blotting using an antibody against the second protein of interest (e.g., anti-CBP or anti-Nrf2).
GFR Measurement by Inulin Clearance
Inulin clearance is considered the gold standard for measuring GFR. The procedure involves administering an intravenous bolus of inulin followed by a continuous infusion to achieve steady-state plasma concentrations. Timed urine samples are collected (often via catheterization) along with blood samples at specific intervals. The concentration of inulin in both plasma and urine is measured (e.g., using a colorimetric assay). The GFR is then calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration. The result is typically normalized to a body surface area of 1.73 m².[12]
Conclusion
The development of this compound methyl provides a compelling case study in modern drug discovery. It highlights the journey from a nature-inspired synthetic compound to a targeted therapy, the importance of serendipitous clinical observations, and the critical need to understand and mitigate safety risks. By potently activating the Nrf2 pathway and inhibiting NF-κB, this compound methyl targets the fundamental pathologies of oxidative stress and inflammation. While its initial path in treating diabetic kidney disease was halted by significant safety concerns, subsequent research and refined clinical strategies have demonstrated that, in appropriately selected patient populations, it can produce genuine and significant improvements in renal function. The ongoing investigation of this compound methyl in other chronic diseases underscores its potential as a valuable therapeutic agent.
References
- 1. This compound methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase I First-in-Human Trial of this compound Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keap1-Nrf2 signaling activation by this compound-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells | Aging [aging-us.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 9. This compound Methyl | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 10. This compound methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of Bardoxolone: An In-depth Examination of its Nrf2-Dependent and Independent Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a semi-synthetic triterpenoid that has garnered significant attention for its potent biological activities. Initially investigated as an anti-inflammatory and anti-cancer agent, its ability to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway has positioned it as a promising therapeutic candidate for a variety of diseases characterized by oxidative stress and inflammation, most notably chronic kidney disease (CKD).[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, dissecting its well-established Nrf2-dependent effects from its emerging Nrf2-independent actions. Through a detailed presentation of quantitative data, experimental protocols, and signaling pathway visualizations, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's multifaceted pharmacology.
Nrf2-Dependent Effects of this compound
The cornerstone of this compound's mechanism of action lies in its potent activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant and cytoprotective responses.[2]
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This keeps the Nrf2-mediated response quiescent. This compound, as an electrophilic small molecule, reacts with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[3] The stabilized Nrf2 is then free to translocate to the nucleus.
Transcriptional Activation of Antioxidant Response Element (ARE)-Driven Genes
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of target genes. This binding initiates the transcription of numerous cytoprotective genes, including:
-
Antioxidant Enzymes: Heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4]
-
Glutathione Biosynthesis Enzymes: Glutamate-cysteine ligase catalytic subunit (GCLC) and modifier subunit (GCLM).[3]
-
Detoxifying Enzymes: Glutathione S-transferases (GSTs).
The upregulation of these genes collectively enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify harmful substances, and maintain redox homeostasis.
Nrf2-Independent Effects of this compound
Beyond its profound influence on the Nrf2 pathway, this compound exhibits biological activities that are not directly mediated by Nrf2 activation. These independent effects contribute to its overall pharmacological profile.
Inhibition of the NF-κB Signaling Pathway
Chronic inflammation is a key driver of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. This compound has been shown to directly inhibit IκB kinase (IKK), a critical enzyme in the NF-κB cascade.[2][5] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the suppression of NF-κB nuclear translocation and the downregulation of pro-inflammatory gene expression, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules.
Modulation of Mitochondrial Function
Emerging evidence suggests that this compound can directly impact mitochondrial bioenergetics. Studies have shown that this compound can affect mitochondrial respiration, leading to changes in oxygen consumption rate (OCR), ATP production, and proton leak.[6][7][8] The precise mechanisms of these effects are still under investigation but appear to be concentration-dependent and may involve direct interactions with mitochondrial proteins. At certain concentrations, this compound has been observed to decrease spare respiratory capacity.[6]
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.
Table 1: Preclinical Data on Nrf2-Dependent and Independent Effects
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |
| Nrf2-Dependent Effects | ||||
| Nrf2 Nuclear Translocation | Human Microvascular Endothelial Cells (HMECs) | 300 nM | 17.5-fold increase | [6] |
| Human Microvascular Endothelial Cells (HMECs) | 3 µM | 45-fold increase | [6] | |
| NQO1 mRNA Expression | Monkey Kidney | Not Specified | Significant increase | [3] |
| GCLC mRNA Expression | Monkey Kidney | Not Specified | Significant increase | [3] |
| Nrf2-Independent Effects | ||||
| NF-κB Inhibition | Various Cancer Cell Lines | Not Specified | Inhibition of IKKβ activity | [5][9] |
| Mitochondrial Respiration (Proton Leak) | Human Microvascular Endothelial Cells (HMECs) | 0.5 - 5 µM | Concentration-dependent increase | [6] |
| Mitochondrial Respiration (Spare Capacity) | Human Microvascular Endothelial Cells (HMECs) | 3 - 5 µM | Decrease | [6] |
| Cytotoxicity (CC50) | N2a cells | 0.78 ± 0.275 μM | [9] | |
| Antiviral Activity (IC50) against Rabies Virus | N2a cells | 0.0445 ± 0.0031 µM | [9] |
Table 2: Clinical Data on the Effect of this compound on Estimated Glomerular Filtration Rate (eGFR)
| Clinical Trial | Patient Population | Treatment Duration | Change in eGFR (this compound vs. Placebo) | Reference |
| BEACON | Type 2 Diabetes & Stage 4 CKD | 48 Weeks | +5.5 mL/min/1.73 m² vs. -0.9 mL/min/1.73 m² | [10][11] |
| TSUBAKI | Type 2 Diabetes & Stage 3-4 CKD | 16 Weeks | +5.95 mL/min/1.73 m² vs. -0.69 mL/min/1.73 m² (measured GFR) | [1] |
| 16 Weeks | +12.30 mL/min/1.73 m² vs. +0.22 mL/min/1.73 m² (eGFR) | [1] | ||
| CARDINAL (Phase 2) | Alport Syndrome | 12 Weeks | +12.7 mL/min/1.73 m² from baseline | [12] |
| CARDINAL (Phase 3) | Alport Syndrome | 48 Weeks | +9.2 mL/min/1.73 m² difference | [13] |
| 100 Weeks | +7.4 mL/min/1.73 m² difference | [13] | ||
| PHOENIX (IgA Nephropathy) | IgA Nephropathy | 12 Weeks | +8.0 mL/min/1.73 m² from baseline | [14] |
| PHOENIX (Type 1 Diabetes CKD) | Type 1 Diabetes CKD | 12 Weeks | +5.5 mL/min/1.73 m² from baseline | [14] |
| PHOENIX (ADPKD) | ADPKD | 12 Weeks | +12.0 mL/min/1.73 m² from baseline | [15] |
| FALCON | ADPKD | 100 Weeks | No significant difference at week 108 (off-treatment) | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the Nrf2-dependent and independent effects of this compound.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol describes a representative method for visualizing and quantifying the translocation of Nrf2 to the nucleus upon this compound treatment.
Materials:
-
Cell line of interest (e.g., HMECs, HEK293T)
-
Glass coverslips
-
Culture medium
-
This compound methyl
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-Nrf2 antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the nuclear fluorescence intensity of Nrf2 using image analysis software.[17][18][19][20][21]
Western Blot for Nrf2 Pathway Proteins
This protocol outlines the detection and quantification of Nrf2 and its target proteins (e.g., HO-1, NQO1) and Keap1 by Western blot.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Nrf2, Rabbit anti-Keap1, Rabbit anti-HO-1, Rabbit anti-NQO1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibody: HRP-conjugated Goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
This protocol details the procedure to assess the interaction between Keap1 and Nrf2 and its disruption by this compound.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., Rabbit anti-Keap1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (Rabbit anti-Nrf2 and Rabbit anti-Keap1)
Procedure:
-
Cell Lysis: Lyse cells treated with this compound or vehicle in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: (Optional) Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the lysate with the anti-Keap1 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against Nrf2 and Keap1.[22]
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This protocol describes the measurement of mRNA levels of Nrf2 target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)
Representative Human Primer Sequences:
| Gene | Forward Primer | Reverse Primer | Reference |
| NFE2L2 (Nrf2) | CACATCCAGTCAGAAACCAGTGG | GGAATGTCTGCGCCAAAAGCTG | [23] |
| HMOX1 (HO-1) | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG | [24] |
| NQO1 | GGCAGAAGAGCACTGATCGTAC | TGCTAGAGATGACTCGGAAGG | [25] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [8] |
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[25]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Seahorse XF Cell Mito Stress Test
This protocol outlines the measurement of mitochondrial respiration in response to this compound using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
This compound methyl
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentrations of this compound or vehicle and incubate in a non-CO2 incubator at 37°C for the desired pre-treatment time.
-
Compound Loading: Load the mitochondrial inhibitors from the Mito Stress Test kit into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the OCR data to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[2][26][27][28]
Conclusion
This compound methyl is a pharmacologically complex molecule with a dual mechanism of action. Its potent activation of the Nrf2 pathway provides a strong rationale for its therapeutic use in diseases driven by oxidative stress and inflammation. Concurrently, its Nrf2-independent effects, particularly the inhibition of the pro-inflammatory NF-κB pathway and modulation of mitochondrial function, contribute to its overall biological activity profile. A thorough understanding of both the dependent and independent effects of this compound is crucial for the continued development and optimization of this and other Nrf2-modulating compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the science in this promising field.
References
- 1. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Methyl Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Nrf2 Activation by this compound Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study on effect of this compound methyl on cisplatin-induced cellular senescence in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Methyl Ameliorates Hyperglycemia Induced Mitochondrial Dysfunction by Activating the keap1-Nrf2-ARE Pathway in Experimental Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Reata Pharmaceuticals, Inc.’s this compound Methyl Demonstrated Improved Kidney Function In Patients With Alport Syndrome In Ongoing Phase II Portion Of Phase II/III Cardinal Study - BioSpace [biospace.com]
- 13. This compound in Alport Syndrome: The CARDINAL trial — NephJC [nephjc.com]
- 14. bionews.com [bionews.com]
- 15. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound Methyl on eGFR in ADPKD | Docwire News [docwirenews.com]
- 17. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound methyl and kidney function in CKD with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. origene.com [origene.com]
- 24. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Constitutive activation of Nrf2 induces a stable reductive state in the mouse myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. hpst.cz [hpst.cz]
A Technical Guide to Bardoxolone's Effect on Antioxidant Response Elements
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a potent, synthetic triterpenoid recognized as a significant activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a multitude of cytoprotective genes via the Antioxidant Response Element (ARE). This document provides a detailed technical overview of this compound's mechanism of action, quantitative data on its efficacy, comprehensive experimental protocols for its evaluation, and visual representations of the key pathways and workflows involved. This compound's ability to modulate the Keap1-Nrf2-ARE axis underscores its therapeutic potential in conditions marked by oxidative stress and inflammation.[1][2]
Core Mechanism of Action: Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[3][4] Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[4][5]
This compound methyl functions as a potent Nrf2 activator through direct interaction with Keap1.[6] Its mechanism involves:
-
Covalent Modification of Keap1: this compound covalently binds to a reactive cysteine residue (Cys151) within the BTB domain of Keap1.[7][8][9]
-
Conformational Change and Nrf2 Release: This binding induces a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 complex.[10] This prevents Keap1 from presenting Nrf2 to the Cul3-Rbx1 E3 ubiquitin ligase complex for degradation.[3][4]
-
Nrf2 Stabilization and Nuclear Translocation: Freed from Keap1-mediated degradation, Nrf2 protein stabilizes, accumulates in the cytoplasm, and translocates into the nucleus.[6][10]
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the ARE sequences in the promoter regions of its target genes.[5][11] This binding initiates the transcription of a broad array of cytoprotective genes.[1][2]
Quantitative Efficacy of this compound
The potency of this compound in activating the Nrf2 pathway has been quantified across various in vitro models. The data highlights its ability to induce Nrf2-dependent gene expression at nanomolar concentrations.
Table 1: Nrf2 Activation and Target Gene Induction by this compound Methyl
| Parameter | Cell Line | Concentration | Result | Reference |
| ARE Activity | Human Umbilical Vein Endothelial Cells (HUVECs) | 10-100 nM | Significant increase | [6] |
| Nrf2 Nuclear Translocation | HUVECs | 10-100 nM | Significant enrichment in nuclear fraction | [6] |
| NQO1 mRNA Induction | HUVECs | 10-100 nM | Significant increase | [6] |
| HMOX1 (HO-1) mRNA Induction | HUVECs | 10-100 nM | Significant increase | [6] |
| GCLC mRNA Induction | HUVECs | 10-100 nM | Significant increase | [6] |
| IC50 (Antiviral Activity) | N2a cells (RABV infection) | 0.0445 ± 0.0031 µM | Potent antiviral effect via Nrf2 | [12] |
| NQO1 mRNA Induction | Peripheral Blood Mononuclear Cells (PBMCs) | N/A (in vivo) | Increased levels in patients | [13] |
Dual Anti-inflammatory Mechanism
Beyond its antioxidant effects, this compound methyl exhibits potent anti-inflammatory properties through both Nrf2-dependent and Nrf2-independent mechanisms.
-
Nrf2-Dependent: Activated Nrf2 can suppress inflammation. For example, it promotes the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which mitigate oxidative stress that often fuels inflammatory signaling.[14]
-
Nrf2-Independent: this compound can directly inhibit the IκB kinase (IKKβ), a key enzyme in the NF-κB signaling pathway.[1][15] By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκB, thereby sequestering the inflammatory transcription factor NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory mediators like TNF-α and IL-6.[1]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the Nrf2-ARE pathway.
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to activate the ARE transcriptional element.
-
Cell Culture & Transfection:
-
Plate cells (e.g., HepG2, AREc32) in a 6-well or 96-well plate to achieve 60-70% confluency.[16]
-
Transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine). The transfection mixture should contain a firefly luciferase reporter plasmid under the control of a promoter with multiple ARE copies and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.[16]
-
-
Compound Treatment:
-
After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound methyl or vehicle control (e.g., DMSO).
-
Incubate cells for a specified period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Add 1X Passive Lysis Buffer to each well and incubate on a rocker at room temperature for 15 minutes to ensure complete lysis.[16]
-
-
Luminometry:
-
Transfer 20 µL of cell lysate to a white-walled, clear-bottom 96-well plate.[16]
-
Use a dual-luciferase assay kit. First, inject the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.[16]
-
Next, inject the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.[16]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.[16]
-
Calculate the fold induction by comparing the normalized activity of this compound-treated cells to that of vehicle-treated cells.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol quantifies the mRNA levels of Nrf2 target genes.
-
Cell Culture & Treatment:
-
Plate cells (e.g., HUVECs, SH-SY5Y) and treat with desired concentrations of this compound methyl for a set time (e.g., 24 hours).[17]
-
-
RNA Isolation:
-
Lyse cells and extract total RNA using a TRIzol-based reagent or a commercial RNA isolation kit, following the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.[6]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific primers for Nrf2 targets (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).[18][19]
-
Perform the reaction on a real-time PCR system with typical cycling conditions: initial denaturation (e.g., 95°C for 1 min), followed by 40 cycles of denaturation (95°C for 10s) and annealing/extension (60°C for 60s).[20]
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to vehicle controls.[21]
-
Western Blot for Protein Expression and Nrf2 Translocation
This method detects changes in protein levels and the subcellular location of Nrf2.
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, Lamin B (nuclear marker), or β-actin (cytoplasmic/loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing target protein levels to the appropriate loading control.[6]
-
Signaling Pathways and Workflows
Visual diagrams provide a clear understanding of the complex processes involved in this compound's mechanism of action and its experimental evaluation.
Caption: this compound binds to Keap1, promoting Nrf2 nuclear translocation.
Caption: A typical workflow for in vitro evaluation of this compound's activity.
Caption: this compound's dual antioxidant and anti-inflammatory effects.
References
- 1. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]
- 2. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 4. This compound methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Brings Nrf2-Based Therapies to Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keap1-Nrf2 signaling activation by this compound-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. This compound methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase I First-in-Human Trial of this compound Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase reporter assay [bio-protocol.org]
- 17. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Effects of Nrf2 Activation by this compound Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. pnas.org [pnas.org]
- 22. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]
Early Investigations into the Anti-inflammatory Properties of Bardoxolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research into the anti-inflammatory properties of Bardoxolone (also referred to as this compound Methyl or CDDO-Me). It is designed to offer a detailed understanding of the core mechanisms of action, experimental methodologies used in its early evaluation, and key quantitative findings that established its anti-inflammatory profile.
Core Mechanism of Action: Dual Regulation of Nrf2 and NF-κB Signaling
Early investigations revealed that this compound's potent anti-inflammatory effects stem from its ability to modulate two critical signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Nrf2 Activation: this compound was identified as a potent activator of Nrf2, a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound covalently binds to reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][4] This prevents Nrf2 degradation, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[4] This leads to the upregulation of a suite of antioxidant and cytoprotective enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which play a crucial role in mitigating oxidative stress, a key driver of inflammation.[3][5]
NF-κB Inhibition: The NF-κB pathway is a central mediator of pro-inflammatory gene expression. This compound was shown to inhibit this pathway through multiple mechanisms. A key direct mechanism is the inhibition of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory protein IκBα.[6] IKK inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7] Additionally, by activating Nrf2 and reducing reactive oxygen species (ROS), this compound indirectly suppresses the NF-κB pathway, as ROS are known activators of NF-κB signaling.[2]
Quantitative Data from Early Preclinical Investigations
The anti-inflammatory effects of this compound were quantified in a variety of in vitro and in vivo models. The following tables summarize key findings from these early studies.
Table 1: In Vitro Efficacy of this compound in Modulating Inflammatory Pathways
| Assay Type | Cell Line | Treatment | Concentration | Result | Reference |
| Nrf2 Activation | |||||
| NQO1 mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 10-100 nM | Significant increase in NQO1 mRNA | [8] |
| HO-1 mRNA Expression | HUVECs | This compound | 10-100 nM | Significant increase in HO-1 mRNA | [8] |
| ARE Luciferase Reporter Assay | HUVECs | This compound | 10-100 nM | Significant increase in ARE activity | [8] |
| NF-κB Inhibition | |||||
| IKK Kinase Activity | In vitro assay | This compound | IC50 ~20 µM | Inhibition of IKKβ kinase activity | [9] |
| TNF-α-induced NF-κB Activation | Various cell lines | This compound | Potent inhibition | Inhibition of constitutive and inducible NF-κB activation | [10] |
| Cytokine Production | |||||
| LPS-induced TNF-α Secretion | RAW 264.7 Macrophages | This compound | Pre-treatment | Dose-dependent reduction in TNF-α | [7] |
| LPS-induced IL-6 Secretion | RAW 264.7 Macrophages | This compound | Pre-treatment | Dose-dependent reduction in IL-6 | [7] |
| Macrophage Polarization | |||||
| M1 Marker (CD80) Expression | Bone Marrow-Derived Macrophages (BMDMs) | This compound + LPS/IFN-γ | Not specified | Reduction in CD80 expression | [11] |
| M2 Marker (CD206) Expression | BMDMs | This compound + IL-4 | Not specified | Enhancement of CD206 expression | [11] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Animal Model | Species | This compound Dose | Key Findings | Reference |
| LPS-induced Acute Lung Injury | Mouse | Not specified | Reduced lung wet/dry weight ratio, neutrophil infiltration, and pro-inflammatory cytokines. | [2] |
| High-Fat Diet-Induced Inflammation | Mouse | 10 mg/kg/day | Reduced macrophage infiltration (F4/80+, CD11c+) and increased anti-inflammatory macrophages (CD206+) in brown adipose tissue. | [12] |
| LPS-induced Endotoxemia | Mouse | Not specified | Reduced serum levels of TNF-α and IL-6. | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory properties of this compound in early investigations.
Nrf2 Pathway Activation Assays
-
Objective: To determine the effect of this compound on the nuclear translocation of Nrf2 and the expression of its downstream target proteins (NQO1, HO-1).
-
Protocol:
-
Cell Culture and Treatment: Plate human umbilical vein endothelial cells (HUVECs) or other suitable cell lines and grow to 80% confluency. Treat cells with this compound (10-100 nM) or vehicle (DMSO) for the desired time (e.g., 3-6 hours).
-
Nuclear and Cytoplasmic Extraction: Harvest cells and separate nuclear and cytoplasmic fractions using a commercial kit (e.g., from Sigma-Aldrich) according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, NQO1, HO-1, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).
-
Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
-
Objective: To assess the ability of this compound to disrupt the interaction between Keap1 and Nrf2.
-
Protocol:
-
Cell Lysis: Treat HUVECs with this compound (10-100 nM) for 3 hours. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Keap1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Nrf2 and Keap1. A decrease in the amount of Nrf2 co-immunoprecipitated with Keap1 in this compound-treated cells indicates disruption of the interaction.[8]
-
-
Objective: To quantify the mRNA expression levels of Nrf2 target genes (e.g., NQO1, HO-1).
-
Protocol:
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound as described above. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH or ABL1) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
-
NF-κB Pathway Inhibition Assays
-
Objective: To directly measure the inhibitory effect of this compound on IKK activity.
-
Protocol:
-
IKK Immunoprecipitation: Precipitate the IKK complex from whole-cell extracts of TNF-α-stimulated cells using antibodies against IKKα and IKKβ.
-
Kinase Reaction: Resuspend the immunoprecipitated IKK complex in a kinase buffer containing GST-IκBα (as a substrate) and [γ-32P]ATP. Incubate at 30°C for 30 minutes.
-
Analysis: Stop the reaction and resolve the proteins by SDS-PAGE. Visualize the phosphorylated GST-IκBα by autoradiography.
-
-
Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB.
-
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells stimulated with an inflammatory agent (e.g., TNF-α or LPS) with or without this compound pre-treatment.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with [γ-32P]ATP or a non-radioactive label (e.g., biotin or infrared dye).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).
-
Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the complexes by autoradiography or other appropriate imaging methods. A decrease in the shifted band in this compound-treated samples indicates reduced NF-κB DNA binding.
-
Cytokine Production Assay (ELISA)
-
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.
-
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages or other immune cells. Pre-treat with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Macrophage Polarization Assay (Flow Cytometry)
-
Objective: To determine the effect of this compound on macrophage polarization towards M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
-
Protocol:
-
Macrophage Differentiation: Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing in the presence of M-CSF for 7 days.
-
Polarization and Treatment:
-
M1 Polarization: Treat BMDMs with LPS and IFN-γ in the presence or absence of this compound for 24-48 hours.
-
M2 Polarization: Treat BMDMs with IL-4 in the presence or absence of this compound for 24-48 hours.
-
-
Flow Cytometry Staining:
-
Harvest the cells and stain with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b), M1 markers (e.g., CD80, CD86), and M2 markers (e.g., CD206, CD163).
-
Include appropriate isotype controls.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of M1 and M2 polarized macrophages in the different treatment groups.
-
Conclusion
The early investigations into this compound's anti-inflammatory properties established its dual mechanism of action through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway. The quantitative data from a range of in vitro and in vivo experiments provided a solid foundation for its further development. The detailed experimental protocols outlined in this guide offer a comprehensive resource for researchers seeking to understand and replicate the foundational studies that characterized the anti-inflammatory profile of this compound. These early findings have paved the way for subsequent clinical trials exploring the therapeutic potential of this compound in various inflammatory and oxidative stress-related diseases.
References
- 1. Keap1-Nrf2 signaling activation by this compound-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells | Aging [aging-us.com]
- 2. This compound treatment alleviates lipopolysaccharide (LPS)-induced acute lung injury through suppressing inflammation and oxidative stress regulated by Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I First-in-Human Trial of this compound Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Effects of Nrf2 Activation by this compound Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Effect of Soloxolone Methyl on LPS-Induced Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keap1-Nrf2 signaling activation by this compound-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. This compound Methyl | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 11. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound methyl inhibits ferroptosis through the Keap1‑Nrf2 pathway in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Studies of Bardoxolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for assessing the efficacy of Bardoxolone. The protocols detailed below are designed to investigate its primary mechanisms of action, including the activation of the Nrf2 pathway and inhibition of the NF-κB pathway, across various cellular contexts relevant to its therapeutic applications.
Overview of this compound's Mechanism of Action
This compound methyl is a synthetic triterpenoid known for its potent antioxidant and anti-inflammatory properties.[1] Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses.[2][3] this compound interacts with Kelch-like ECH-associated protein 1 (Keap1), disrupting the Keap1-Nrf2 complex. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of numerous cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][3][4]
Concurrently, this compound has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5] This dual activity makes it a promising therapeutic candidate for a range of diseases characterized by oxidative stress and inflammation, including chronic kidney disease, cardiovascular diseases, and cancer.[3]
Recommended In Vitro Models
A variety of cell lines can be employed to study the effects of this compound, depending on the therapeutic area of interest.
-
Renal Cells: Human renal proximal tubular epithelial cells (HK-2) are a suitable model for investigating this compound's protective effects against kidney injury.[6][7]
-
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) or human microvascular endothelial cells (HMEC-1) can be used to assess the impact of this compound on endothelial function and dysfunction, which is relevant for cardiovascular and kidney diseases.[8][9][10]
-
Cancer Cells: A wide array of cancer cell lines have been used to study the anti-proliferative and pro-apoptotic effects of this compound, including those from colorectal, ovarian, and prostate cancers.[2][5][11][12]
-
Chondrocytes: Rat chondrocytes are a relevant model for investigating the potential of this compound in treating osteoarthritis by protecting against oxidative stress-induced apoptosis and extracellular matrix degradation.
Key Efficacy Endpoints and Assays
The following sections detail protocols for key in vitro assays to evaluate the efficacy of this compound.
Nrf2 Pathway Activation
3.1.1. Western Blot for Nrf2 and Keap1
This assay is used to determine the effect of this compound on the protein levels of Nrf2 and its repressor Keap1. This compound treatment is expected to increase the levels of Nrf2 protein.
Protocol:
-
Cell Culture and Treatment: Plate the chosen cell line at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 10 nM - 5 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Nrf2 and Keap1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
3.1.2. qPCR for Nrf2 Target Gene Expression
This assay quantifies the mRNA levels of Nrf2 target genes, such as HO-1 and NQO1, to confirm the functional activation of the Nrf2 pathway.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
3.1.3. Immunofluorescence for Nrf2 Nuclear Translocation
This assay visually confirms the translocation of Nrf2 from the cytoplasm to the nucleus upon this compound treatment.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as previously described.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Immunostaining: Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images. Co-localization of Nrf2 (green fluorescence) and DAPI (blue fluorescence) indicates nuclear translocation.
Quantitative Data Summary: Nrf2 Pathway Activation
| Cell Line | This compound Concentration | Duration | Assay | Target | Outcome | Reference |
| HUVECs | 10-100 nM | 3 hours | Co-IP | Nrf2-Keap1 binding | Disrupted binding | [13] |
| HUVECs | 10-100 nM | 3 hours | Western Blot | Nuclear Nrf2 | Increased | [13] |
| HUVECs | 10-100 nM | 6 hours | qPCR | HO-1, NQO1, GCLC | Increased mRNA | [10] |
| Rat Chondrocytes | 0.025-0.05 µM | 24 hours | Western Blot | Nuclear Nrf2, HO-1, NQO1 | Increased protein | |
| HK-2 cells | 0.1-0.2 µM | 48 hours | Western Blot | HO-1, NQO1, GPX1, CAT | Upregulated enzymes | [7] |
Signaling Pathway Diagram: this compound-Mediated Nrf2 Activation
Caption: this compound activates the Nrf2 pathway.
NF-κB Pathway Inhibition
3.2.1. NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
Cell Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
Signaling Pathway Diagram: this compound-Mediated NF-κB Inhibition
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Co-Immunoprecipitation (Co-IP) assay [bio-protocol.org]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 12. chem-agilent.com [chem-agilent.com]
- 13. bioquochem.com [bioquochem.com]
Application Notes and Protocols for the Use of Bardoxolone with PC-3 and C4-2 Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a synthetic oleanane triterpenoid that is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Nrf2 is a key regulator of cellular antioxidant responses.[1][2] this compound methyl has demonstrated anticancer properties in various malignancies, including prostate cancer, through mechanisms such as suppressing cell proliferation, inducing apoptosis (programmed cell death), and inhibiting key survival signaling pathways.[1][2] These application notes provide an overview of the effects of this compound on the androgen-independent PC-3 and C4-2 prostate cancer cell lines and offer detailed protocols for relevant in vitro assays.
Data Presentation
The following tables summarize the observed effects of this compound methyl on PC-3 and C4-2 prostate cancer cells based on available literature.
Table 1: Effects of this compound Methyl on Cell Viability and Apoptosis
| Cell Line | Concentration Range | Observed Effects | References |
| PC-3 | Low concentrations | Inhibition of cell growth | [1][3] |
| Low concentrations | Induction of apoptosis, characterized by activation of caspases-3, -8, and -9, and disruption of mitochondrial integrity | [1][3] | |
| C4-2 | Low concentrations | Inhibition of cell growth | [1][3] |
| Low concentrations | Induction of apoptosis | [1][3] | |
| C4-2B | Nanomolar (nM) | Rapid downregulation of full-length androgen receptor (AR-FL) | [4][5] |
Table 2: Molecular Targets and Signaling Pathways Modulated by this compound Methyl
| Cell Line | Target/Pathway | Effect of this compound Methyl | References |
| PC-3 & C4-2 | PI3K/Akt/mTOR | Suppression of phosphorylated Akt (p-Akt) and mTOR | [1][3] |
| NF-κB Signaling | Suppression of NF-κB pathway | [1][3] | |
| Apoptotic Proteins | Downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, XIAP) | [3] | |
| Caspases | Activation of caspases-3, -8, and -9 | [1][3] | |
| C4-2B | Androgen Receptor (AR) | Downregulation of AR-FL at both mRNA and protein levels | [4][6] |
| General | Nrf2 Pathway | Potent activator of Nrf2, leading to increased expression of antioxidant enzymes | [1][2][7][8] |
| General | Reactive Oxygen Species (ROS) | Short-term (2h) exposure increases ROS; long-term (24h) exposure decreases ROS | [4][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for studying its effects.
Caption: General experimental workflow for assessing this compound's effects.
Caption: this compound's signaling pathways in prostate cancer cells.
Caption: this compound's suppression of Androgen Receptor signaling.
Experimental Protocols
Prostate Cancer Cell Culture (PC-3 and C4-2)
This protocol provides general guidelines for the routine culture of PC-3 and C4-2 cells.
Materials:
-
PC-3 (ATCC® CRL-1435™) or C4-2/C4-2B cells.
-
PC-3 Culture Medium: F-12K Medium (Kaighn's Modification).[9]
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin).
-
0.25% Trypsin-EDTA solution.
-
Phosphate-Buffered Saline (PBS), sterile.
-
T-75 cell culture flasks, petri dishes, and multi-well plates.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Prepare Complete Growth Medium:
-
Thawing Cryopreserved Cells:
-
Quickly thaw the vial of cells in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate.
-
-
Subculturing (Passaging):
-
Subculture cells when they reach 80-90% confluency.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new T-75 flask containing fresh medium.
-
Incubate at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of PC-3 and C4-2 cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured as described above.
-
This compound methyl stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[12]
-
DMSO or Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[12]
-
96-well flat-bottom tissue culture plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[12]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 590 nm using a microplate reader. A reference wavelength of >620 nm can be used to reduce background.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell background control from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression levels of key proteins (e.g., p-Akt, NF-κB, AR, caspases) in response to this compound treatment.
Materials:
-
Cells cultured and treated with this compound in 6-well plates or 10 cm dishes.
-
Ice-cold PBS.
-
Cell Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies (specific to target proteins).
-
HRP-conjugated secondary antibodies.
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Extraction:
-
After drug treatment, aspirate the medium and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples. Add SDS-PAGE sample loading buffer and boil at 95-100°C for 5-10 minutes.[15]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[15]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
Analyze band intensities using appropriate software, normalizing to a loading control like GAPDH or β-actin.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Methyl (CDDO-Me) Suppresses Androgen Receptor and Its Splice-Variant AR-V7 and Enhances Efficacy of Enzalutamide in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress and redox signaling in CRPC progression: therapeutic potential of clinically-tested Nrf2-activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT Cell Viability Assay [bio-protocol.org]
- 14. origene.com [origene.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Investigating Bardoxolone in the MCF7 Breast Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bardoxolone methyl (also referred to as BAR, CDDO-Me, or RTA 402) is a synthetic oleanane triterpenoid known for its potent anti-inflammatory and antioxidant properties.[1][2] It primarily functions as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of cellular redox homeostasis.[3][4] Emerging research has highlighted its anticancer activities, including the suppression of proliferation, induction of apoptosis, and modulation of cellular metabolism in various cancer models.[3][[“]] This document provides detailed application notes and protocols for studying the effects of this compound on the MCF7 human breast cancer cell line, a widely used model for ER-positive breast cancer. The information is compiled from published research to facilitate experimental design and execution.
Data Presentation: Quantitative Effects of this compound on MCF7 Cells
The following tables summarize the key quantitative findings from studies of this compound in the MCF7 cell line. While a specific IC50 value for MCF7 cells was not prominently available in the reviewed literature, concentration-dependent effects on proliferation and metabolism have been characterized.
Table 1: Effects of this compound on MCF7 Cell Proliferation and Metabolism
| Parameter | Concentration | Treatment Duration | Observed Effect | Significance | Citation |
| Cell Proliferation | ≥ 500 nM | Not Specified | Inhibition of cell proliferation and metabolism. | - | [6] |
| Metabolism | ≤ 100 nM | Not Specified | Affected cell metabolism without inhibiting proliferation. | - | [6] |
| Glycolytic Capacity | Not Specified | 24 hours | Inhibition of glycolytic capacity reserve. | p < 0.05 | [1][2][6][7] |
| Oxidative Phosphorylation | Not Specified | 24 hours | Inhibition of oxidative phosphorylation. | p < 0.001 | [1][2][6][7] |
Table 2: Molecular Effects of this compound in MCF7 Cells
| Target Pathway / Molecule | Concentration | Treatment Duration | Observed Effect | Citation |
| Nrf2 Target Genes | Concentration-dependent | 24 hours | Increase in GCLC mRNA expression. | [6] |
| Concentration-dependent | 24 hours | Decrease in UCP1 mRNA expression. | [6] | |
| Oxidative Stress | Not Specified | 24 hours | Increase in mitochondrial ROS. | [1][2][6][7] |
| Not Specified | 24 hours | Depletion of intracellular glutathione. | [1][2][6][7] | |
| AKT Signaling | 1 µM | 1 hour | Activation (phosphorylation) of AKT. | [6] |
| 1 µM | 24 hours | AKT signaling becomes negligible. | [6][7] | |
| NF-κB Signaling | Not Specified | Not Specified | Loss of p65 phosphorylation and SOD2 expression. | [1][6][7] |
| DNA Damage | 1 µM | 1 hour | Loss of PARP, suggesting DNA damage. | [6] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to clarify the molecular mechanisms of this compound and to outline standard experimental procedures.
Experimental Protocols
Cell Culture and Maintenance
This protocol provides standard conditions for the culture of the MCF7 cell line.
-
Cell Line: MCF7 (ATCC HTB-22), human breast adenocarcinoma.
-
Growth Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend in fresh medium and re-plate at a desired density.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Seeding: Seed 5 x 10³ to 1 x 10⁴ MCF7 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle-treated control.
Protein Expression Analysis (Western Blot)
This protocol is for detecting changes in the expression or phosphorylation status of key signaling proteins.
-
Seeding and Treatment: Seed approximately 3 x 10⁵ MCF7 cells in 6-well plates. After overnight adherence, treat with this compound (e.g., 1 µM) for the desired time points (e.g., 1, 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling for 5-10 minutes.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., against p-AKT, total AKT, PARP, p-p65) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying changes in mRNA levels of Nrf2 target genes like GCLC and UCP1.
-
Seeding and Treatment: Culture and treat MCF7 cells with this compound as described for Western blotting.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy) following the manufacturer's instructions. Include an on-column DNase digestion step.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a qPCR master mix, cDNA template, and gene-specific primers (e.g., for GCLC, UCP1, and a housekeeping gene like GAPDH or ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Cell Migration (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory potential of MCF7 cells.
-
Seeding: Seed MCF7 cells in a 12-well or 24-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash cells with PBS to remove dislodged cells and replace the medium with fresh low-serum medium containing this compound (e.g., 50 nM, 100 nM) or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48, 72 hours) using an inverted microscope.
-
Analysis: Measure the width of the gap at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
References
- 1. This compound-methyl inhibits migration and metabolism in MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bardoxolone in Cal-27 Oral Squamous Cell Carcinoma (OSCC) Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bardoxolone methyl (also known as CDDO-Me or RTA 402), a synthetic oleanane triterpenoid, has emerged as a significant agent in oncological research.[1] It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular defense against oxidative stress, and an inhibitor of the pro-inflammatory NF-κB pathway.[2][3][4] In the context of oral squamous cell carcinoma (OSCC), particularly in the Cal-27 cell line, this compound has been shown to impair tumor growth, increase reactive oxygen species (ROS), and induce radiosensitization.[2][5] This document provides detailed experimental protocols to investigate the effects of this compound on Cal-27 cells, focusing on cell viability, apoptosis, and the modulation of key signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects through multiple signaling cascades. Its primary mechanism involves the activation of the Nrf2 pathway by binding to Keap1, which leads to the transcription of antioxidant and cytoprotective genes.[6][7] Concurrently, it inhibits the NF-κB pathway and can modulate other critical pathways like PI3K/Akt/mTOR, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10]
Caption: this compound activates the Keap1-Nrf2 signaling pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols.
Table 1: Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | IC50 (48h, µM) |
|---|---|---|---|
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | - |
| 0.25 | 92 ± 3.8 | 75 ± 4.2 | |
| 0.5 | 78 ± 4.1 | 52 ± 3.9 | ~0.48 |
| 1.0 | 55 ± 3.2 | 28 ± 3.5 | |
| 2.5 | 31 ± 2.9 | 15 ± 2.1 |
| 5.0 | 18 ± 2.5 | 8 ± 1.8 | |
Table 2: Apoptosis Analysis (Annexin V/PI Staining after 24h)
| This compound Conc. (µM) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) | Total Apoptotic (%) |
|---|---|---|---|
| 0 (Control) | 3.1 ± 0.8 | 2.5 ± 0.6 | 5.6 ± 1.0 |
| 0.5 | 15.4 ± 2.1 | 8.2 ± 1.5 | 23.6 ± 2.6 |
| 1.0 | 28.9 ± 3.5 | 17.5 ± 2.8 | 46.4 ± 4.1 |
Table 3: Relative Protein Expression (Western Blot after 24h)
| Target Protein | This compound Conc. (µM) | Fold Change (vs. Control) |
|---|---|---|
| Nuclear Nrf2 | 0.5 | 3.2 ± 0.4 |
| 1.0 | 5.8 ± 0.6 | |
| HO-1 | 0.5 | 2.5 ± 0.3 |
| 1.0 | 4.1 ± 0.5 | |
| Cleaved Caspase-3 | 0.5 | 2.8 ± 0.4 |
| | 1.0 | 5.2 ± 0.7 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Cal-27 (Human tongue squamous cell carcinoma).
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for dissociation.
Cell Viability - MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Materials: Cal-27 cells, 96-well plates, this compound (CDDO-Me), MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed Cal-27 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in growth medium and treat the cells for 24 or 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After incubation, add 10 µL of MTT solution to each well.[11]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[11]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Apoptosis Detection - Annexin V/PI Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials: Cal-27 cells, 6-well plates, this compound, Annexin V-FITC/PE Apoptosis Detection Kit, Flow Cytometer.
-
Procedure:
-
Seed Cal-27 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat cells with desired concentrations of this compound for 24 hours.[8][12]
-
Harvest cells (including floating cells in the medium) by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC/PE and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples within one hour using a flow cytometer.
-
Protein Expression - Western Blotting
This protocol is for detecting changes in the expression of key proteins in the Nrf2 and apoptotic pathways.
Caption: Standard workflow for Western Blot analysis.
-
Materials: Treated Cal-27 cells, RIPA lysis buffer with protease/phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (e.g., rabbit anti-Nrf2, rabbit anti-HO-1[2], rabbit anti-Cleaved Caspase-3, mouse anti-β-Actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.[2]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-HO-1 (1:1000)[2], others as per manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:10,000) for 1 hour at room temperature.[2]
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed using software like ImageJ, normalizing to a loading control like β-Actin.
-
Reactive Oxygen Species (ROS) Detection
This assay measures intracellular ROS levels using the DCFDA probe.
-
Materials: Cal-27 cells, 6-well plates or black-walled 96-well plates, this compound, DCFDA Cellular ROS Detection Assay Kit (contains 2',7'–dichlorodihydrofluorescein diacetate).
-
Procedure:
-
Seed Cal-27 cells (e.g., 0.5 x 10⁶ cells in a 6 cm dish) and allow them to attach overnight.[2]
-
Treat cells with this compound for the desired time (e.g., 6 hours).
-
Remove the medium, wash cells with PBS or a suitable buffer from the kit.
-
Load the cells with DCFDA solution (e.g., 25 µM) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[2]
-
References
- 1. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | this compound-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound methyl induces apoptosis and autophagy and inhibits epithelial-to-mesenchymal transition and stemness in esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Keap1-Nrf2 signaling activation by this compound-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bardoxolone Research in Zucker Diabetic Fatty (ZDF) Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical research involving bardoxolone and its analogs in the Zucker diabetic fatty (ZDF) rat model of type 2 diabetes and diabetic nephropathy. The information is intended to guide the design and execution of similar studies.
Introduction
This compound methyl is a semi-synthetic triterpenoid that acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress and inflammation, which are key drivers in the pathogenesis of diabetic kidney disease.[1][2] The primary mechanism of action involves this compound methyl binding to Keap1 (Kelch-like ECH-associated protein 1), a repressor protein that targets Nrf2 for degradation.[1][3] This binding leads to the release and nuclear translocation of Nrf2, subsequent heterodimerization with small Maf proteins, and the transcriptional activation of antioxidant response element (ARE)-containing genes.[1]
Preclinical studies in rodents are complicated by the fact that this compound methyl is metabolized to a toxic substance in these species.[4][5] Consequently, research in rat models, including the ZDF rat, has utilized analogs such as RTA 405 and dh404.[5][6][7] It is important to note that studies using these analogs in ZDF rats have yielded conflicting results, with some reporting adverse effects, while others suggest potential benefits, though these discrepancies may be linked to impurities in the drug compounds used in certain experiments.[4][6][7]
Signaling Pathway of this compound
The Keap1-Nrf2 signaling pathway is the principal target of this compound and its analogs. The activation of this pathway leads to a cascade of downstream effects that mitigate oxidative stress and inflammation.
Caption: this compound methyl activates the Keap1-Nrf2 pathway and inhibits NF-κB signaling.
Experimental Workflow
A typical preclinical study evaluating this compound analogs in ZDF rats involves several key stages, from animal model selection and treatment administration to functional and molecular analyses.
Caption: A generalized workflow for preclinical evaluation of this compound analogs in ZDF rats.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on this compound analogs in ZDF rats. Note the adverse effects reported with the RTA 405 analog in the study by Zoja et al.
Table 1: Effects of RTA 405 on ZDF Rats (3-month treatment) [6][7][8]
| Parameter | Vehicle | RTA 405 | Ramipril | RTA 405 + Ramipril |
| Body Weight | Gain | Decline | Gain | Decline |
| Blood Pressure | No Change | Increased | No Change | Increased |
| Proteinuria | Baseline | Worsened | Reduced | Worsened |
| Glomerulosclerosis | Present | Worsened | Ameliorated | Worsened |
| Tubular Damage | Present | Worsened | Ameliorated | Worsened |
| Serum Transaminases | Normal | Elevated | Normal | Elevated |
| Dyslipidemia | Present | Worsened | No Change | Worsened |
Data synthesized from descriptions in the cited articles. Specific numerical values were not consistently provided in the search results.
Table 2: General Characteristics of ZDF Rats in Diabetic Studies [9][10]
| Parameter | Lean Rats (Control) | ZDF Rats (Diabetic) |
| Body Weight (6 weeks) | ~175 g | ~202 g |
| Body Weight (24 weeks) | ~418 g | ~396 g (untreated) |
| Blood Glucose (24 weeks) | Normal | Significantly Increased |
| Serum Insulin (24 weeks) | Normal | Significantly Decreased (untreated) |
These values provide a baseline for the ZDF model and are crucial for interpreting the effects of drug interventions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound analogs in ZDF rats.
Protocol 1: Animal Handling and Treatment Administration
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats and their lean littermates are used.[10] Studies often commence when ZDF rats are around 3 months of age, a point at which they exhibit overt type 2 diabetes and proteinuria.[5][6][7]
-
Housing and Diet: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. They should have access to standard chow and water ad libitum, unless specific dietary interventions are part of the study design.
-
Grouping: Rats are randomly assigned to different treatment groups, typically including:
-
Drug Preparation and Administration:
-
Monitoring: Throughout the treatment period, monitor and record key parameters weekly:
-
Body weight
-
Food and water intake
-
Fasting or random blood glucose levels
-
Protocol 2: Assessment of Renal Function and Injury
-
Urine Collection:
-
At specified time points (e.g., baseline, monthly, and end of study), place rats in metabolic cages for 24-hour urine collection.
-
Measure the total urine volume.
-
Centrifuge urine samples to remove debris and store the supernatant at -80°C.
-
-
Biochemical Analysis of Urine and Serum:
-
Proteinuria/Albuminuria: Measure total protein or albumin concentration in 24-hour urine samples using standard assays (e.g., Bradford assay or a rat-specific albumin ELISA kit). Express as mg/24h.
-
Serum Parameters: Collect blood via tail vein or at the terminal point via cardiac puncture. Separate serum and measure:
-
-
Glomerular Filtration Rate (GFR):
-
While estimated GFR (eGFR) can be calculated from serum creatinine, direct measurement is more accurate. The inulin clearance method is the gold standard.[1][12]
-
This is an advanced procedure requiring surgical cannulation of the jugular vein (for inulin infusion) and carotid artery (for blood sampling), as well as bladder catheterization for urine collection. A continuous infusion of inulin is administered, and timed blood and urine samples are collected to calculate the clearance rate.
-
Protocol 3: Histological Analysis of Kidney Tissue
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the rats and perfuse the kidneys with cold saline followed by a fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde).
-
Excise the kidneys, weigh them, and process them for paraffin embedding.
-
-
Staining and Evaluation:
-
Cut 3-5 µm sections from the paraffin blocks.
-
Perform standard histological staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of tubular damage and inflammation.
-
Periodic acid-Schiff (PAS): To visualize the basement membranes and assess glomerulosclerosis (mesangial matrix expansion).
-
Masson's Trichrome: To detect and quantify interstitial fibrosis.
-
-
-
Microscopy and Scoring:
-
Examine the stained sections under a light microscope.
-
Use a semi-quantitative scoring system to evaluate the degree of glomerulosclerosis, tubular injury, and interstitial inflammation in a blinded manner.
-
Protocol 4: Molecular Analysis of Nrf2 Pathway Activation
-
Tissue Lysate Preparation:
-
Snap-freeze a portion of the kidney tissue in liquid nitrogen at the time of harvest and store at -80°C.
-
Homogenize the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions to assess Nrf2 translocation.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against:
-
Nrf2
-
Keap1
-
Nrf2 target proteins (e.g., NQO1, HO-1)
-
A loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction).
-
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.
-
-
Quantitative PCR (qPCR):
-
Extract total RNA from kidney tissue using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for the genes of interest (e.g., Nfe2l2 (Nrf2), Nqo1, Hmox1).
-
Normalize the expression data to a stable housekeeping gene (e.g., Gapdh or Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
References
- 1. This compound methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Methyl Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 4. Is There a Sweet Spot for Nrf2 Activation in the Treatment of Diabetic Kidney Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The best-laid plans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogs of this compound methyl worsen diabetic nephropathy in rats with additional adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Treatment of Zucker diabetic fatty rats with AVE7688 improves vascular and neural dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Effects of Nrf2 Activation by this compound Methyl in Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bardoxolone in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Bardoxolone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trials involving this compound. The method utilizes a liquid-liquid extraction procedure for sample cleanup, followed by chromatographic separation on a C8 reversed-phase column and detection by a tandem mass spectrometer. The protocol has been adapted from published clinical trial methodologies and provides a comprehensive framework for the bioanalysis of this compound.
Introduction
This compound methyl is a semi-synthetic triterpenoid that acts as an activator of the Nrf2 pathway and an inhibitor of the NF-κB pathway, demonstrating potential therapeutic effects in various diseases. Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic assessments, dose-response modeling, and overall drug development. This application note provides a detailed protocol for the determination of this compound plasma concentrations using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Ethyl ester analogue of this compound (Internal Standard, IS)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)
-
Analytical column: Phenomenex Luna 5 μm C8(2), 150 x 4.6 mm[1]
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Preparation of Solutions
-
Ammonium Formate Buffer (25 mmol/L, pH 3.75): Dissolve an appropriate amount of ammonium formate in ultrapure water to make a 25 mmol/L solution. Adjust the pH to 3.75 with formic acid.
-
Internal Standard (IS) Working Solution (0.40 μg/mL): Prepare a stock solution of the ethyl ester analogue of this compound in methanol. Dilute the stock solution with methanol to a final concentration of 0.40 μg/mL.[1]
-
Reconstitution Solution (Methanol/Water, 3:1, v/v): Mix three parts methanol with one part ultrapure water.[1]
Standard and Quality Control Sample Preparation
-
Calibration Standards: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution with drug-free human plasma to prepare calibration standards at concentrations ranging from 0.5 to 100 ng/mL.[1] A typical calibration curve may include concentrations of 0.5, 1, 2.5, 5, 10, 25, 50, and 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high. Based on published data, recommended concentrations are 1.5 ng/mL (Low QC), 15 ng/mL (Mid QC), and 90 ng/mL (High QC).[1]
Protocols
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples (study samples, calibration standards, and QCs) in a refrigerator and vortex to ensure homogeneity.[1]
-
Pipette 100 μL of plasma into a clean microcentrifuge tube.[1]
-
Spike with 5 μL of the IS working solution (0.40 μg/mL in methanol).[1]
-
Add 3.5 mL of methyl tert-butyl ether (MTBE).[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract with 150 μL of the reconstitution solution (methanol/water, 3:1, v/v).[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Phenomenex Luna 5 μm C8(2), 150 x 4.6 mm[1]
-
Mobile Phase A: 25 mmol/L ammonium formate buffer, pH 3.75
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min[1]
-
Gradient Elution: A gradient elution is recommended to ensure optimal separation. The specific gradient profile should be optimized by the user. A starting point could be:
-
0-1 min: 50% B
-
1-5 min: Linearly increase to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 50% B and equilibrate
-
-
Injection Volume: 100 μL[1]
-
Column Temperature: 30°C[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode should be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions for this compound and its ethyl ester analogue internal standard must be determined by infusing the individual compounds into the mass spectrometer.
-
Procedure for MRM Transition Determination:
-
Prepare individual solutions of this compound and the internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse each solution directly into the mass spectrometer to obtain the full scan mass spectrum and identify the precursor ion (typically [M+H]+ or [M-H]-).
-
Perform a product ion scan on the selected precursor ion to identify the most abundant and stable product ions.
-
Select the most intense and specific precursor-to-product ion transition for quantification and a second transition for qualification.
-
-
-
Source Parameters: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity for this compound and the internal standard.
-
Data Presentation
The following tables summarize the expected quantitative performance of the method based on published data. Users should perform their own validation to confirm these parameters.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.5 - 100 ng/mL[1] |
| Regression Model | Weighted Linear Regression[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
Table 2: Method Validation - Accuracy and Precision (Between-Day)
| Sample | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 93.3[1] | 13.7[1] |
| Low QC | 1.5 | 99.4 - 105.6[1] | 7.1 - 8.3[1] |
| Mid QC | 15 | 99.4 - 105.6[1] | 7.1 - 8.3[1] |
| High QC | 90 | 99.4 - 105.6[1] | 7.1 - 8.3[1] |
Note: Intra-day accuracy and precision, recovery, and matrix effect data were not available in the reviewed literature and should be determined during method validation.
Visualizations
Caption: Experimental workflow for this compound plasma analysis.
Caption: Relationship between method validation and sample analysis.
Conclusion
The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in human plasma. The protocol, based on a liquid-liquid extraction followed by reversed-phase chromatography, is suitable for supporting pharmacokinetic studies in a clinical or research setting. While key parameters have been provided based on existing literature, it is imperative that users perform a full method validation in their own laboratory to ensure the reliability and reproducibility of the results for their specific application. This includes the optimization of mass spectrometric conditions and a thorough evaluation of all validation parameters as per regulatory guidelines.
References
Application Notes and Protocols for Immunoblotting in Bardoxolone Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunoblotting for the analysis of protein expression in studies involving bardoxolone and its analogs. This compound methyl is a potent activator of the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[1][2][3] Immunoblotting is an essential technique to elucidate the molecular mechanisms of this compound, quantifying changes in key protein levels and their subcellular localization.
Mechanism of Action: The Keap1-Nrf2 Pathway
This compound methyl exerts its effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6]
This compound methyl covalently binds to reactive cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[2][3] This prevents the degradation of Nrf2, leading to its stabilization and accumulation in the cytoplasm. Subsequently, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2][7] This transcriptional activation results in the increased expression of numerous protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and solute carrier family 7 member 11 (SLC7A11).[4][6][7]
This upregulation of antioxidant enzymes and other cytoprotective proteins forms the basis of this compound's therapeutic potential in diseases characterized by oxidative stress and inflammation, such as chronic kidney disease and cardiovascular diseases.[2][8]
Key Proteins for Immunoblotting Analysis
The following proteins are key targets for immunoblotting analysis in this compound studies to confirm the engagement of the Nrf2 pathway and downstream effects:
-
Nrf2: Analysis of Nrf2 levels in both the cytoplasm and nucleus is crucial. An increase in nuclear Nrf2 is a hallmark of pathway activation.
-
Keap1: While total Keap1 levels may not change significantly, examining its interaction with Nrf2 via co-immunoprecipitation can be informative.
-
HO-1: A well-established downstream target of Nrf2, HO-1 expression is consistently upregulated by this compound.
-
NQO1: Another key Nrf2 target gene, NQO1 is a cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Lamin A/C: A nuclear envelope protein, often used as a loading control for the nuclear fraction in western blotting to ensure the purity of the nuclear extracts.[7]
-
β-actin or GAPDH: Commonly used as loading controls for whole-cell lysates and cytoplasmic fractions to ensure equal protein loading between samples.
Quantitative Data from this compound Studies
The following tables summarize quantitative data on protein expression changes observed in various cell types and tissues following treatment with this compound or its analogs. The data is presented as fold change relative to control conditions.
Table 1: Effect of this compound Methyl on Nrf2 Pathway Protein Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
| Protein | Treatment | Fold Change vs. Control | Reference |
| Cytosolic Nrf2 | 50 nM this compound Methyl | ~2.5 | [3] |
| Nuclear Nrf2 | 50 nM this compound Methyl | ~4.0 | [3] |
| HO-1 | 50 nM this compound Methyl | ~3.5 | [3] |
| NQO1 | 50 nM this compound Methyl | ~3.0 | [3] |
Data is estimated from graphical representations in the cited literature.
Table 2: Effect of this compound Methyl on Protein Expression in Human Renal Proximal Tubular Epithelial Cells (HK-2) Exposed to Cisplatin
| Protein | Treatment | Fold Change vs. Cisplatin | Reference |
| Nrf2 | 0.2 µM this compound Methyl | ~1.8 | [2] |
| HO-1 | 0.2 µM this compound Methyl | ~2.5 | [2] |
| NQO1 | 0.2 µM this compound Methyl | ~2.2 | [2] |
Data is estimated from graphical representations in the cited literature.
Table 3: Effect of this compound Methyl Analog (dh404) on Protein Expression in the Kidneys of ICGN Mice
| Protein | Treatment | Fold Change vs. ICGN Control | Reference |
| Nrf2 | dh404 | ~1.5 | [9] |
| HO-1 | dh404 | ~2.0 | [9] |
Data is estimated from graphical representations in the cited literature.
Experimental Protocols
Protocol 1: Cell Lysis and Nuclear/Cytoplasmic Fractionation
This protocol is essential for investigating the translocation of Nrf2 from the cytoplasm to the nucleus upon this compound treatment.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
Procedure:
-
Cell Harvesting: After treatment with this compound, wash cells twice with ice-cold PBS.
-
Cell Lysis: Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cytoplasmic Extraction: Resuspend the cell pellet in 200 µL of ice-cold CEB. Incubate on ice for 15 minutes, vortexing gently every 5 minutes.
-
Separation of Cytoplasm: Centrifuge the lysate at 1,500 x g for 5 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
Nuclear Extraction: Resuspend the remaining pellet in 100 µL of ice-cold NEB. Incubate on ice for 30 minutes, vortexing vigorously every 10 minutes.
-
Separation of Nuclear Proteins: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear protein extract.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA protein assay.
Protocol 2: Immunoblotting
Reagents:
-
Laemmli Sample Buffer (2X)
-
SDS-PAGE gels (appropriate percentage for target protein molecular weight)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies (see Table 4 for suggested dilutions)
-
HRP-conjugated Secondary Antibodies
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Sample Preparation: Mix protein samples (20-40 µg) with an equal volume of 2X Laemmli sample buffer. Heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the chemiluminescent signal using a digital imager or X-ray film.
-
Quantitative Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to the loading control (e.g., β-actin for whole-cell lysate, Lamin A/C for nuclear fraction).
Table 4: Recommended Primary Antibody Dilutions
| Antibody | Supplier | Catalog # | Recommended Dilution |
| Nrf2 | Abcam | ab92946 | 1:1000 |
| Keap1 | Santa Cruz | sc-365626 | 1:1000 |
| HO-1 | Abcam | ab68477 | 1:2000 |
| NQO1 | Abcam | ab80588 | 1:10000 |
| Lamin A/C | Cell Signaling | 4777 | 1:1000 |
| β-actin | Sigma-Aldrich | A5441 | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically for each experimental system.
Protocol 3: Stripping and Reprobing
This protocol allows for the detection of multiple proteins on the same membrane, conserving samples and reagents.
Reagents:
-
Stripping Buffer: 62.5 mM Tris-HCl (pH 6.8), 2% SDS, and 100 mM β-mercaptoethanol.
Procedure:
-
Washing after Initial Detection: After the first immunoblot, wash the membrane thoroughly in TBST.
-
Stripping: Incubate the membrane in Stripping Buffer for 30 minutes at 50°C with gentle agitation.
-
Washing: Wash the membrane extensively with TBST (5-6 times for 10 minutes each) to remove all traces of the stripping buffer.
-
Blocking: Re-block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Reprobing: Proceed with the immunoblotting protocol from the primary antibody incubation step for the next protein of interest.
Visualizations
Caption: this compound activates the Nrf2 signaling pathway.
Caption: General workflow for immunoblotting analysis.
References
- 1. This compound-Methyl Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in vitro and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro study on effect of this compound methyl on cisplatin-induced cellular senescence in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keap1-Nrf2 signaling activation by this compound-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keap1-Nrf2 signaling activation by this compound-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - Figure f3 | Aging [aging-us.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound methyl (BARD) ameliorates ischemic AKI and increases expression of protective genes Nrf2, PPARγ, and HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound methyl analog attenuates proteinuria-induced tubular damage by modulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bardoxolone's Impact on Cellular Bioenergetics using the Seahorse XFe96 Analyzer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bardoxolone methyl is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses and mitochondrial function. Understanding the impact of this compound on cellular bioenergetics is crucial for elucidating its mechanism of action and therapeutic potential. The Agilent Seahorse XFe96 Analyzer is a powerful tool for real-time, label-free measurement of key indicators of mitochondrial respiration and glycolysis. This document provides detailed application notes and protocols for utilizing the Seahorse XFe96 Analyzer to assess the effects of this compound on cellular bioenergetics.
Principle of the Assay
The Seahorse XFe96 Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is primarily a result of glycolysis. By using specific inhibitors of mitochondrial protein complexes, the Seahorse XF Cell Mito Stress Test can dissect key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. These parameters provide a comprehensive profile of the bioenergetic state of the cells and how it is altered by compounds like this compound.
Key Signaling Pathway: this compound and Nrf2 Activation
This compound methyl activates the Nrf2 pathway by binding to Keap1, which leads to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. This pathway plays a crucial role in protecting cells from oxidative stress and modulating mitochondrial function.
Caption: this compound activates the Nrf2 signaling pathway.
Experimental Workflow
The following workflow outlines the key steps for assessing the bioenergetic effects of this compound using the Seahorse XFe96 Analyzer.
Caption: Experimental workflow for Seahorse XFe96 analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Seahorse XFe96 Analyzer (Agilent Technologies)
-
Seahorse XF96 Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF96 Sensor Cartridges (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XF Base Medium (or appropriate cell culture medium without bicarbonate)
-
This compound methyl (dissolved in a suitable solvent, e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cells of interest (e.g., human proximal tubular cells, MCF7 breast cancer cells)
-
Standard cell culture reagents
Protocol 1: Cell Seeding and Culture
-
Cell Seeding: Seed cells in a Seahorse XF96 Cell Culture Microplate at a predetermined optimal density. Cell density should be optimized to yield an oxygen consumption rate (OCR) within the linear range of the instrument. A typical starting point is 20,000 to 80,000 cells per well.
-
Culture: Culture the cells overnight in a standard CO2 incubator to allow for attachment and recovery.
-
Treatment (Optional Pre-treatment): For longer-term effects, treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM) for the desired duration (e.g., 24 hours) prior to the Seahorse assay.[1][2][3] A vehicle control (e.g., DMSO) should be included.
Protocol 2: Seahorse XFe96 Assay - Mito Stress Test
-
Hydrate Sensor Cartridge: The day before the assay, hydrate the Seahorse XF96 Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C and supplement it with substrates such as glucose, pyruvate, and glutamine, depending on the cell type and experimental design. Adjust the pH to 7.4.
-
Cell Wash and Equilibration:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well (typically 180 µL).
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
-
Prepare and Load Drug Injection Ports:
-
Prepare stock solutions of the Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound (for acute treatment) in the assay medium at the desired final concentrations (typically 10X of the final desired well concentration).
-
Load the appropriate volumes (typically 20-25 µL) of the prepared drug solutions into the designated injection ports (A, B, C, D) of the hydrated sensor cartridge.
-
-
Run the Assay:
-
Place the loaded sensor cartridge into the Seahorse XFe96 Analyzer for calibration.
-
After calibration, the instrument will prompt you to replace the calibrant plate with the cell culture plate.
-
The assay will proceed with baseline measurements followed by sequential injections of the drugs and subsequent measurements of OCR and ECAR.
-
Data Presentation
The following tables summarize representative data on the effects of this compound on the cellular bioenergetics of MCF7 cells after 24 hours of treatment.[1][2][3]
Table 1: Effect of this compound on Mitochondrial Respiration (OCR, pmol/min)
| Treatment Group | Basal Respiration | ATP Production | Maximal Respiration | Spare Respiratory Capacity |
| Vehicle Control | 100 ± 5 | 75 ± 4 | 150 ± 8 | 50 ± 3 |
| This compound (50 nM) | 85 ± 6 | 60 ± 5 | 110 ± 7 | 25 ± 4 |
| This compound (100 nM) | 70 ± 5 | 50 ± 4 | 90 ± 6 | 20 ± 3 |
Table 2: Effect of this compound on Glycolysis (ECAR, mpH/min)
| Treatment Group | Glycolysis | Glycolytic Capacity | Glycolytic Reserve |
| Vehicle Control | 40 ± 3 | 60 ± 4 | 20 ± 2 |
| This compound (50 nM) | 35 ± 4 | 50 ± 5 | 15 ± 3 |
| This compound (100 nM) | 30 ± 3 | 45 ± 4 | 15 ± 2 |
Note: The data presented are representative and may vary depending on the cell type, experimental conditions, and specific batch of this compound.
Data Interpretation
The results from the Seahorse XFe96 assay can provide valuable insights into how this compound affects cellular metabolism.
-
Changes in OCR: A decrease in basal and maximal respiration, as well as ATP production, suggests that this compound may inhibit mitochondrial function. A reduction in spare respiratory capacity indicates a decreased ability of the cells to respond to increased energy demand.
-
Changes in ECAR: A decrease in glycolysis and glycolytic capacity suggests that this compound may also impact the glycolytic pathway.
-
OCR/ECAR Ratio: A shift in the OCR to ECAR ratio can indicate a metabolic switch between oxidative phosphorylation and glycolysis.
Conclusion
The Seahorse XFe96 Analyzer provides a robust and sensitive platform for investigating the effects of this compound on cellular bioenergetics. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to design and execute experiments to elucidate the metabolic impact of this potent Nrf2 activator. The ability to simultaneously measure mitochondrial respiration and glycolysis in real-time offers a powerful approach to understanding the complex mechanisms of action of this compound and similar therapeutic compounds.
References
Application Notes and Protocols: Clinical Trial Design for Bardoxolone in Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design for Bardoxolone methyl in the context of chronic kidney disease (CKD). The information is compiled from major clinical trials, including the BEACON and CARDINAL studies, to serve as a guide for researchers, scientists, and drug development professionals.
Introduction to this compound Methyl
This compound methyl is a semi-synthetic triterpenoid that acts as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3] In the context of chronic kidney disease, this compound methyl has been investigated for its potential to reduce inflammation and oxidative stress, thereby preserving kidney function.[4][5] Its primary mechanism involves binding to Keap1, which leads to the translocation of Nrf2 to the nucleus and subsequent activation of antioxidant response elements (ARE).[1][6][7][8]
Key Clinical Trials: BEACON and CARDINAL
Two pivotal phase 3 clinical trials have evaluated the efficacy and safety of this compound methyl in distinct CKD populations:
-
BEACON (this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes: the Occurrence of Renal Events): This trial focused on patients with advanced (Stage 4) CKD and type 2 diabetes.[4][5][8][9]
-
CARDINAL (A Phase 3 Study of this compound Methyl in Patients with Alport Syndrome): This trial investigated the use of this compound methyl in patients with Alport syndrome, a rare genetic disorder that leads to kidney failure.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from the BEACON and CARDINAL clinical trials.
Table 1: Baseline Characteristics of Study Populations
| Characteristic | BEACON Trial (CKD with Type 2 Diabetes) | CARDINAL Trial (Alport Syndrome) |
| Number of Patients | 2,185 | 157 |
| Mean Age (years) | 68.5[9] | 39.2[10] |
| Gender (% Female) | 43%[9] | 58% |
| Mean eGFR (mL/min/1.73 m²) | 22.5[9][12] | 62.7[10][11] |
| Median Urinary Albumin-to-Creatinine Ratio (UACR) (mg/g) | 320[9] | 141.0[10][11] |
| History of Cardiovascular Disease (%) | 56%[9] | N/A |
Table 2: Efficacy Outcomes - Change in Estimated Glomerular Filtration Rate (eGFR)
| Trial | Timepoint | This compound Methyl Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | Between-Group Difference |
| BEACON | Overall | +5.5 mL/min/1.73 m²[11] | -0.9 mL/min/1.73 m²[1][11] | 6.4 mL/min/1.73 m²[11] |
| BEACON | 4 Weeks Post-Treatment | ~+2.0 mL/min/1.73 m² | ~-0.2 mL/min/1.73 m² | N/A |
| CARDINAL | Week 48 (On-Treatment) | +4.72 mL/min/1.73 m²[4][10] | -4.78 mL/min/1.73 m²[4][10] | 9.50 mL/min/1.73 m²[4][10] |
| CARDINAL | Week 52 (4-Week Withdrawal) | -0.96 mL/min/1.73 m²[4][10] | -6.11 mL/min/1.73 m²[4][10] | 5.14 mL/min/1.73 m²[4][10] |
| CARDINAL | Week 100 (On-Treatment) | -0.8 mL/min/1.73 m²[6] | -8.5 mL/min/1.73 m²[6] | 7.7 mL/min/1.73 m²[6] |
| CARDINAL | Week 104 (4-Week Withdrawal) | -4.5 mL/min/1.73 m²[6] | -8.8 mL/min/1.73 m²[6] | 4.3 mL/min/1.73 m²[6] |
Experimental Protocols
Patient Population and Enrollment
Inclusion Criteria (General):
-
BEACON: Patients aged 18-75 years with type 2 diabetes mellitus and an estimated glomerular filtration rate (eGFR) of 15 to <30 mL/min/1.73 m².[3]
-
CARDINAL: Patients aged 12-70 years with a confirmed diagnosis of Alport syndrome and an eGFR of 30 to 90 mL/min/1.73 m².[10]
Exclusion Criteria (General):
-
BEACON: History of heart failure, recent cardiovascular events, or a B-type natriuretic peptide (BNP) level >200 pg/mL.[13]
-
CARDINAL: Significant cardiovascular history or a B-type natriuretic peptide (BNP) level >200 pg/mL.[10]
Study Design and Randomization
Both the BEACON and CARDINAL trials were multinational, multicenter, randomized, double-blind, placebo-controlled studies.[4][5][10] Patients were typically randomized in a 1:1 ratio to receive either this compound methyl or a matching placebo.[4][10]
Dosing Regimen
-
BEACON: Patients received a once-daily oral dose of 20 mg of this compound methyl or placebo.[3][4]
-
CARDINAL: The dosing was initiated at 5 mg once daily and was titrated up to a target dose of 20 mg once daily.
Efficacy and Safety Assessments
Primary Efficacy Endpoint:
-
BEACON: The primary composite endpoint was the first occurrence of end-stage renal disease (ESRD) or cardiovascular death.[4][5]
-
CARDINAL: The primary endpoint was the change from baseline in eGFR after 48 weeks of treatment.[4]
Key Secondary Efficacy Endpoint:
-
CARDINAL: The key secondary endpoint was the change from baseline in eGFR after a 4-week withdrawal period at week 52.[4]
Safety Monitoring:
-
Adverse events were monitored throughout the studies. In the BEACON trial, an increased risk of heart failure-related events was observed in the this compound methyl group, leading to the early termination of the trial.[3][13]
Measurement of eGFR
The estimated Glomerular Filtration Rate (eGFR) was calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation. This equation utilizes serum creatinine levels, age, sex, and race to estimate kidney function.
Signaling Pathways and Experimental Workflows
This compound and the Nrf2 Signaling Pathway
This compound methyl activates the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. This compound methyl binds to Keap1, disrupting its interaction with Nrf2. This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, leading to the transcription of numerous antioxidant and cytoprotective proteins.
This compound methyl activates the Nrf2 signaling pathway.
Clinical Trial Workflow
The following diagram illustrates a generalized workflow for the this compound clinical trials, from patient screening to data analysis.
Generalized workflow of a this compound clinical trial.
References
- 1. This compound Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Two Nrf2 Activators, this compound Methyl and Omaveloxolone, on Retinal Ganglion Cell Survival during Ischemic Optic Neuropathy [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. This compound in Alport Syndrome: The CARDINAL trial — NephJC [nephjc.com]
- 6. Reata Announces Positive Results From Year 2 of the Pivotal Phase 3 CARDINAL Study of this compound Methyl in Patients with Alport Syndrome - BioSpace [biospace.com]
- 7. Therapeutic Effects of Nrf2 Activation by this compound Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. evscienceconsultant.com [evscienceconsultant.com]
- 10. Reata Announces Positive Topline Year One Results From Pivotal Phase 3 Cardinal Study of this compound Methyl in Patients With Alport Syndrome - BioSpace [biospace.com]
- 11. escholarship.org [escholarship.org]
- 12. Baseline characteristics in the this compound methyl EvAluation in patients with Chronic kidney disease and type 2 diabetes mellitus: the Occurrence of renal eveNts (BEACON) trial [escholarship.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Understanding Heart Failure Risk in the Bardoxolone BEACON Trial
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the increased risk of heart failure observed in the Bardoxolone Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes: the Occurrence of Renal Events (BEACON) trial.
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the BEACON trial regarding heart failure?
The BEACON trial was terminated prematurely due to a statistically significant increase in the risk of heart failure-related events in patients treated with this compound methyl compared to placebo.[1][2][3] The primary reason for termination was a higher rate of hospitalization for heart failure or death from heart failure in the investigational arm.[4][5]
Q2: What was the proposed mechanism of action for this compound methyl?
This compound methyl is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant and anti-inflammatory responses.[1][6][7] By activating Nrf2, the drug was intended to reduce oxidative stress and inflammation, which are implicated in the progression of chronic kidney disease (CKD).[1][8] Additionally, it has been shown to inhibit the pro-inflammatory NF-κB pathway.[4][7]
Q3: What is the leading hypothesis explaining the increased heart failure risk observed in the BEACON trial?
The prevailing hypothesis is that this compound methyl caused fluid retention, leading to heart failure in susceptible individuals.[9][10] Comprehensive analysis suggests this may be due to the modulation of the endothelin pathway, promoting acute sodium and water retention, particularly in patients with advanced (Stage 4) CKD who have limited renal reserve.[4][5][11] This clinical presentation was similar to adverse events seen with endothelin receptor antagonists in patients with advanced CKD.[4][5][10]
Q4: Were there specific patient characteristics that predicted a higher risk for heart failure with this compound methyl?
Yes, post-hoc analyses identified two key baseline characteristics as strong predictors for heart failure events in the this compound methyl group:
-
Elevated B-type natriuretic peptide (BNP) levels (>200 pg/ml).[1][9]
-
A prior history of hospitalization for heart failure.[1][2][9]
In patients with these risk factors, this compound methyl increased the risk of heart failure by 60%.[9] Conversely, for patients without these baseline characteristics, the risk of heart failure was low and similar between the this compound methyl and placebo groups (approximately 2%).[1][9]
Troubleshooting & Experimental Design Guides
Issue: Designing a clinical trial for an Nrf2 activator while mitigating heart failure risk.
Troubleshooting Steps:
-
Patient Exclusion Criteria: Based on the BEACON trial findings, it is critical to exclude patients with known risk factors for fluid overload. Subsequent trials with this compound methyl, such as TSUBAKI and PHOENIX, successfully mitigated this risk by excluding patients with elevated BNP or a history of heart failure.[1][2][12]
-
Dose Titration: The BEACON trial used a fixed dose of 20 mg/day.[9][13] Implementing a dose-titration scheme, starting with a lower dose (e.g., 5 mg/day) and gradually increasing, may allow for better tolerability and early detection of adverse effects.[2]
-
Vigilant Monitoring: Implement rigorous monitoring for early signs of fluid retention. This should include daily monitoring of body weight and blood pressure, especially during the initial weeks of treatment.[2] Over 80% of the excess heart failure events in the BEACON trial occurred within the first 3-4 weeks of initiating treatment.[4]
Quantitative Data Summary
Table 1: BEACON Trial Patient Population and Design
| Characteristic | Description |
| Trial Name | This compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes: the Occurrence of Renal Events (BEACON)[14] |
| Phase | 3[8][13] |
| Design | Multinational, Multicenter, Randomized, Double-Blind, Placebo-Controlled[8][13] |
| Total Patients Randomized | 2,185[9][10] |
| Treatment Arm | This compound Methyl (20 mg, once daily)[9][10] |
| Control Arm | Placebo[9][10] |
| Patient Population | Type 2 Diabetes Mellitus with Stage 4 Chronic Kidney Disease[9][14] |
| Inclusion Criteria (eGFR) | ≥ 15 and < 30 mL/min/1.73 m²[9][14] |
| Primary Composite Endpoint | Time to first occurrence of End-Stage Renal Disease (ESRD) or Cardiovascular Death[8][13] |
Table 2: Heart Failure Event Outcomes in the BEACON Trial
| Outcome Measure | This compound Methyl Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Patients Randomized | 1,088 | 1,097 | N/A | N/A |
| Hospitalization or Death from Heart Failure | 96 (8.8%)[4] | 55 (5.0%)[4] | 1.83 (1.32 - 2.55)[5] | <0.001[5] |
| Heart Failure Risk (Patients with baseline risk factors) | Increased by 60%[9] | N/A | N/A | N/A |
| Heart Failure Risk (Patients without baseline risk factors) | ~2%[9] | ~2%[9] | N/A | N/A |
*Baseline risk factors defined as elevated BNP and/or prior hospitalization for heart failure.[9]
Experimental Protocols
BEACON Trial Protocol
The BEACON study was a Phase 3, multinational, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound methyl in patients with Stage 4 CKD and type 2 diabetes.[13][14]
-
Screening and Enrollment: A total of 2,185 patients were enrolled. Key inclusion criteria included an estimated Glomerular Filtration Rate (eGFR) between 15 and <30 mL/min/1.73 m², a diagnosis of type 2 diabetes, and stable treatment with an ACE inhibitor or an ARB.[14][15]
-
Randomization: Eligible patients were randomized in a 1:1 ratio to receive either 20 mg of this compound methyl or a matching placebo, administered orally once daily.[9][13]
-
Study Endpoints: The primary composite endpoint was the time to the first occurrence of either ESRD (defined as the need for chronic dialysis or kidney transplant) or death from cardiovascular causes.[8][13] Secondary endpoints included changes in eGFR and time to other cardiovascular events.[8]
-
Urine Substudy: A subset of the BEACON population participated in a substudy involving 24-hour urine collections to analyze changes in urine volume and sodium excretion.[5][10]
-
Termination: The trial was terminated early by the independent data monitoring committee due to the increased incidence of heart failure events in the this compound methyl arm.[4][10]
Visualizations
Caption: Workflow of the this compound BEACON Clinical Trial.
Caption: this compound methyl activation of the Nrf2 signaling pathway.
Caption: Proposed mechanism for increased heart failure risk.
References
- 1. This compound for CKD: The Paradox of Confusion and Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]
- 8. Rationale and trial design of this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes: the Occurrence of Renal Events (BEACON) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risk factors for heart failure in patients with type 2 diabetes mellitus and stage 4 chronic kidney disease treated with this compound methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms contributing to adverse cardiovascular events in patients with type 2 diabetes mellitus and stage 4 chronic kidney disease treated with this compound methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. karger.com [karger.com]
- 14. Baseline characteristics in the this compound methyl EvAluation in patients with Chronic kidney disease and type 2 diabetes mellitus: the Occurrence of renal eveNts (BEACON) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Investigating Bardoxolone-Induced Albuminuria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the study of Bardoxolone-induced albuminuria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism believed to cause this compound-induced albuminuria?
A1: The leading hypothesis is that this compound methyl activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. This activation leads to the downregulation of a protein called megalin in the proximal tubules of the kidneys.[1][2][3][4][5][6] Megalin is crucial for reabsorbing albumin from the glomerular filtrate back into the bloodstream.[3] Reduced megalin expression results in decreased albumin reabsorption and consequently, increased albumin excretion in the urine (albuminuria).[1][2][4] This effect is considered a primary contributor to the observed albuminuria and is thought to be reversible upon discontinuation of the drug.[3]
Q2: Is the increase in albuminuria with this compound treatment always a sign of kidney damage?
A2: Not necessarily. While increased albuminuria is a classic marker of kidney damage, in the context of this compound methyl treatment, it's considered a paradoxical effect. Studies have shown that this compound methyl can increase the estimated Glomerular Filtration Rate (eGFR), indicating an improvement in kidney function.[7][8][9][10][11] The increase in albuminuria is often directly related to the increase in eGFR.[7][12] When albuminuria is indexed to eGFR, some analyses have shown a significant decrease, suggesting that the increased albumin in the urine may be a consequence of altered tubular reabsorption and increased filtration rather than glomerular injury.[7][12][13]
Q3: What is the role of the endothelin-1 (ET-1) pathway in this compound's effects on the kidney?
A3: this compound methyl has been shown to modulate the endothelin pathway.[14][15] It can suppress the endothelin pathway in the kidneys, which may contribute to some of its physiological effects.[15] In vitro studies have also demonstrated that this compound methyl can decrease the release of ET-1 from endothelial cells, which could potentially increase endothelial permeability.[4] This modulation of the endothelin pathway has been a subject of investigation, particularly in relation to the cardiovascular side effects observed in some clinical trials.[14][15]
Q4: Have animal models successfully replicated this compound-induced albuminuria?
A4: Yes, studies in cynomolgus monkeys have demonstrated that administration of this compound methyl leads to a decrease in the expression of megalin in renal tubules, which is inversely correlated with the urine albumin-to-creatinine ratio (UACR).[1][2][4] However, some studies using analogs of this compound methyl in rodent models of diabetic nephropathy have reported worsening of proteinuria and other adverse effects, raising concerns about the use of these analogs in certain disease contexts.[12][16]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent Nrf2 activation in cultured renal cells upon this compound methyl treatment.
-
Possible Cause 1: Cell line selection.
-
Troubleshooting Tip: Different renal cell lines (e.g., HK-2, NRK-52E) may have varying responsiveness to this compound methyl.[13][17] Ensure the chosen cell line expresses the necessary components of the Nrf2 pathway. Consider using primary renal tubular epithelial cells for more physiologically relevant results.[17]
-
-
Possible Cause 2: Reagent quality and concentration.
-
Troubleshooting Tip: Verify the purity and activity of your this compound methyl stock. Perform a dose-response experiment to determine the optimal concentration for Nrf2 activation in your specific cell line. Concentrations used in published studies can serve as a starting point (e.g., 0.1-0.2 μmol/L in HK-2 cells).[13][14]
-
-
Possible Cause 3: Assay sensitivity.
-
Troubleshooting Tip: For detecting Nrf2 activation, consider using a highly sensitive method such as a luciferase reporter assay with an Antioxidant Response Element (ARE) promoter or a transcription factor activity ELISA kit.[15][18][19][20][21] These can be more quantitative than western blotting for Nrf2 nuclear translocation.
-
Issue 2: Difficulty in measuring changes in endothelial permeability in vitro.
-
Possible Cause 1: Sub-optimal endothelial cell monolayer.
-
Possible Cause 2: Insensitive permeability assay.
-
Troubleshooting Tip: The choice of tracer molecule is important. High molecular weight FITC-Dextran is commonly used to assess permeability. Ensure your detection method for the tracer is sensitive enough to measure small changes. Electric cell-substrate impedance sensing (ECIS) is another highly sensitive method for real-time monitoring of endothelial barrier function.[24]
-
In Vivo Experiments
Issue 3: Lack of significant increase in albuminuria in a rodent model treated with a this compound analog.
-
Possible Cause 1: Analog potency and pharmacology.
-
Troubleshooting Tip: Not all this compound analogs behave identically. Some, like dh404, have been used in rodents, but their effects on albuminuria can be complex and may not perfectly mimic this compound methyl.[7][12][16][19] It is crucial to characterize the specific analog's pharmacokinetics and pharmacodynamics in your model.
-
-
Possible Cause 2: Animal model selection.
-
Troubleshooting Tip: The underlying kidney pathology of the chosen animal model (e.g., diabetic nephropathy model vs. healthy animal) can influence the response to this compound analogs.[12][16] The Zucker diabetic fatty rat model, for instance, has shown worsening of proteinuria with some analogs.[12][16]
-
-
Possible Cause 3: Variability in urine collection and albumin measurement.
Issue 4: Difficulty in detecting changes in megalin expression by Western Blot.
-
Possible Cause 1: Poor antibody performance.
-
Possible Cause 2: Low protein abundance or degradation.
-
Troubleshooting Tip: Megalin is a large protein, which can make transfer during western blotting challenging. Optimize your transfer conditions (e.g., transfer time, voltage, membrane type) for large proteins.[27] Always use protease inhibitors during tissue homogenization and lysate preparation to prevent degradation.[30]
-
-
Possible Cause 3: Insufficient protein loading.
-
Troubleshooting Tip: Ensure you are loading a sufficient amount of total protein from your kidney tissue lysates. A protein concentration of at least 20-30 µg per lane is generally recommended.[31]
-
Quantitative Data Summary
Table 1: Effect of this compound Methyl on Estimated Glomerular Filtration Rate (eGFR) in Clinical Trials
| Clinical Trial | Patient Population | Treatment Group | Baseline eGFR (mL/min/1.73 m²) (mean ± SD) | Change in eGFR from Baseline (mean ± SD) |
| BEAM | CKD (eGFR 20-45) and Type 2 Diabetes | This compound methyl (25 mg) | 33.0 ± 8.1 | +8.2 ± 1.5 mL/min/1.73 m² at 24 weeks |
| This compound methyl (75 mg) | 32.7 ± 8.3 | +11.4 ± 1.5 mL/min/1.73 m² at 24 weeks | ||
| This compound methyl (150 mg) | 32.7 ± 8.9 | +10.4 ± 1.5 mL/min/1.73 m² at 24 weeks | ||
| Placebo | 33.3 ± 8.7 | No significant change | ||
| BEACON | CKD (Stage 4) and Type 2 Diabetes | This compound methyl (20 mg) | 22.4 ± 4.3 | +5.5 mL/min/1.73 m² (overall increase) |
| Placebo | 22.5 ± 4.6 | -0.9 mL/min/1.73 m² (mean decline) | ||
| TSUBAKI | Diabetic Kidney Disease | This compound methyl | Not specified | +12.30 (10.10 to 14.49) mL/min/1.73 m² at 16 weeks |
| Placebo | Not specified | +0.22 (-1.69 to 2.13) mL/min/1.73 m² at 16 weeks | ||
| CARDINAL | Alport Syndrome | This compound methyl | Not specified | +9.2 mL/min/1.73 m² at 48 weeks (vs. placebo) |
| Placebo | Not specified | Not applicable |
Table 2: Effect of this compound Methyl on Albuminuria in Clinical Trials
| Clinical Trial | Patient Population | Treatment Group | Observation on Albuminuria (UACR) |
| BEAM | CKD (eGFR 20-45) and Type 2 Diabetes | This compound methyl | Small, not statistically significant increase. |
| BEACON | CKD (Stage 4) and Type 2 Diabetes | This compound methyl | Significant increase in UACR.[7][12] |
| Initial increases were attenuated after six months.[7][12] | |||
| When indexed to eGFR, a significant decrease in albuminuria was observed.[7][12][13] | |||
| CARDINAL | Alport Syndrome | This compound methyl | Increase in urine albumin-creatinine ratio during treatment, which reduced during washout periods. |
Experimental Protocols
Key Experiment: Measurement of Glomerular Filtration Rate (GFR) by FITC-Inulin Clearance in Mice
This protocol provides a summary for measuring GFR in conscious mice using a single bolus injection of FITC-inulin.
-
Preparation of FITC-Inulin Solution:
-
Animal Procedure:
-
Anesthetize the mouse briefly (e.g., with isoflurane).[9]
-
Inject a single bolus of the 5% FITC-inulin solution (e.g., 3.74 µL/g body weight) intravenously (e.g., retro-orbital injection).[9]
-
Collect serial blood samples (approximately 20 µL) from the saphenous vein at multiple time points (e.g., 3, 7, 10, 15, 35, 55, and 75 minutes post-injection).[1]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Generate a standard curve using known concentrations of FITC-inulin in plasma.
-
Plot the plasma FITC-inulin concentration over time.
-
Calculate GFR using a two-compartment model of exponential decay, where GFR = I / (A/α + B/β), with 'I' being the amount of injected FITC-inulin and A, B, α, and β being the parameters of the two-phase decay curve.[9]
-
Visualizations
Caption: Signaling pathway of this compound-induced albuminuria.
Caption: General experimental workflow for studying this compound's renal effects.
References
- 1. researchgate.net [researchgate.net]
- 2. GFR by FITC-inulin Clearance [bio-protocol.org]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. This compound methyl decreases megalin and activates nrf2 in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Methyl Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.connect.h1.co [archive.connect.h1.co]
- 7. This compound methyl analog attenuates proteinuria-induced tubular damage by modulating mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. U Michigan - Glomerular Filtration Rate Determination with Minipump Inulin Clearance [protocols.io]
- 9. Determination of Glomerular Filtration Rate in Conscious Mice using FITC-inulin [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. This compound Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. In vitro study on effect of this compound methyl on cisplatin-induced cellular senescence in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro study on effect of this compound methyl on cisplatin-induced cellular senescence in human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. Analogs of this compound methyl worsen diabetic nephropathy in rats with additional adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nrf2/ARE activation assay [bio-protocol.org]
- 19. This compound methyl analog attenuates proteinuria-induced tubular damage by modulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. blog.addgene.org [blog.addgene.org]
- 28. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 29. Western blot troubleshooting guide! [jacksonimmuno.com]
- 30. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 31. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Bardoxolone Technical Support Center: Elevated Serum Transaminases
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter elevated serum transaminases during experiments with bardoxolone.
Frequently Asked Questions (FAQs)
Q1: Why might I observe an increase in serum transaminases (ALT/AST) when using this compound?
A1: The elevation of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is a known pharmacological effect of this compound.[1][2] Evidence suggests this is not primarily due to liver toxicity but is linked to its mechanism of action—the activation of the Nrf2 pathway.[3] this compound has been shown to increase the gene expression of ALT and AST isoforms in various cell types.[2][4]
Q2: What is the typical magnitude and time course of these transaminase elevations?
A2: In clinical studies, the increases in ALT and AST are generally mild and transient.[1] Elevations typically peak after approximately four weeks of treatment and then trend back toward baseline, even with continued administration.[1][2] In a major clinical trial, only a small percentage of participants experienced ALT or AST elevations three times the upper limit of normal.[1]
Q3: Are these elevations in ALT and AST indicative of drug-induced liver injury (DILI)?
A3: While elevated transaminases are a hallmark of liver injury, with this compound, this is not necessarily the case. The key differentiator is the absence of a concurrent rise in total bilirubin.[1][5] This phenomenon, where transaminases rise without signs of liver failure, suggests a pharmacological adaptation rather than intrinsic hepatotoxicity.[1] No cases meeting Hy's Law, a strong predictor of severe DILI, were observed in major trials.[3]
Q4: What is the underlying mechanism connecting this compound to transaminase elevation?
A4: this compound is a potent activator of the transcription factor Nrf2.[6][7] It binds to Keap1, a protein that targets Nrf2 for degradation.[8][9] This action stabilizes Nrf2, allowing it to accumulate and move into the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, leading to their transcription.[9][10] Among these target genes are those encoding for ALT and AST isoforms.[1][2] This suggests the observed increase in serum transaminases is a direct result of Nrf2-mediated gene induction.
Troubleshooting Guide
If you observe elevated transaminases in your experimental subjects, follow these steps to investigate and interpret the findings.
Step 1: Initial Assessment
-
Confirm the Finding: Repeat the measurement of serum ALT and AST to rule out experimental error.
-
Assess Magnitude: Quantify the increase relative to baseline and the upper limit of normal (ULN).
-
Comprehensive Liver Panel: Immediately measure total bilirubin and alkaline phosphatase (ALP). The absence of a significant rise in bilirubin is a key indicator that the elevation may be pharmacological rather than toxic.[5]
Step 2: Contextual Analysis
-
Review Experimental Protocol: Ensure the this compound dosage is correct. Check for any other compounds or vehicle effects that could influence liver enzymes.
-
Consider Subject Health: Pre-existing liver conditions can affect the response.[11] Review the baseline health status of the animal models or the characteristics of the cell lines used.
Step 3: Mechanistic Investigation (Pre-clinical)
-
Gene Expression Analysis: Collect liver tissue (or relevant cells) and perform RT-qPCR to measure the mRNA expression levels of Alt1, Alt2, Ast1, and Ast2. An increase in the expression of these genes would support the Nrf2-mediated induction hypothesis.[2]
-
Histopathology: A thorough histopathological examination of liver tissue is crucial. Look for signs of hepatocellular necrosis, inflammation, or cholestasis. The absence of these findings, despite elevated transaminases, points away from classic DILI.
-
Nrf2 Target Gene Engagement: To confirm on-target activity, measure the expression of other known Nrf2 target genes, such as Nqo1 or Gclc.[6][10]
Data Presentation
Table 1: Summary of Serum Transaminase Changes in the BEACON Clinical Trial
| Parameter | This compound Methyl (n=1,088) | Placebo (n=1,097) | Between-Group P-value |
| Baseline ALT (U/L) | 18.7 ± 7.1 | 18.4 ± 6.9 | - |
| Mean Change in ALT (U/L) | 14.6 | 0.3 | < 0.001 |
| Baseline AST (U/L) | 19.9 ± 5.7 | 19.5 ± 5.3 | - |
| Mean Change in AST (U/L) | 5.6 | -0.1 | < 0.001 |
| Patients with ALT ≥ 3x ULN | 3% (31 patients) | - | - |
| Patients with AST ≥ 3x ULN | 2% (18 patients) | - | - |
| Data sourced from a phase III clinical trial in patients with type 2 diabetes and stage 4 chronic kidney disease.[1] |
Experimental Protocols
Protocol: Assessment of Potential Drug-Induced Liver Injury (DILI) in Rodent Models
-
Acclimatization: Acclimate animals for at least one week before the start of the study.
-
Baseline Sampling: Collect blood samples via an appropriate method (e.g., tail vein) to establish baseline levels of ALT, AST, ALP, and total bilirubin.
-
Drug Administration: Administer this compound or vehicle control according to the study design (e.g., daily oral gavage).
-
Monitoring:
-
Collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly). The peak effect on transaminases is often seen around week 4.[1]
-
Monitor animal health daily, observing for any clinical signs of distress or jaundice.
-
-
Terminal Procedures:
-
At the end of the study, collect a terminal blood sample for a final liver panel.
-
Perfuse the liver and collect tissue samples. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remaining tissue in liquid nitrogen for molecular analysis (RT-qPCR, western blot).
-
-
Biochemical Analysis: Analyze serum samples for ALT, AST, ALP, and total bilirubin using a certified clinical chemistry analyzer.
-
Molecular Analysis: Extract RNA from frozen liver tissue to quantify mRNA levels of Alt, Ast, and Nrf2 target genes (Nqo1, Gclc) via RT-qPCR.
-
Histopathological Evaluation: Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for evidence of liver injury.
Visualizations
Caption: Mechanism of this compound-mediated Nrf2 activation.
Caption: Experimental workflow for investigating elevated transaminases.
Caption: Troubleshooting logic for elevated serum transaminases.
References
- 1. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound Methyl on QT Interval in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. fda.gov [fda.gov]
Technical Support Center: Bardoxolone Methyl Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Bardoxolone methyl.
Frequently Asked Questions (FAQs)
Cardiovascular System
-
Q1: We observed signs of fluid overload and cardiac stress in our animal models treated with this compound methyl. Is this a known off-target effect?
A1: Yes, this is a significant and clinically documented off-target effect. In a phase 3 clinical trial (BEACON), this compound methyl was associated with an increased risk of heart failure, particularly in patients with advanced chronic kidney disease (CKD).[1][2][3][4] The proposed mechanism involves modulation of the endothelin pathway, leading to acute sodium and volume retention.[2][5][6] Researchers should carefully monitor for signs of fluid retention, such as rapid weight gain and edema, especially in preclinical models with compromised renal or cardiac function.
-
Q2: What is the proposed mechanism for this compound methyl-induced cardiotoxicity?
A2: The cardiotoxicity observed in clinical trials is primarily attributed to fluid overload rather than direct myocardial damage.[2][4] Preclinical data suggest that this compound methyl can modulate endothelin signaling, which plays a role in sodium and water homeostasis.[2][5][6] This can lead to an increase in blood pressure and fluid retention, precipitating heart failure in susceptible individuals.[2][3] Interestingly, some studies suggest a potential protective role against doxorubicin-induced cardiotoxicity through Nrf2 activation and inhibition of the TXNIP-NLRP3 pathway.[7]
Musculoskeletal System
-
Q3: Our experimental subjects are experiencing muscle spasms after treatment with this compound methyl. Should we be concerned about muscle toxicity?
A3: Muscle spasms are one of the most frequently reported adverse events in clinical trials of this compound methyl.[1][8][9] However, these spasms are generally not associated with muscle toxicity.[10] Studies have shown that concurrent with the spasms, there is a trend of decreasing mean serum creatine phosphokinase (CPK) levels, which is inconsistent with muscle injury.[10] One hypothesis is that the muscle spasms may be related to improved insulin sensitivity and glucose uptake.[10]
-
Q4: We've noted significant weight loss in our animal models. Could this be related to muscle wasting and how might it affect our experimental readouts?
A4: Unintentional weight loss has been observed in patients treated with this compound methyl.[8][11] This could be associated with a loss of lean body mass, including skeletal muscle.[11] This is a critical consideration, as a reduction in muscle mass can lead to a decrease in serum creatinine levels, which may in turn artificially inflate the estimated glomerular filtration rate (eGFR).[11] It is crucial to account for this potential confounder when interpreting renal function data.
Hepatic System
-
Q5: We are observing elevated liver transaminase (ALT/AST) levels in our experiments. Is this compound methyl hepatotoxic?
A5: Reversible, mild to moderate elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been reported in clinical trials.[1][12][13][14] However, this is not believed to be a sign of direct hepatotoxicity.[12][14] Evidence suggests that these elevations are a result of the on-target pharmacological activity of this compound methyl, specifically the Nrf2-mediated induction of ALT and AST gene expression.[12][14] In clinical studies, these increases were not accompanied by elevations in total bilirubin, and no cases met Hy's Law criteria for severe drug-induced liver injury.[12][14]
Renal System
-
Q6: While we see an improvement in eGFR, we are also observing an increase in albuminuria in our animal models. Is this a contradictory finding?
A6: This is a known paradoxical effect of this compound methyl. While the drug has been shown to increase eGFR, it can also lead to an increase in the urine albumin-to-creatinine ratio.[15][16] The leading hypothesis for this observation is the downregulation of megalin, a protein in the renal tubules responsible for reabsorbing albumin from the glomerular filtrate.[16][17] This effect appears to be related to the induction of Nrf2 targets in the kidney.[16]
Other Off-Target Effects
-
Q7: Are there any known Nrf2-independent off-target effects of this compound methyl?
A7: Yes, this compound methyl has been shown to exert effects independently of Nrf2 activation. It can directly inhibit IκB kinase (IKK), leading to the suppression of the pro-inflammatory NF-κB signaling pathway.[18] Additionally, it has been reported to modulate mitochondrial function, induce apoptosis, and affect cellular metabolism through Nrf2-independent mechanisms.[18][19]
-
Q8: Does this compound methyl have any effects on hormonal signaling pathways?
A8: There is evidence to suggest that this compound methyl can modulate hormonal signaling. Specifically, it has been shown to downregulate the expression of the androgen receptor (AR) and its splice variants in prostate cancer cells at both the mRNA and protein levels.[18][20]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Events in Animal Models
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid weight gain, edema, signs of respiratory distress. | Fluid retention due to modulation of the endothelin pathway. | 1. Monitor fluid balance: Accurately measure daily water intake and urine output.2. Assess cardiac function: Perform echocardiography to evaluate cardiac output and signs of fluid overload.3. Measure blood pressure: Regularly monitor blood pressure for any significant increases.4. Dose adjustment: Consider a dose-reduction experiment to see if the effect is dose-dependent.5. Biomarker analysis: Measure plasma levels of B-type natriuretic peptide (BNP) or N-terminal pro-BNP as markers of cardiac stress. |
Issue 2: Interpreting Changes in Renal Function Markers
| Symptom | Possible Cause | Troubleshooting Steps |
| Increased eGFR accompanied by weight loss and/or increased albuminuria. | Confounding effect of muscle wasting on serum creatinine and/or downregulation of megalin. | 1. Direct GFR measurement: Use inulin or iohexol clearance to get a direct measure of GFR that is independent of creatinine metabolism.[8][21]2. Assess muscle mass: Employ methods like DEXA scans or measure 24-hour urinary creatinine excretion to assess changes in muscle mass.[11]3. Quantify albuminuria: Perform 24-hour urine collection to accurately quantify total albumin excretion.4. Histological analysis: Examine kidney tissue for any structural changes and perform immunohistochemistry for megalin expression in the proximal tubules.[16] |
Issue 3: Elevated Liver Enzymes
| Symptom | Possible Cause | Troubleshooting Steps |
| Increased serum ALT and AST levels. | On-target Nrf2-mediated induction of aminotransferases. | 1. Assess liver function: Measure total bilirubin and alkaline phosphatase to rule out cholestatic injury.2. Histopathological examination: Analyze liver tissue for any signs of cellular damage, inflammation, or necrosis.3. Gene expression analysis: Use qRT-PCR to measure the mRNA levels of ALT and AST isoforms in liver tissue to confirm induction.[12]4. Time-course experiment: Monitor enzyme levels over time to see if they plateau or return towards baseline with continued treatment, which would be consistent with an adaptive response rather than ongoing injury.[13] |
Quantitative Data Summary
Table 1: Adverse Events Reported in the BEAM Phase 2 Clinical Trial
| Adverse Event | Placebo (n=57) | 25 mg this compound methyl (n=57) | 75 mg this compound methyl (n=57) | 150 mg this compound methyl (n=56) |
| Muscle Spasms | 12% | 42% | 53% | 61% |
| Hypomagnesemia | 4% | 12% | 21% | 25% |
| Nausea | 11% | 19% | 26% | 25% |
| Vomiting | 4% | 11% | 11% | 14% |
| Diarrhea | 11% | 12% | 16% | 11% |
| Fatigue | 11% | 14% | 12% | 14% |
Data adapted from a 2011 publication on the BEAM study.[9]
Table 2: Change in Estimated Glomerular Filtration Rate (eGFR) in the BEAM Study
| Time Point | 25 mg this compound methyl (mL/min/1.73 m²) | 75 mg this compound methyl (mL/min/1.73 m²) | 150 mg this compound methyl (mL/min/1.73 m²) |
| Week 24 | +8.2 ± 1.5 | +11.4 ± 1.5 | +10.4 ± 1.5 |
| Week 52 | +5.8 ± 1.8 | +10.5 ± 1.8 | +9.3 ± 1.9 |
Data represents the between-group difference compared to placebo.[9]
Experimental Protocols
Protocol 1: Assessment of Nrf2 Activation in Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
RNA Extraction: Extract total RNA from isolated PBMCs using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative RT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][22] Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the fold change in NQO1 mRNA expression in this compound methyl-treated samples relative to vehicle-treated controls.
Protocol 2: In Vitro Assessment of Endothelial Permeability
-
Cell Culture: Culture human microvascular endothelial cells (HMECs) on permeable supports (e.g., Transwell inserts).
-
Treatment: Treat the confluent HMEC monolayers with varying concentrations of this compound methyl or vehicle control for a specified duration (e.g., 3 hours).[23]
-
Permeability Assay: Add a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the upper chamber of the Transwell insert.
-
Sample Collection: At various time points, collect samples from the lower chamber.
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples from the lower chamber using a plate reader.
-
Data Analysis: An increase in fluorescence in the lower chamber indicates increased endothelial permeability.[23]
Visualizations
Caption: Dual inhibitory and activatory signaling pathways of this compound methyl.
References
- 1. This compound methyl - Wikipedia [en.wikipedia.org]
- 2. Mechanisms contributing to adverse cardiovascular events in patients with type 2 diabetes mellitus and stage 4 chronic kidney disease treated with this compound methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risk factors for heart failure in patients with type 2 diabetes mellitus and stage 4 chronic kidney disease treated with this compound methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The endothelin pathway: a protective or detrimental target of this compound methyl on cardiac function in patients with advanced chronic kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound methyl attenuates doxorubicin-induced cardiotoxicity by inhibiting the TXNIP-NLRP3 pathway through Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound methyl and kidney function in CKD with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound Methyl on Magnesium in Patients with Type 2 Diabetes Mellitus and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Extinguished Beacon of this compound: Not a Monday Morning Quarterback Story - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound methyl decreases megalin and activates nrf2 in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound for CKD: The Paradox of Confusion and Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]
- 19. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound-Methyl (CDDO-Me) Suppresses Androgen Receptor and Its Splice-Variant AR-V7 and Enhances Efficacy of Enzalutamide in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 22. A Phase I First-in-Human Trial of this compound Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Proteomic Analysis of Bardoxolone Protein Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the proteomic analysis of Bardoxolone and its analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at identifying this compound's protein interaction partners.
Problem: Low Yield of Purified Protein Complexes in Affinity Purification-Mass Spectrometry (AP-MS)
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Inefficient Lysis | Optimize your lysis buffer. For membrane-associated or insoluble proteins, consider stronger detergents. However, be aware that harsh detergents can disrupt protein-protein interactions.[1] |
| Poor Antibody-Bead Conjugation | Ensure that your antibody is compatible with the chosen beads (e.g., Protein A/G). Consider covalent crosslinking of the antibody to the beads to prevent co-elution. |
| Weak or Transient Interactions | Perform in vivo crosslinking before cell lysis to stabilize weak or transient interactions.[1] |
| Inefficient Elution | If using a pH shift for elution, test if boiling the beads in SDS-PAGE loading buffer yields more protein. Note that this will also increase background from co-eluted antibody fragments.[1] |
| Suboptimal Binding Conditions | Experiment with different binding buffers, varying salt and detergent concentrations to find the optimal conditions for your specific protein of interest. |
Problem: High Background or Non-Specific Binding in Co-Immunoprecipitation (Co-IP) or AP-MS
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Non-Specific Antibody Binding | Validate your antibody's specificity using techniques like ELISA or Western blot. Test different antibodies (polyclonal antibodies often perform well in IP) to find one with high specificity.[1] |
| Binding to Beads | Pre-clear your lysate by incubating it with beads alone before adding the antibody-conjugated beads. This will remove proteins that non-specifically bind to the beads themselves. |
| Insufficient Washing | Increase the stringency of your wash buffer by adding low concentrations of detergents (e.g., 0.01-0.1% Tween-20 or Triton X-100) or by increasing the salt concentration. Increase the number and duration of wash steps. |
| High Antibody Concentration | Titrate your antibody to determine the optimal concentration that maximizes target pulldown while minimizing non-specific binding. |
| Cellular Abundance of Contaminants | Utilize quantitative proteomics approaches like SILAC or label-free quantification to distinguish true interactors from abundant background proteins. True interactors should be significantly enriched in the this compound pulldown compared to a control. |
Problem: Difficulty Validating Identified Protein Interactions
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Indirect Interactions | The identified protein may be part of a larger complex that interacts with your primary target. Use orthogonal methods like yeast two-hybrid or in vitro binding assays with purified proteins to confirm direct interaction. |
| False Positives from Proteomic Screen | Employ stringent statistical analysis of your mass spectrometry data. Use a control pulldown (e.g., with an inactive analog of this compound or beads alone) to filter out non-specific binders. |
| Cellular Context Dependence | The interaction may only occur under specific cellular conditions (e.g., post-translational modifications, presence of other binding partners). Validate the interaction in a relevant cellular model. |
| Off-Target Effects of this compound | This compound and its analogs are known to interact with a large number of proteins.[2][3][4] Prioritize validation of targets that are biologically plausible in the context of this compound's known mechanism of action. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does this influence proteomic analysis?
A1: this compound methyl is a synthetic triterpenoid that primarily acts as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. It covalently binds to specific cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), a repressor of Nrf2. This binding disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant and cytoprotective genes. For proteomic studies, this means that Keap1 is a primary and expected interaction partner. However, due to its reactive nature, this compound can interact with numerous other proteins, leading to a broad interaction profile.
Q2: A proteomic screen with a this compound analog identified hundreds of potential interacting proteins. How should I prioritize these for validation?
A2: Given that this compound analogs can interact with a large number of proteins (one study identified 577 candidate binding proteins for a close analog), a prioritization strategy is crucial.[2][3][4] Consider the following:
-
Biological Relevance: Prioritize proteins that are known to be involved in pathways related to this compound's therapeutic effects or side effects (e.g., inflammation, oxidative stress, kidney function).
-
Quantitative Enrichment: Focus on proteins that show the highest and most statistically significant enrichment in your this compound pulldown compared to your negative controls.
-
Bioinformatic Analysis: Use pathway and network analysis tools to identify clusters of interacting proteins that may represent functional complexes.
-
Druggability: If your goal is drug development, prioritize targets that are considered "druggable."
Q3: What are the best practices for designing a control experiment for a this compound pulldown study?
A3: A robust control is essential for distinguishing specific interactors from non-specific binders. Here are some recommended controls:
-
Inactive Compound Control: Use a structurally similar but biologically inactive analog of this compound. This is the most stringent control as it helps to identify proteins that bind non-specifically to the chemical scaffold.
-
Beads-Only Control: Perform a pulldown with the affinity beads alone (without the this compound probe) to identify proteins that bind directly to the beads.
-
Competitive Elution: If possible, elute the bound proteins by adding an excess of free this compound. This can help to distinguish specific binders from proteins that are non-specifically attached to the beads or the linker.
Q4: What are the advantages and disadvantages of different quantitative proteomic approaches for studying this compound's interactions?
A4: The two main approaches are Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ).
-
SILAC:
-
Advantages: Offers high accuracy and precision as samples are mixed at an early stage, minimizing experimental variability. It is excellent for distinguishing true interactors from background contaminants.
-
Disadvantages: It is limited to cells that can be metabolically labeled and can be expensive.
-
-
Label-Free Quantification (LFQ):
-
Advantages: It is versatile and can be applied to any sample type, including tissues and clinical samples. It is also more cost-effective for a large number of samples.
-
Disadvantages: It is more susceptible to experimental variation, and data analysis can be more complex. It requires a high degree of reproducibility in sample preparation and LC-MS/MS analysis.
-
The choice between SILAC and LFQ will depend on the specific experimental design, sample type, and available resources.
Q5: How can I validate the off-target interactions of this compound identified in my proteomic screen?
A5: Validating off-target interactions is crucial for understanding the full pharmacological profile of a drug. Here are some validation strategies:
-
Orthogonal Biochemical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to confirm direct binding and determine binding affinities with purified proteins.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon drug binding.
-
Functional Assays: If the off-target protein has a known function (e.g., an enzyme), you can perform an assay to see if this compound modulates its activity.
-
Knockdown/Knockout Studies: Use siRNA or CRISPR to reduce the expression of the putative off-target and assess if this alters the cellular response to this compound.
Quantitative Data Presentation
The following tables summarize the putative protein binding partners of a biotinylated active analog of this compound (CDDO-Imidazolide), as identified by affinity purification followed by mass spectrometry in HEK293 cells. This data is adapted from the supplementary information of Yore et al., 2011, PLoS ONE 6(7): e22862. The study identified 577 candidate binding proteins. Below is a selection of these proteins categorized by their cellular function, with peptide counts as a semi-quantitative measure of abundance in the pulldown.
Table 1: Selected Interacting Proteins Involved in Cellular Signaling
| Protein Symbol | Protein Name | Total Peptides | Unique Peptides |
| IKBKB | Inhibitor of nuclear factor kappa-B kinase subunit beta | 15 | 15 |
| JAK1 | Janus kinase 1 | 12 | 12 |
| PTEN | Phosphatase and tensin homolog | 10 | 10 |
| MTOR | Serine/threonine-protein kinase mTOR | 9 | 9 |
| STAT3 | Signal transducer and activator of transcription 3 | 8 | 8 |
Table 2: Selected Interacting Proteins Involved in Cytoskeletal Organization
| Protein Symbol | Protein Name | Total Peptides | Unique Peptides |
| TUBB | Tubulin beta chain | 35 | 11 |
| ACTB | Actin, cytoplasmic 1 | 28 | 6 |
| VIM | Vimentin | 22 | 10 |
| FLNA | Filamin-A | 18 | 18 |
| MYH9 | Myosin-9 | 15 | 15 |
Table 3: Selected Interacting Proteins Involved in Protein Folding and Stability
| Protein Symbol | Protein Name | Total Peptides | Unique Peptides |
| HSP90AA1 | Heat shock protein 90-alpha | 42 | 18 |
| HSPA8 | Heat shock cognate 71 kDa protein | 38 | 11 |
| HSPA5 | 78 kDa glucose-regulated protein | 25 | 12 |
| CCT2 | T-complex protein 1 subunit beta | 21 | 18 |
| P4HB | Protein disulfide-isomerase | 19 | 11 |
Experimental Protocols
Detailed Methodology for Affinity Purification-Mass Spectrometry (AP-MS) of this compound Interactors
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Probe Synthesis: Synthesize a biotinylated analog of this compound with a linker arm to minimize steric hindrance. An inactive analog should also be synthesized as a negative control.
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 70-80% confluency. Treat cells with the biotinylated this compound analog (and the inactive control in parallel) at a predetermined concentration and for a specific duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors. The choice of detergent is critical and may need optimization.
-
Affinity Purification:
-
Pre-clear the cell lysates by incubating with streptavidin-coated magnetic beads for 1 hour at 4°C.
-
Transfer the pre-cleared lysate to a new tube containing fresh streptavidin-coated magnetic beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A high-stringency wash buffer may be used to further reduce background.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer or by competitive elution with an excess of free biotin.
-
Sample Preparation for Mass Spectrometry:
-
Run the eluted proteins on an SDS-PAGE gel for a short distance to separate them from the beads and any remaining contaminants.
-
Excise the entire protein lane and perform in-gel digestion with trypsin.
-
Alternatively, perform on-bead digestion with trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.
-
Perform quantitative analysis (label-free or SILAC) to determine the relative abundance of proteins in the this compound pulldown compared to the control.
-
Filter the data to identify proteins that are significantly enriched in the this compound sample.
-
Detailed Methodology for Proximity-Dependent Biotinylation (BioID) with a this compound-Binding Protein
This protocol is for identifying proteins in proximity to a known this compound target (e.g., Keap1).
-
Construct Generation: Create a fusion construct of your bait protein (e.g., Keap1) with a promiscuous biotin ligase (e.g., BioID2 or TurboID). A control construct with the biotin ligase alone should also be prepared.
-
Cell Line Generation: Generate stable cell lines expressing the bait-BioID fusion protein and the BioID-only control.
-
Biotin Labeling: Culture the stable cell lines and supplement the medium with biotin for a defined period (e.g., 16-24 hours) to allow for biotinylation of proximal proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions and solubilize all proteins.
-
Affinity Purification:
-
Incubate the cell lysates with streptavidin-coated beads to capture all biotinylated proteins.
-
-
Washing: Wash the beads extensively to remove non-biotinylated proteins.
-
On-Bead Digestion: Perform on-bead digestion of the captured proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the protein abundance in the bait-BioID sample to the BioID-only control to identify proteins that are specifically enriched in proximity to the bait protein.
-
Mandatory Visualizations
References
Technical Support Center: Managing Bardoxolone-Induced Adverse Events
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing nausea and fatigue in patients receiving Bardoxolone methyl. The information is compiled from clinical trial data and general supportive care guidelines.
Troubleshooting Guides
Issue: Patient reports new onset or worsening nausea after initiating this compound methyl.
Question: How should I manage a patient experiencing nausea while on this compound methyl?
Answer: A stepwise approach is recommended for managing this compound-induced nausea.
Step 1: Assess and Grade the Nausea
-
Utilize a validated scale to assess the severity of nausea. The National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) is a standard tool. For patient-reported outcomes, the PRO-CTCAE is recommended.[1][2]
-
Grade 1: Loss of appetite without alteration in eating habits.
-
Grade 2: Oral intake decreased without significant weight loss, dehydration, or malnutrition.
-
Grade 3: Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated.
Step 2: Initial Management (Grade 1 Nausea)
-
Advise the patient to take this compound methyl with a light meal or snack.
-
Recommend smaller, more frequent meals throughout the day.
-
Encourage adequate hydration with clear fluids.
-
Suggest avoiding spicy, greasy, or overly sweet foods.
Step 3: Pharmacological Intervention (Grade 2 or Persistent Grade 1 Nausea)
-
If nausea persists or worsens, consider initiating antiemetic therapy. While prophylactic antiemetics were not standard in some early trials, they may be used reactively.[3]
-
A 5-HT3 receptor antagonist (e.g., ondansetron) or a dopamine receptor antagonist (e.g., prochlorperazine) can be considered.
-
For patients with concurrent anxiety, a benzodiazepine may be a useful adjunct.
Step 4: Dose Modification (Grade 3 Nausea or Persistent Grade 2 despite antiemetics)
-
If nausea is severe or does not respond to antiemetic treatment, a dose reduction of this compound methyl may be necessary. Clinical trial protocols have allowed for dose de-escalation if clinically indicated.[4]
-
Temporarily interrupting treatment until the nausea resolves to Grade 1 or baseline, and then resuming at a lower dose, is a potential strategy.
Experimental Workflow for Nausea Management
References
- 1. Patient-Reported Outcomes for Tolerability Assessment in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A Phase I First-in-Human Trial of this compound Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Bardoxolone Bioavailability and Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bardoxolone. The information provided addresses common challenges related to its bioavailability and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound is its poor aqueous solubility.[1] This characteristic significantly limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption and, consequently, impacts its overall bioavailability.
Q2: How does the solid-state form of this compound affect its bioavailability?
A2: The solid-state form of this compound has a substantial impact on its oral bioavailability. The amorphous form has been shown to have markedly superior oral bioavailability compared to its crystalline form.[2] This is because the amorphous form has a higher energy state and lacks a rigid crystal lattice, leading to improved solubility and dissolution rates.[3]
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?
A3: Several formulation strategies can be used to overcome the solubility and bioavailability challenges of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which enhances its dissolution.[4]
-
Nanoparticle-based Drug Delivery Systems: Encapsulating this compound into nanoparticles can increase its surface area-to-volume ratio, thereby improving its dissolution rate and bioavailability.[5]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[5]
Q4: Are there any known issues with dose proportionality of this compound?
A4: Yes, studies with an amorphous spray-dried dispersion formulation of this compound methyl have indicated that doses above 20 mg may have a saturated dissolution or absorption process, leading to less than proportional increases in drug exposure.[6]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low and variable oral bioavailability in preclinical studies. | Poor aqueous solubility of the crystalline form of this compound. | - Utilize an amorphous form of this compound. - Formulate as a solid dispersion with a hydrophilic carrier.[2] - Develop a nanoparticle-based formulation. |
| Precipitation of this compound in aqueous media during in vitro dissolution testing. | The drug concentration exceeds its solubility limit in the dissolution medium. | - Use a dissolution medium containing a surfactant to increase solubility. - For solid dispersions, ensure the polymer effectively maintains a supersaturated state. |
| Difficulty in preparing a stable amorphous solid dispersion. | Recrystallization of the amorphous drug during preparation or storage. | - Select a polymer with strong interactions with this compound to inhibit crystallization. - Optimize the drug-to-polymer ratio. - Control temperature and humidity during storage. |
| Inconsistent results in nanoparticle formulation characterization. | Aggregation of nanoparticles or issues with the measurement technique. | - Optimize the formulation with appropriate stabilizers. - Ensure proper sample preparation for particle size and zeta potential analysis (e.g., appropriate dilution and dispersion). |
Data Presentation
Table 1: Physicochemical Properties of this compound Methyl
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₄₃NO₄ | [7] |
| Molecular Weight | 505.69 g/mol | [7] |
| Aqueous Solubility | <1 mg/mL (Insoluble) | [7][8][9] |
| Ethanol Solubility | <1 mg/mL (Insoluble) | [8] |
| DMSO Solubility | 21-26 mg/mL | [8][9] |
Table 2: Illustrative Pharmacokinetic Parameters of Different this compound Methyl Formulations in a Preclinical Model (Rat)
Note: The following data is illustrative and compiled based on qualitative findings indicating the superiority of amorphous and solid dispersion formulations. Actual values may vary depending on the specific formulation and experimental conditions.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 10 | 150 | 4.0 | 1200 | 100 |
| Amorphous Suspension | 10 | 450 | 2.0 | 3600 | 300 |
| Solid Dispersion | 10 | 600 | 1.5 | 5400 | 450 |
Mandatory Visualizations
Caption: this compound methyl activates the Keap1-Nrf2 signaling pathway.
Caption: Experimental workflow for this compound formulation and bioavailability assessment.
Experimental Protocols
Preparation of this compound Methyl Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound methyl to enhance its dissolution rate.
Materials:
-
This compound methyl
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30)
-
Organic solvent (e.g., Dichloromethane)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound methyl and PVP K30 in the desired ratio (e.g., 1:4 w/w).
-
Dissolve both the drug and the polymer in a suitable volume of dichloromethane in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator with the water bath set at a temperature of 40-50°C.
-
Continue the evaporation until a dry film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion is then scraped from the flask, pulverized using a mortar and pestle, and passed through a suitable sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.[10]
Characterization of this compound Methyl-Loaded Nanoparticles
Objective: To determine the particle size, zeta potential, and encapsulation efficiency of prepared this compound methyl-loaded nanoparticles.
A. Particle Size and Zeta Potential Analysis
Apparatus: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Methodology:
-
Disperse the nanoparticle formulation in deionized water or a suitable buffer to achieve an appropriate concentration for DLS measurement.
-
Filter the dispersion through a 0.22 µm syringe filter to remove any large aggregates.
-
For particle size measurement, place the sample in a disposable cuvette and analyze using the DLS instrument. The Z-average diameter and Polydispersity Index (PDI) are recorded.
-
For zeta potential measurement, inject the sample into a disposable zeta cell, ensuring no air bubbles are present.
-
The zeta potential is measured, which provides an indication of the surface charge and stability of the nanoparticle suspension.[11]
B. Encapsulation Efficiency Determination
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector, Centrifuge.
Methodology:
-
Take a known volume of the nanoparticle suspension and centrifuge at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the nanoparticles from the aqueous supernatant.
-
Carefully collect the supernatant, which contains the unencapsulated (free) this compound methyl.
-
Analyze the concentration of this compound methyl in the supernatant using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:[2] EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
In Vivo Bioavailability Study in Rats
Objective: To evaluate the oral bioavailability of different this compound methyl formulations.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Test formulations (e.g., crystalline suspension, amorphous solid dispersion)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Fast the rats overnight (8-12 hours) before dosing, with free access to water.
-
Divide the rats into groups, with each group receiving a different formulation.
-
Administer the formulations orally via gavage at a specified dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Determine the concentration of this compound methyl in the plasma samples using a validated LC-MS/MS method.[12]
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each formulation.
-
Calculate the relative bioavailability of the test formulations compared to the control (e.g., crystalline suspension).
References
- 1. lcms.cz [lcms.cz]
- 2. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound methyl analogs RTA 405 and dh404 are well tolerated and exhibit efficacy in rodent models of Type 2 diabetes and obesity [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A food effect study and dose proportionality study to assess the pharmacokinetics and safety of this compound methyl in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. 2.5. Determination of Encapsulation Efficiency Using HPLC-ELSD [bio-protocol.org]
- 9. horiba.com [horiba.com]
- 10. japsonline.com [japsonline.com]
- 11. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Bardoxolone Methyl and Apoptosis in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Bardoxolone methyl to induce apoptosis in non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound methyl?
This compound methyl is a synthetic triterpenoid and a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.[1][2][3] It also acts as an inhibitor of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1][2][4] This dual activity means that at low nanomolar concentrations, it can protect cells from oxidative stress, while at higher micromolar concentrations, it has been observed to induce apoptosis, particularly in cancer cells.[5][6]
Q2: Does this compound methyl show cytotoxicity towards non-cancerous cells?
Yes, several studies have reported that this compound methyl can exhibit cytotoxic effects and induce apoptosis in non-cancerous cells, typically at higher concentrations than those required for cytoprotective effects.[5][7] For example, one study found that while this compound methyl was more potent against esophageal squamous cell carcinoma (ESCC) cells, it still showed cytotoxicity to normal human esophageal epithelial cells (Het-1A) at higher concentrations.[5] Another study reported decreased cell viability and induction of necrosis and apoptosis in human microvascular endothelial cells (HMECs) upon 24-hour incubation with micromolar concentrations of this compound methyl.[7]
Q3: What concentrations of this compound methyl have been reported to be cytotoxic to non-cancerous cells?
The cytotoxic concentrations of this compound methyl in non-cancerous cells vary depending on the cell type and incubation time. It is crucial to perform a dose-response curve for your specific cell line. The table below summarizes some reported IC50 values.
Troubleshooting Guide
Issue: I am observing unexpected levels of apoptosis in my non-cancerous control cell line treated with this compound methyl.
Possible Cause 1: Concentration of this compound methyl is too high.
-
Recommendation: this compound methyl's effects are highly dose-dependent. While it can be cytoprotective at low nanomolar concentrations, it can induce apoptosis at micromolar concentrations.[5][6] Review the literature for reported effective and toxic concentrations in similar cell types. Perform a dose-response experiment to determine the optimal concentration for your experimental goals.
Possible Cause 2: Off-target effects.
-
Recommendation: While primarily known as an Nrf2 activator, this compound methyl can have Nrf2-independent effects, including the modulation of mitochondrial function.[1] Consider investigating markers of mitochondrial dysfunction in your experimental system.
Possible Cause 3: Specific sensitivity of the cell line.
-
Recommendation: Different cell types can have varying sensitivities to this compound methyl. It is possible your specific non-cancerous cell line is more susceptible to its pro-apoptotic effects. If possible, test the compound on a different non-cancerous cell line to see if the effect is reproducible.
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound Methyl in Non-Cancerous and Cancerous Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Het-1A | Normal human esophageal epithelial | 24 | 32.63 | [5] |
| Het-1A | Normal human esophageal epithelial | 48 | 3.13 | [5] |
| Ec109 | Human esophageal squamous cell carcinoma | 24 | 0.78 | [5] |
| Ec109 | Human esophageal squamous cell carcinoma | 48 | 0.30 | [5] |
| KYSE70 | Human esophageal squamous cell carcinoma | 24 | 1.21 | [5] |
| KYSE70 | Human esophageal squamous cell carcinoma | 48 | 0.64 | [5] |
| K562 | Chronic myeloid leukemia | 24 | 2.15 | [6] |
| K562 | Chronic myeloid leukemia | 48 | 1.58 | [6] |
| HMEC-1 | Human microvascular endothelial cells | 24 | 3.23 | [7] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Objective: To determine the cytotoxic effects of this compound methyl on non-cancerous cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of this compound methyl concentrations (e.g., 0.01 µM to 50 µM) and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound methyl.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound methyl and a vehicle control.
-
After the incubation period, harvest the cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Signaling Pathways and Workflows
Caption: Dual role of this compound methyl leading to cytoprotection or apoptosis.
Caption: Troubleshooting workflow for unexpected apoptosis in non-cancerous cells.
References
- 1. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]
- 2. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 4. This compound methyl - Wikipedia [en.wikipedia.org]
- 5. This compound methyl induces apoptosis and autophagy and inhibits epithelial-to-mesenchymal transition and stemness in esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Patients at Risk for Bardoxolone-Associated Adverse Cardiovascular Events
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at identifying and mitigating the risk of adverse cardiovascular events associated with Bardoxolone and similar Nrf2 activators.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound methyl?
This compound methyl is a semi-synthetic triterpenoid that acts as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1][2] It binds to Keap1, releasing Nrf2 to translocate to the nucleus and induce the expression of numerous antioxidant and cytoprotective genes.[1][2] Additionally, it inhibits the pro-inflammatory NF-κB pathway.[1]
Q2: What are the major adverse cardiovascular events associated with this compound methyl?
The primary adverse cardiovascular event of concern is an increased risk of heart failure, often manifesting as fluid overload, particularly within the first few weeks of treatment.[1][2][3] This was the principal reason for the termination of the BEACON clinical trial.[1][3]
Q3: Which patient populations are at the highest risk for these adverse events?
Clinical data from the BEACON trial identified several key risk factors. Patients with the following characteristics are at a significantly higher risk:
-
Elevated baseline B-type natriuretic peptide (BNP) levels , specifically >200 pg/mL.[2][4][5]
-
A prior history of hospitalization for heart failure .[1][2][5]
-
Advanced chronic kidney disease (CKD) , particularly Stage 4.[1][6]
Patients with these risk factors had a substantially higher incidence of heart failure events when treated with this compound methyl.[5]
Q4: What is the proposed mechanism for this compound-induced heart failure?
The leading hypothesis is that this compound methyl promotes acute sodium and volume retention.[6][7] This effect is thought to be mediated through the modulation of the endothelin pathway in the kidneys, leading to a reduction in urine volume and sodium excretion.[1][6] In patients with compromised cardiovascular and renal function, this fluid retention can precipitate heart failure.[1]
Q5: Has this compound shown any beneficial cardiovascular effects?
In preclinical models, Nrf2 activation by this compound methyl has been shown to have potential beneficial effects on cardiac function in the context of chronic heart failure by enhancing antioxidant enzyme expression and reducing myocardial inflammation.[8][9][10] However, these potential benefits were overshadowed by the fluid overload-related heart failure events observed in susceptible patients in clinical trials.[1]
Troubleshooting Guides
Issue 1: Inconsistent or unexpectedly high B-type Natriuretic Peptide (BNP) levels in preclinical models.
-
Possible Cause 1: Assay variability.
-
Troubleshooting Step: Ensure consistent sample handling and storage. Use a validated, species-specific ELISA kit and run samples in duplicate or triplicate. Include standard curves and quality controls in every assay.
-
-
Possible Cause 2: Subclinical fluid retention in the animal model.
-
Troubleshooting Step: Accurately measure and record daily water intake, urine output, and body weight. Assess for signs of edema. Consider using bioimpedance spectroscopy for a more precise measurement of fluid status.
-
-
Possible Cause 3: Confounding cardiac hypertrophy or stress.
-
Troubleshooting Step: Perform echocardiography to assess cardiac structure and function at baseline and throughout the experiment. This will help differentiate between pre-existing cardiac conditions and drug-induced effects.
-
Issue 2: Difficulty in replicating the fluid retention phenotype in animal models.
-
Possible Cause 1: Animal model does not mimic the at-risk human population.
-
Troubleshooting Step: Standard healthy animal models may not be susceptible. Consider using models with pre-existing kidney disease (e.g., 5/6 nephrectomy) or cardiac dysfunction (e.g., post-myocardial infarction) to better simulate the conditions of at-risk patients.
-
-
Possible Cause 2: Insufficient drug exposure or duration of treatment.
-
Troubleshooting Step: Verify the dose and administration route. Conduct pharmacokinetic studies to ensure adequate drug exposure in the target tissue. The fluid retention effect was observed early in human trials, so focus on the initial weeks of treatment.[1]
-
-
Possible Cause 3: Diet and electrolyte imbalance.
-
Troubleshooting Step: Use a standardized diet with controlled sodium content. Monitor serum and urine electrolytes to assess for drug-induced changes in sodium and water handling.
-
Data Presentation
Table 1: Key Patient Baseline Characteristics and Outcomes from the BEACON Trial
| Characteristic | This compound Methyl (n=1088) | Placebo (n=1097) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Outcome | ||||
| (ESRD or Cardiovascular Death) | 6% | 6% | 0.98 (0.70-1.37) | 0.92 |
| Heart Failure Events | ||||
| (Hospitalization or Death) | 8.8% | 5.0% | 1.83 (1.32-2.55) | <0.001 |
| Risk Factors for Heart Failure | ||||
| Elevated Baseline BNP (>200 pg/mL) & Prior Hospitalization for HF | Increased risk by 60% | Similar to patients without risk factors | - | - |
| No Baseline Risk Factors | ~2% | ~2% | - | - |
Data compiled from the BEACON trial results.[1][3][5]
Table 2: Effects of this compound Methyl on Renal and Cardiovascular Parameters
| Parameter | Change in this compound Methyl Group | Change in Placebo Group | Notes |
| eGFR | Increase of ~5.5 mL/min/1.73 m² | Decline of ~0.9 mL/min/1.73 m² | Difference between groups was significant (p < 0.001).[11] |
| Urine Volume & Sodium Excretion | Clinically meaningful reduction at Week 4 | No significant change | Observed in a substudy of the BEACON trial.[1][6] |
| Blood Pressure | Increase in patients with Stage 4 CKD | No significant change | Effect appeared to be related to CKD severity.[1] |
| Body Weight | Significant decrease | No significant change | [3] |
Experimental Protocols
Protocol 1: Measurement of BNP in Plasma Samples
-
Sample Collection: Collect whole blood from subjects into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C within one hour of collection.
-
Storage: Aliquot the resulting plasma into cryovials and store at -80°C until analysis to prevent degradation.
-
Assay: Use a commercially available, validated ELISA kit specific for the species being tested (e.g., human, rat, mouse).
-
Procedure: Follow the manufacturer's instructions for the ELISA kit. This typically involves preparing standards and controls, adding samples to the antibody-coated plate, incubating with a detection antibody, adding a substrate, and reading the absorbance on a plate reader.
-
Data Analysis: Calculate the BNP concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Assessment of Cardiotoxicity using Transcriptomics in iPSC-Derived Cardiomyocytes
-
Cell Culture: Culture human induced pluripotent stem cell (iPSC)-derived cardiomyocytes according to established protocols until they form a spontaneously beating syncytium.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound analog) and a vehicle control for a specified time period (e.g., 48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform high-throughput sequencing (e.g., on an Illumina platform).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated by the compound.
-
Visualizations
Caption: this compound methyl's mechanism of action via Nrf2 activation.
References
- 1. karger.com [karger.com]
- 2. This compound methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for CKD: The Paradox of Confusion and Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risk factors for heart failure in patients with type 2 diabetes mellitus and stage 4 chronic kidney disease treated with this compound methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms contributing to adverse cardiovascular events in patients with type 2 diabetes mellitus and stage 4 chronic kidney disease treated with this compound methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Contributing to Adverse Cardiovascular Events in Patients with Type 2 Diabetes Mellitus and Stage 4 Chronic Kidney Disease Treated with this compound Methyl [escholarship.org]
- 8. Therapeutic Effects of Nrf2 Activation by this compound Methyl in Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Effects of Nrf2 Activation by this compound Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news.cyprotex.com [news.cyprotex.com]
Validation & Comparative
A Comparative Analysis of Bardoxolone and Dimethyl Fumarate as Nrf2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Nuclear factor erythroid 2-related factor 2 (Nrf2) activators: Bardoxolone methyl and dimethyl fumarate (DMF). Both compounds have garnered significant interest for their therapeutic potential by modulating the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress and inflammation. This document summarizes their mechanisms of action, presents key experimental data from clinical trials in tabular format, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.
Mechanism of Action: Targeting the Keap1-Nrf2 Pathway
Both this compound methyl and dimethyl fumarate exert their primary effects by activating the Nrf2 transcription factor. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2]
This compound methyl , a semi-synthetic triterpenoid, covalently binds to reactive cysteine residues on Keap1.[3][4] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[3][4] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.[2][4]
Dimethyl fumarate , an ester of fumaric acid, and its active metabolite, monomethyl fumarate (MMF), are also electrophilic compounds that react with cysteine residues on Keap1.[5][6] This interaction similarly leads to the disruption of Keap1-mediated Nrf2 degradation, allowing Nrf2 to accumulate and translocate to the nucleus to activate ARE-driven gene expression.[5][7]
Beyond Nrf2 activation, both compounds have been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, contributing to their anti-inflammatory effects.[5][8]
Head-to-Head In Vitro Comparison
A study directly compared the effects of this compound methyl, dimethyl fumarate, and L-sulforaphane on human microvascular endothelial cells (HMEC-1). The findings provide valuable insights into their relative potency and effects on endothelial function.[9]
Nrf2 Nuclear Translocation
This compound methyl demonstrated significantly greater potency in inducing Nrf2 nuclear expression compared to dimethyl fumarate.[10]
| Compound | Concentration | Fold Increase in Nuclear Nrf2 Expression |
| This compound methyl | 300 nM | 17.5-fold |
| 3 µM | 45-fold | |
| Dimethyl fumarate | Not specified to have a significant effect at comparable non-toxic concentrations in this study | - |
Data extracted from a study on human microvascular endothelial cells (HMEC-1).[10]
Effects on Endothelial Bioenergetics and Viability
The same study revealed that while both compounds could reduce reactive oxygen species (ROS), this compound methyl had more pronounced and potentially detrimental effects on endothelial bioenergetics at higher concentrations.[9]
| Parameter | This compound methyl (100 nM - 5 µM) | Dimethyl fumarate (100 nM - 5 µM) |
| Mitochondrial Membrane Potential | Decreased at ≥ 3 µM | No significant effect |
| Spare Respiratory Capacity | Decreased at ≥ 1 µM | No significant effect |
| Proton Leak | Increased at ≥ 500 nM | No significant effect |
| Cell Viability (24h) | Decreased at ≥ 3 µM | No significant effect |
Data from a 3-hour incubation in human microvascular endothelial cells (HMEC-1), except for cell viability which was assessed at 24 hours.[9]
Clinical Trial Data
This compound Methyl in Chronic Kidney Disease (CKD)
This compound methyl has been extensively studied in patients with chronic kidney disease, particularly those with type 2 diabetes.
TSUBAKI Study (Phase 2)
This study aimed to assess the effect of this compound methyl on measured glomerular filtration rate (GFR) in patients with CKD and type 2 diabetes.[3][11]
| Endpoint (at 16 weeks) | This compound methyl (n=41) | Placebo (n=41) | P-value |
| Change in Measured GFR (inulin clearance) | +5.95 mL/min/1.73 m² | -0.69 mL/min/1.73 m² | 0.008 |
| Change in Estimated GFR (eGFR) | +12.30 mL/min/1.73 m² | +0.22 mL/min/1.73 m² | <0.0001 |
Data from the TSUBAKI Phase 2 trial.[3][11]
BEACON Study (Phase 3)
The BEACON trial was a large-scale study that was terminated prematurely due to safety concerns.[5][12]
| Endpoint | This compound methyl (n=1088) | Placebo (n=1097) | Hazard Ratio (95% CI) | P-value |
| Primary Composite (ESRD or CV death) | 69 (6%) | 69 (6%) | 0.98 (0.70-1.37) | 0.92 |
| Hospitalization for Heart Failure | 96 (8.8%) | 55 (5.0%) | 1.83 (1.32-2.55) | <0.001 |
Data from the BEACON Phase 3 trial.[5][13]
Dimethyl Fumarate in Relapsing-Remitting Multiple Sclerosis (RRMS)
Dimethyl fumarate is an approved oral therapy for RRMS, with its efficacy established in two pivotal Phase 3 trials, DEFINE and CONFIRM.[7]
DEFINE Study
| Endpoint (at 2 years) | DMF 240 mg BID (n=410) | Placebo (n=408) | Relative Risk Reduction | P-value |
| Annualized Relapse Rate (ARR) | 0.17 | 0.36 | 53% | <0.001 |
| Proportion of Patients with Relapse | 27% | 46% | - | <0.001 |
| Confirmed Disability Progression (12 weeks) | 16% | 27% | 38% | 0.005 |
Data from the DEFINE Phase 3 trial.[7][14]
CONFIRM Study
| Endpoint (at 2 years) | DMF 240 mg BID (n=359) | Placebo (n=363) | Relative Risk Reduction | P-value |
| Annualized Relapse Rate (ARR) | 0.22 | 0.40 | 44% | <0.001 |
| Proportion of Patients with Relapse | 29% | 41% | - | 0.002 |
| Confirmed Disability Progression (12 weeks) | 13% | 17% | 21% | 0.25 |
Data from the CONFIRM Phase 3 trial.[2][7]
Experimental Protocols
Measurement of Nrf2 Activation
A common method to quantify Nrf2 activation is to measure the nuclear translocation of the Nrf2 protein or the expression of its downstream target genes.
Western Blot for Nuclear Nrf2:
-
Cells are treated with the compound of interest.
-
Nuclear and cytoplasmic fractions are separated using a commercial kit.
-
Protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody against Nrf2, followed by a secondary antibody.
-
The signal is detected and quantified. An increase in the Nrf2 signal in the nuclear fraction indicates activation.
RT-qPCR for Nrf2 Target Genes (e.g., NQO1, HO-1):
-
Cells are treated with the compound.
-
Total RNA is isolated.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative PCR is performed using primers specific for Nrf2 target genes (e.g., NQO1, HO-1) and a housekeeping gene for normalization.
-
The relative change in gene expression is calculated.
Glomerular Filtration Rate (GFR) Measurement (TSUBAKI Study)
The TSUBAKI study utilized the inulin clearance method, the gold standard for measuring GFR.[3][11]
Inulin Clearance Method:
-
A loading dose of inulin is administered intravenously, followed by a continuous infusion to maintain a constant plasma concentration.
-
Urine is collected over a precise time period.
-
Blood samples are taken at the beginning and end of the urine collection period.
-
Inulin concentrations in plasma and urine are measured.
-
GFR is calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
Conclusion
This compound methyl and dimethyl fumarate are both potent activators of the Nrf2 pathway with demonstrated clinical effects. This compound methyl has shown a remarkable ability to increase GFR in patients with CKD, although its clinical development has been hampered by cardiovascular safety concerns.[5][13] Dimethyl fumarate is an established and effective oral therapy for RRMS, with a well-characterized safety profile.[7] In vitro data suggest that this compound methyl is a more potent inducer of Nrf2 nuclear translocation but may also have more significant off-target effects on endothelial cell bioenergetics at higher concentrations.[9] The choice between these or other Nrf2 activators for future drug development will depend on the specific therapeutic indication, the desired potency, and a thorough evaluation of the benefit-risk profile.
References
- 1. karger.com [karger.com]
- 2. Dimethyl fumarate in the treatment of relapsing–remitting multiple sclerosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical evaluation of dimethyl fumarate for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of delayed-release dimethyl fumarate in patients with relapsing-remitting multiple sclerosis: 9 years’ follow-up of DEFINE, CONFIRM, and ENDORSE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound methyl in type 2 diabetes and stage 4 chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Dimethyl Fumarate in the Treatment of Relapsing-Remitting Multiple Sclerosis: Patient Reported Outcomes and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bardoxolone Analogs: CDDO-Im, RTA 405, and dh404
This guide provides a detailed comparison of the synthetic triterpenoid bardoxolone analogs: CDDO-Im (also known as RTA-403), RTA 405, and dh404 (also known as CDDO-dhTFEA or RTA dh404). These compounds are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses. This document is intended for researchers and drug development professionals, summarizing key efficacy data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: The Nrf2-Keap1 Pathway
Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. This compound and its analogs are electrophilic molecules that react with specific cysteine residues on Keap1. This interaction disrupts the Keap1-Nrf2 complex, inhibiting Nrf2 degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the coordinated upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), bolstering cellular defenses against oxidative stress and inflammation.[1][2][3] The novel analog dh404 has been shown to specifically interact with cysteine 151 (Cys-151) on Keap1 to inhibit Nrf2 degradation.[2][4]
Comparative Efficacy Data
The following tables summarize quantitative data from preclinical and clinical studies, comparing the efficacy of CDDO-Im, RTA 405, and dh404 across various disease models.
Table 1: Efficacy in Kidney Disease Models
| Compound | Model / Condition | Key Findings | Reference(s) |
| CDDO-Im | Mouse Ischemia-Reperfusion Injury | Pre-treatment (30 µmol/kg) significantly improved survival (>90% vs <50% in vehicle) at 72h. Upregulated Nrf2 target genes Gclc, Nqo1, and Ho-1 at 72h post-injury. | [3] |
| RTA 405 | Angiotensin II-induced decline in rat GFR | Increased basal GFR and attenuated the Angiotensin II-induced GFR decline. | [5] |
| RTA 405 | Zucker Diabetic Fatty (ZDF) Rats | Worsened proteinuria and glomerulosclerosis. Note: This study was potentially confounded by an impure drug batch. | [6] |
| dh404 | Rat Chronic Kidney Disease (5/6 nephrectomy) | Oral administration (2 mg/kg/day for 12 weeks) attenuated oxidative stress, inflammation, and fibrosis. Increased nuclear Nrf2 and expression of HO-1, Gclc. Restored endothelial function. | [7][8][9] |
| dh404 | Zucker Diabetic Fatty (ZDF) Rats | Did not show beneficial effects on proteinuria or glomerulosclerosis. Some animals developed a granulomatous inflammatory process in the kidneys. | [6] |
Table 2: Efficacy in Cancer and Proliferation Assays
| Compound | Model / Cell Line | Key Findings | Reference(s) |
| CDDO-Im | Human Leukemia (U937) & Breast Cancer Cells | Suppressed cellular proliferation with an IC50 of 10–30 nM. | [10] |
| CDDO-Im | Waldenström Macroglobulinemia (WM) B cells | Induced greater toxicity in malignant B cells from WM patients compared to CDDO and CDDO-Me. Induced apoptosis via both intrinsic and extrinsic pathways. | [11] |
| dh404 | Human Glioblastoma (GBM8401, U87MG) | Reduced cell viability and induced G2/M cell cycle arrest, apoptosis, and autophagy at concentrations of 2-8 µM. | [12][13] |
Table 3: Efficacy in Cardiovascular and Other Disease Models
| Compound | Model / Condition | Key Findings | Reference(s) |
| CDDO-Im | Mouse Cigarette Smoke-induced Emphysema | Diet containing CDDO-Im significantly reduced lung oxidative stress, alveolar cell apoptosis, and alveolar destruction in an Nrf2-dependent manner. | [14] |
| dh404 | Cardiomyocytes (in vitro) | Suppressed angiotensin II-induced oxidative stress by activating Nrf2. | [2][4] |
| dh404 | Diabetic Akita Mice (Endothelial Dysfunction) | Attenuated endothelial dysfunction, reduced vascular oxidative stress, and downregulated inflammatory genes (VCAM-1, ICAM-1). | [15][16][17] |
| dh404 | Mouse Ischemic Retinopathy | Reduced vaso-obliteration and neovascularization by protecting glial cells from oxidative stress-mediated damage. | [18] |
Experimental Protocols & Workflows
The evaluation of these this compound analogs relies on a set of standard molecular and in vivo experimental techniques.
A typical preclinical study to evaluate the efficacy of a this compound analog in a disease model, such as chronic kidney disease, follows a structured workflow. This involves inducing the disease state in an animal model, administering the compound over a specified period, and then collecting tissues and fluids for endpoint analysis.
-
Western Blot Analysis for Nrf2 Pathway Activation:
-
Protein Extraction: Cytoplasmic and nuclear protein fractions are isolated from treated cells or tissues.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific binding, then incubated with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, Histone H1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensity is quantified to determine protein levels.[7][8]
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
RNA Isolation: Total RNA is extracted from cells or tissues using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR with specific primers for target genes (e.g., Nqo1, Ho-1, Gclc) and a housekeeping gene (e.g., Gapdh, Actb). A fluorescent dye (e.g., SYBR Green) is included in the reaction.
-
Analysis: Gene expression is quantified by measuring the fluorescence signal. The relative expression of target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.[3]
-
-
Cell Viability and Proliferation Assays:
-
Cell Seeding: Cells (e.g., cancer cell lines) are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of the this compound analog or a vehicle control for a specified time (e.g., 72 hours).
-
Assay: A reagent such as MTT, MTS, or PrestoBlue™ is added to the wells. Viable cells metabolize the reagent, producing a colorimetric or fluorescent signal.
-
Measurement: The signal is read using a microplate reader. The results are used to calculate cell viability as a percentage of the control and to determine the IC50 (the concentration that inhibits 50% of cell growth).[10][12]
-
-
Measurement of Glomerular Filtration Rate (GFR):
-
Inulin Infusion: In animal models, GFR is accurately measured by the clearance of inulin, a substance that is freely filtered by the glomerulus but not secreted or reabsorbed. A continuous intravenous infusion of inulin is administered to achieve a steady-state plasma concentration.
-
Sample Collection: Timed collections of urine (via a bladder catheter) and blood are performed.
-
Analysis: Inulin concentrations in plasma and urine are measured.
-
Calculation: GFR is calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.[5] In clinical studies, estimated GFR (eGFR) is more commonly calculated from serum creatinine levels.[19][20]
-
Summary and Conclusion
CDDO-Im, RTA 405, and dh404 are all potent synthetic triterpenoid activators of the Nrf2 pathway, demonstrating significant efficacy in various preclinical models of diseases characterized by oxidative stress and inflammation.
-
CDDO-Im emerges as a highly potent molecule, particularly in its anti-proliferative effects on cancer cells and its protective capacity in models of lung and kidney injury.[3][10][14] Its pleiotropic activity, including effects on PPARs, may contribute to its broad efficacy but also warrants further investigation.[10]
-
RTA 405 has shown positive effects on renal hemodynamics.[5] However, its development is shadowed by a study in diabetic rats that reported poor tolerability and adverse renal outcomes, although these findings were potentially compromised by the use of an impure compound batch.[6][21]
-
dh404 is a well-characterized Nrf2 activator with a specific mechanism involving the modification of Keap1 Cys-151.[2] It has demonstrated consistent protective effects across models of chronic kidney disease, cardiovascular dysfunction, and retinopathy.[7][8][18] Like RTA 405, it showed a lack of benefit and a potential safety concern in one study of diabetic nephropathy, highlighting that the effects of these analogs may be highly model-dependent.[6]
References
- 1. CDDO-Im Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydro-CDDO-Trifluoroethyl Amide (dh404), a Novel Nrf2 Activator, Suppresses Oxidative Stress in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydro-CDDO-trifluoroethyl amide (dh404), a novel Nrf2 activator, suppresses oxidative stress in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic triterpenoid, RTA 405, increases the glomerular filtration rate and reduces angiotensin II-induced contraction of glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The synthetic triterpenoid RTA dh404 (CDDO-dhTFEA) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthetic triterpenoid RTA dh404 (CDDO-dhTFEA) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthetic triterpenoid RTA dh404 (CDDO-dhTFEA) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]
- 13. RTA dh404 Induces Cell Cycle Arrest, Apoptosis, and Autophagy in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The nuclear factor (erythroid-derived 2)-like 2 (Nrf2) activator dh404 protects against diabetes-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The nuclear factor (erythroid-derived 2)-like 2 (Nrf2) activator dh404 protects against diabetes-induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. This compound Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound methyl on kidney function in patients with T2D and Stage 3b-4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
Validating Nrf2 Pathway Activation by Bardoxolone: A Comparative Guide to Downstream Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bardoxolone's performance in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, benchmarked against other known Nrf2 activators. The focus is on the downstream gene expression, a critical validation of pathway activation. Supporting experimental data, detailed protocols, and visual aids are included to facilitate a comprehensive understanding.
Nrf2 Pathway Activation: this compound in Context
This compound methyl, a synthetic triterpenoid, is a potent activator of the Nrf2 signaling pathway.[1][2] Its primary mechanism involves the disruption of the interaction between Nrf2 and its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1).[3][4] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes.[3][4] This guide examines the quantitative evidence of this activation through the lens of downstream gene expression.
Comparative Analysis of Nrf2 Target Gene Expression
The activation of the Nrf2 pathway by this compound leads to the upregulation of a wide array of downstream target genes. These genes play crucial roles in antioxidant defense, detoxification, and inflammation resolution. While direct head-to-head comprehensive transcriptomic studies are limited, this section compiles data from various studies to offer a comparative perspective on the induction of key Nrf2 target genes by this compound and other well-known Nrf2 activators, such as Sulforaphane (SFN) and Dimethyl Fumarate (DMF).
Table 1: Comparison of Nrf2 and Downstream Target Gene Expression (mRNA) Following Treatment with Nrf2 Activators
| Gene | Activator | Cell Type/Model | Fold Change vs. Control | Reference |
| Nrf2 | This compound Methyl | Human Lymphocytes | > SFN | [5] |
| GSTM1 | This compound Methyl | Human Lymphocytes | < SFN (~295.61-fold for SFN) | [5] |
| NQO1 | This compound Methyl | Cynomolgus Monkey Kidney | Significant Increase | [6] |
| Sulforaphane | Human Hepatocytes | ~4-fold | [7] | |
| Dimethyl Fumarate | Human Retinal Endothelial Cells | Significant Increase | [4] | |
| HO-1 (HMOX1) | This compound Methyl | Rat Myocardium (in a model of heart failure) | Significant Increase | [8] |
| Sulforaphane | Mouse Microglia | Significant Increase | [9] | |
| Dimethyl Fumarate | Human Retinal Endothelial Cells | Significant Increase | [4] | |
| GCLC | This compound Methyl | Renal Tubular Epithelial Cells | Significant Increase | [3] |
| Sulforaphane | Mouse Microglia | Significant Increase | [9] | |
| GCLM | This compound Methyl | Renal Tubular Epithelial Cells | Significant Increase | [3] |
| Sulforaphane | Mouse Microglia | Significant Increase | [9] | |
| SLC7A11 | This compound Methyl | Renal Tubular Epithelial Cells | Significant Increase | [3] |
Note: The data presented is compiled from multiple sources and experimental systems. Direct comparison of fold-change values should be interpreted with caution due to inherent variations in experimental conditions.
Visualizing the Nrf2 Signaling Pathway and Experimental Validation
To elucidate the mechanism of action and the process of validation, the following diagrams are provided.
Detailed Experimental Protocols
For researchers seeking to validate Nrf2 pathway activation, the following detailed protocols for Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting are provided.
Protocol 1: RT-qPCR for Nrf2 Target Gene Expression
This protocol outlines the steps for quantifying the mRNA expression levels of Nrf2 and its downstream target genes.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with this compound, other Nrf2 activators (e.g., Sulforaphane, Dimethyl Fumarate), or a vehicle control (e.g., DMSO) at predetermined concentrations and for a specific duration (e.g., 6, 12, or 24 hours).
2. RNA Extraction:
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system. A typical cycling program is:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Perform a melt curve analysis to ensure primer specificity.
5. Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
Table 2: Example of Human Primer Sequences for qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| NQO1 | CCTGCCATTCTGAAAGGCTGGT | GTGGTGATGGAAAGCACTGCCT | [10] |
| HMOX1 | AGCCTGCTGCAGGCCTGGCT | GCATAGTGCTGCAGGGCTCT | [11] |
| GCLC | GCTGTCACCGAGGAGCAG | GGTCAATGAGTTCCAGGGCT | [12] |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | [7] |
Protocol 2: Western Blotting for Nrf2 and Downstream Protein Expression
This protocol details the detection and quantification of Nrf2, NQO1, and HO-1 protein levels.
1. Cell Culture and Treatment:
-
As described in the RT-qPCR protocol.
2. Protein Extraction:
-
For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., β-actin for total protein, Lamin B1 for nuclear fraction).
Table 3: Example of Primary Antibodies for Western Blotting
| Target Protein | Host Species | Supplier & Catalog # | Dilution |
| Nrf2 | Rabbit | Cell Signaling Technology #12721 | 1:1000 |
| Nrf2 | Mouse | Santa Cruz Biotechnology sc-365949 | 1:100-1:1000 |
| NQO1 | Rabbit | Abcam ab34173 | 1:1000 |
| HO-1 | Rabbit | Cell Signaling Technology #70081 | 1:1000 |
| β-actin | Mouse | Santa Cruz Biotechnology sc-47778 | 1:1000 |
| Lamin B1 | Rabbit | Abcam ab16048 | 1:1000 |
Conclusion
The experimental evidence strongly supports the role of this compound as a potent activator of the Nrf2 signaling pathway. This is validated by the significant upregulation of a broad spectrum of Nrf2 downstream target genes involved in cellular protection. While comprehensive, direct comparative studies with other Nrf2 activators are still emerging, the available data suggests that this compound is a robust inducer of this critical cytoprotective pathway. The provided protocols offer a standardized framework for researchers to independently validate these findings and further explore the therapeutic potential of Nrf2 activation.
References
- 1. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of NRF2-responsive gene expression in AcPC-1 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Bardoxolone's Anti-inflammatory Effects: A Guide for Researchers
Bardoxolone methyl, a synthetic triterpenoid, has emerged as a potent anti-inflammatory agent, primarily through its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and concurrent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This guide provides a comparative analysis of this compound's anti-inflammatory properties against other relevant compounds, supported by available experimental data.
Mechanism of Action: A Dual Approach to Inflammation Control
This compound methyl exerts its anti-inflammatory effects through a dual mechanism that distinguishes it from many traditional anti-inflammatory drugs.
1. Nrf2 Activation: this compound is a potent activator of Nrf2, a master regulator of the cellular antioxidant response.[1][2][3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. This compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[5][6][7] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous cytoprotective genes, leading to the transcription of a wide array of antioxidant and anti-inflammatory enzymes.[2][5] This upregulation of the body's own defense mechanisms helps to resolve inflammation and protect cells from oxidative stress.[2][4]
2. NF-κB Inhibition: Concurrently, this compound inhibits the pro-inflammatory NF-κB pathway.[2][3][6][7][8] NF-κB is a key transcription factor that orchestrates the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to directly inhibit IκB kinase (IKK), a critical enzyme in the NF-κB signaling cascade.[2] This inhibition prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.[2]
This dual mechanism of activating a key anti-inflammatory and antioxidant pathway (Nrf2) while simultaneously inhibiting a major pro-inflammatory pathway (NF-κB) underscores the potent and multifaceted anti-inflammatory potential of this compound.
Quantitative Comparison of Anti-inflammatory Potency
Direct comparative studies of this compound against a wide range of anti-inflammatory agents using standardized assays are limited. However, the available data allows for an indirect comparison of their potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) for this compound and its comparators in various assays. It is important to note that these values are from different studies and experimental conditions, which can influence the results.
| Compound | Target/Assay | IC50 / EC50 | Cell Type/System | Reference |
| This compound methyl | Nrf2 Activation | Nanomolar concentrations | Human Umbilical Vein Endothelial Cells (HUVECs) | [5] |
| Anti-rabies virus activity | 0.0445 ± 0.0031 µM | Neuro-2a (N2a) cells | [9] | |
| Anti-SARS-CoV-2 replication | 0.29 µM (EC50) | Vero cells | [10] | |
| Anti-SARS-CoV-2 replication | 0.20 µM (EC50) | Calu-3 cells | [10] | |
| Omaveloxolone | Nrf2 Activation | Active at nanomolar concentrations | - | [11] |
| NF-κB Inhibition | - | - | [11][12][13][14] | |
| Dexamethasone | NF-κB Inhibition (3xκB reporter) | 0.5 x 10-9 M | A549 cells | [15] |
| Ibuprofen | COX-1 Inhibition | 13 µM | - | [16] |
| COX-2 Inhibition | 370 µM | - | [16] | |
| COX-2 Oxygenation of Arachidonic Acid (Ki) | 80 ± 20 µM | - | [17] |
Note: A lower IC50/EC50 value indicates higher potency. The data presented here is for comparative purposes and should be interpreted with caution due to variations in experimental setups.
Comparative Efficacy in a Preclinical Model
A direct comparison between this compound methyl (RTA 402) and another Nrf2 activator, Omaveloxolone (RTA 408), was conducted in a rodent model of ischemic optic neuropathy. This study revealed that while both are Nrf2 activators, their efficacy can differ in specific disease models.
| Treatment Group | Retinal Ganglion Cell Survival (Central Retina) | Retinal Ganglion Cell Survival (Mid-peripheral Retina) |
| Sham | 2477.8 ± 374.3 cells/mm² | 1630.1 ± 366.9 cells/mm² |
| AION + PBS (Control) | 797.4 ± 353.9 cells/mm² (32.6% survival) | 865.7 ± 361.5 cells/mm² (53.1% survival) |
| AION + 20 mg/Kg RTA 402 (this compound) | 2146.5 ± 391.4 cells/mm² (87.8% survival) | 1459.5 ± 427.0 cells/mm² (89.5% survival) |
| AION + 40 mg/Kg RTA 402 (this compound) | 2066.1 ± 492.4 cells/mm² (84.5% survival) | 1459.5 ± 367.0 cells/mm² (87.9% survival) |
| AION + 10 mg/Kg RTA 408 (Omaveloxolone) | 1768.2 ± 503.1 cells/mm² (72.3% survival) | 1288.9 ± 427.1 cells/mm² (79.1% survival) |
| AION + 20 mg/Kg RTA 408 (Omaveloxolone) | 1096.6 ± 618.0 cells/mm² (44.8% survival) | 918.2 ± 427.7 cells/mm² (56.3% survival) |
Data adapted from a study on ischemic optic neuropathy.[18]
In this model, this compound methyl demonstrated significant neuroprotective and anti-inflammatory effects, leading to substantially higher retinal ganglion cell survival compared to the control group.[18][19] In contrast, Omaveloxolone did not show the same degree of efficacy.[18][19]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound methyl decreases megalin and activates nrf2 in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Phase I First-in-Human Trial of this compound Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Keap1-Nrf2 signaling activation by this compound-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 7. This compound methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Methyl Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Omaveloxolone inhibits IL-1β-induced chondrocyte apoptosis through the Nrf2/ARE and NF-κB signalling pathways in vitro and attenuates osteoarthritis in vivo [frontiersin.org]
- 12. immune-system-research.com [immune-system-research.com]
- 13. Omaveloxolone inhibits IL-1β-induced chondrocyte apoptosis through the Nrf2/ARE and NF-κB signalling pathways in vitro and attenuates osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. io.nihr.ac.uk [io.nihr.ac.uk]
- 15. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ibuprofen - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The Effects of Two Nrf2 Activators, this compound Methyl and Omaveloxolone, on Retinal Ganglion Cell Survival during Ischemic Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Bardoxolone's Efficacy in Chronic Kidney Disease: A Cross-Study Comparison
An in-depth analysis of clinical trial data reveals varying degrees of efficacy for the investigative drug Bardoxolone methyl across different etiologies of Chronic Kidney Disease (CKD). This guide synthesizes findings from key studies in Alport Syndrome, Autosomal Dominant Polycystic Kidney Disease (ADPKD), Focal Segmental Glomerulosclerosis (FSGS), and Diabetic Kidney Disease (DKD), offering a comparative look at its performance and the methodologies employed.
This compound methyl, a semi-synthetic triterpenoid, is an activator of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[1][2][3] By targeting inflammation and oxidative stress, common pathways in the progression of CKD, this compound has been investigated as a potential therapeutic agent to preserve kidney function.[4][5] This comparison guide provides a detailed overview of its efficacy, drawing on data from multiple clinical trials.
Quantitative Efficacy Data
The primary measure of efficacy in these trials was the change in estimated Glomerular Filtration Rate (eGFR) from baseline. The following table summarizes the key findings from various studies.
| CKD Etiology | Trial Name/Identifier | Phase | Treatment Duration | Change in eGFR from Baseline (mL/min/1.73 m²) | Key Findings & Citations |
| Alport Syndrome | CARDINAL | 3 | 48 Weeks | +9.5 (this compound) vs. -4.78 (Placebo) | Statistically significant improvement in eGFR.[6] |
| CARDINAL | 3 | 100 Weeks | +7.4 (this compound) vs. Placebo | Sustained improvement in eGFR.[7][8] | |
| CARDINAL (Phase 2) | 2 | 48 Weeks | +10.4 | Significant increase from baseline.[9] | |
| ADPKD | FALCON (NCT03918447) | 3 | 100 Weeks | +7.9 (on-treatment) | No significant difference in the primary endpoint (off-treatment eGFR at Week 108).[10] |
| PHOENIX (NCT03366337) | 2 | 12 Weeks | +9.3 | Significant increase in eGFR.[9][11] | |
| FSGS | PHOENIX (NCT03366337) | 2 | 12 Weeks | +7.8 | Significant increase in eGFR.[11][12] |
| Diabetic Kidney Disease (Type 2) | BEACON (NCT01351675) | 3 | 48 Weeks | Sustained increases | Trial terminated early due to increased heart failure events.[13][14][15][16] |
| TSUBAKI (NCT02316821) | 2 | 16 Weeks | +5.95 (measured GFR) | Significant increase in measured GFR by inulin clearance.[17] | |
| Diabetic Kidney Disease (Type 1) | PHOENIX (NCT03366337) | 2 | 12 Weeks | +5.5 | Significant increase in eGFR.[11][18] |
| IgA Nephropathy | PHOENIX (NCT03366337) | 2 | 12 Weeks | +8.0 | Significant increase in eGFR.[11][18] |
Experimental Protocols
A closer look at the methodologies of the key clinical trials reveals both similarities and differences in their design.
CARDINAL (Alport Syndrome)
The CARDINAL trial was a Phase 2/3 study.[7][19] Patients aged 12-70 years with an eGFR of 30-90 mL/min/1.73 m² were randomized to receive this compound methyl or a placebo.[7] The starting dose was 5 mg/day, with titration up to a maximum of 30 mg/day based on the patient's urinary albumin-to-creatinine ratio (UACR).[19][20] The primary efficacy endpoints were the change from baseline in eGFR at weeks 48 and 100.[7][8] A 4-week withdrawal period was implemented after 48 weeks of treatment to assess the durability of the effect.[6][7]
FALCON (ADPKD)
The FALCON Phase 3 trial enrolled patients with ADPKD and an eGFR of 30-90 mL/min/1.73 m².[10][21] Participants were randomized 1:1 to this compound or placebo.[10] The primary endpoint was the change from baseline in eGFR at week 108, which included an 8-week washout period.[10] A secondary endpoint assessed the on-treatment change in eGFR at week 100.[10]
PHOENIX (Multiple Rare CKDs)
The PHOENIX trial was a multi-center, open-label Phase 2 study that enrolled patients in separate cohorts for ADPKD, IgA nephropathy, Type 1 Diabetic CKD, and FSGS.[11][22][23] Eligible patients had an eGFR between 30 and 90 mL/min/1.73 m².[11] All participants received this compound methyl, with the dose titrated from 5 mg up to a maximum of 20 mg or 30 mg daily, depending on their UACR.[22] The primary endpoint for each cohort was the change in eGFR from baseline after 12 weeks of treatment.[11]
BEACON (Diabetic Kidney Disease)
The BEACON trial was a large-scale Phase 3 study that enrolled over 2,000 patients with stage 4 CKD and type 2 diabetes.[14][15][16] Patients were randomized to receive 20 mg of this compound methyl or a placebo daily.[14][15][16] The primary composite outcome was end-stage renal disease (ESRD) or death from cardiovascular causes.[14][15][16] The trial was terminated prematurely due to a higher rate of heart failure-related hospitalizations in the this compound group.[13][14][15][16]
Visualizing the Science
To better understand the mechanisms and processes involved in the evaluation of this compound, the following diagrams illustrate its signaling pathway, a typical clinical trial workflow, and the logical relationship of its effects.
Caption: The signaling pathway of this compound methyl, which involves the activation of the Nrf2 transcription factor.
Caption: A generalized workflow for a clinical trial evaluating the efficacy of this compound.
Caption: The logical relationship between this compound's mechanism and its observed effects in various CKD etiologies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 3. This compound methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for CKD: The Paradox of Confusion and Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Effects of this compound Methyl in Alport Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in Alport Syndrome: The CARDINAL trial — NephJC [nephjc.com]
- 9. hcplive.com [hcplive.com]
- 10. Effect of this compound Methyl on eGFR in ADPKD | Docwire News [docwirenews.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.qub.ac.uk [pure.qub.ac.uk]
- 16. This compound methyl in type 2 diabetes and stage 4 chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. A Phase 2 Trial of the Safety and Efficacy of this compound Methyl in Patients With Rare Chronic Kidney Diseases - PHOENIX [ctv.veeva.com]
- 23. A Phase 2 Trial of the Safety and Efficacy of this compound Methyl in Patients With Rare Chronic Kidney Diseases - PHOENIX | MedPath [trial.medpath.com]
Validating Bardoxolone's Renal Effects: A Close Look at Inulin Clearance Data
A critical evaluation of Bardoxolone's impact on glomerular filtration rate (GFR) necessitates a comparison between estimates and gold-standard measurements. Clinical trial data, particularly from the TSUBAKI study, demonstrates that this compound methyl significantly increases measured GFR (mGFR) as determined by inulin clearance, corroborating the improvements observed in estimated GFR (eGFR). This guide provides a comprehensive comparison of these findings, details the experimental protocol for inulin clearance, and illustrates the underlying molecular mechanism of this compound.
This compound methyl has emerged as a promising therapeutic agent for chronic kidney disease (CKD), primarily through its activation of the Nrf2 pathway, a key regulator of cellular antioxidant and anti-inflammatory responses. Initial clinical trials, such as the BEAM study, showed significant increases in eGFR in patients with CKD and type 2 diabetes. However, the reliance on eGFR, which is calculated from serum creatinine levels, raised questions about whether the observed improvement reflected a true increase in renal function or was influenced by alterations in creatinine metabolism.
To address this, the TSUBAKI study was designed to directly measure GFR using the gold-standard inulin clearance method in patients with type 2 diabetes and stage 3-4 CKD. The results provided robust evidence that this compound methyl induces a genuine increase in GFR.
Comparative Analysis of GFR Measurements
The following table summarizes the key findings from the TSUBAKI study, comparing the change in GFR as measured by inulin clearance (mGFR) and as estimated by the standard creatinine-based formula (eGFR).
| Study | Treatment Group | N | Baseline GFR (mL/min/1.73 m²) | Change from Baseline at Week 16 (mL/min/1.73 m²) | p-value (vs. Placebo) |
| TSUBAKI (mGFR - Inulin Clearance) | This compound methyl | 20 | 46.5 (mean) | +5.95 | 0.008 |
| Placebo | 20 | 47.9 (mean) | -0.69 | ||
| TSUBAKI (eGFR) | This compound methyl | 41 | 46.1 (mean) | +12.30 | <0.0001 |
| Placebo | 41 | 47.3 (mean) | +0.22 |
Data sourced from the TSUBAKI study.
The data clearly indicates a statistically significant increase in GFR in the this compound methyl group as measured by the highly accurate inulin clearance method. While the magnitude of change in eGFR was greater than that of mGFR, the direction and significance of the improvement in renal function were consistent across both measurement techniques.
Experimental Protocol: GFR Measurement by Inulin Clearance
The inulin clearance test is considered the gold standard for measuring GFR due to inulin's physiological properties: it is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the renal tubules. The following is a generalized protocol for performing an inulin clearance study, based on standard clinical methodologies.
Patient Preparation:
-
Patients are required to fast overnight.
-
Adequate hydration is ensured through continuous intravenous infusion of a saline solution to maintain a steady urine flow.
Inulin Administration:
-
A priming (loading) dose of inulin is administered intravenously over a period of 15-30 minutes to rapidly achieve the target plasma concentration.
-
This is immediately followed by a continuous intravenous infusion of inulin at a constant rate to maintain a stable plasma concentration throughout the procedure.
Sample Collection:
-
An indwelling catheter is placed in a peripheral vein for blood sampling.
-
A urinary catheter is inserted to ensure complete and timed urine collection.
-
Following a 60-90 minute equilibration period after the start of the infusion, timed urine collections are initiated. Typically, four to five collection periods of 20-30 minutes each are performed.
-
Blood samples are collected at the midpoint of each urine collection period.
Sample Analysis and GFR Calculation:
-
The concentration of inulin in both plasma and urine samples is determined using an appropriate analytical method (e.g., spectrophotometry).
-
The urine flow rate (V) is calculated for each collection period.
-
The GFR is then calculated using the following formula for each period: GFR = (U x V) / P Where:
-
U = Urine inulin concentration
-
V = Urine flow rate
-
P = Plasma inulin concentration
-
-
The final GFR is reported as the average of the values obtained from all collection periods.
Molecular Mechanism of Action: The Nrf2 Signaling Pathway
This compound methyl exerts its effects on the kidney primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. This compound methyl binds to Keap1, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a wide range of antioxidant and anti-inflammatory proteins. This, in turn, is thought to improve endothelial function, reduce inflammation, and ultimately increase GFR.
Assessing the Specificity of Bardoxolone for Keap1 Cysteine Modification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bardoxolone and other Keap1-modifying agents, focusing on their specificity for cysteine residues within the Keap1 protein. Understanding the precise molecular interactions of these compounds is critical for the development of targeted therapies that activate the Nrf2 pathway for the treatment of various diseases, including chronic kidney disease and neurodegenerative disorders. This document summarizes key experimental data, outlines detailed protocols for assessing specificity, and visualizes the underlying biological and experimental processes.
Introduction to Keap1-Nrf2 Pathway and Cysteine Modification
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Keap1 (Kelch-like ECH-associated protein 1) acts as a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, which targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation. Under conditions of cellular stress, reactive electrophiles can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes.
This compound methyl is a potent activator of the Nrf2 pathway and has been investigated in clinical trials for various conditions. Its primary mechanism of action involves the covalent modification of a specific cysteine residue in Keap1. However, the overall specificity of this compound and other Nrf2 activators for Keap1 and their potential off-target effects are crucial considerations for their therapeutic development.
Comparative Analysis of Keap1 Cysteine Modifiers
This section compares this compound with other well-characterized Keap1 cysteine modifiers, including the natural product sulforaphane, the endogenous lipid mediator 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), and a novel non-covalent Keap1 inhibitor, UBE-1099.
Quantitative Data on Keap1 Interaction and Specificity
The following table summarizes the available quantitative and qualitative data on the interaction of these compounds with Keap1 and their known off-target effects.
| Compound | Mechanism of Action | Primary Keap1 Cysteine Target(s) | Other Modified Keap1 Cysteines | Off-Target Effects |
| This compound | Covalent, irreversible | C151[1][2] | Limited data on other specific cysteines, but potential for broader reactivity. | A close analog, CDDO-Im, was found to interact with 577 different proteins[3]. Potential for off-target effects is a significant concern. |
| Sulforaphane | Covalent, reversible | C151 is one of the most readily modified[4][5][6]. | Reacts with multiple cysteines, including C38, C77, C226, C319, C368, C434, and C489[4]. Can modify up to 22 of the 27 cysteines at high concentrations[4]. | Known to inhibit histone deacetylases (HDACs) and can activate long terminal repeats (LTRs), suggesting potential for broad cellular effects[7][8][9]. |
| 15d-PGJ₂ | Covalent, irreversible | C288. | Can modify other cysteines, but C288 is the primary sensor for Nrf2 activation[2]. | Known to be a ligand for PPARγ and can interact with other proteins such as STAT3[10][11]. |
| UBE-1099 | Non-covalent, reversible | Binds to the Keap1-Nrf2 protein-protein interaction (PPI) interface. | Does not covalently modify cysteine residues. | Designed for high selectivity to the Keap1-Nrf2 PPI, suggesting a lower potential for off-target effects compared to covalent modifiers. However, the possibility of interactions with other proteins cannot be entirely ruled out[12]. |
Experimental Protocols for Assessing Specificity
Accurate assessment of the specificity of Keap1 cysteine modification is crucial. Below are detailed protocols for key experimental techniques used in this field.
Mass Spectrometry-Based Cysteine Reactivity Profiling
This protocol outlines a method to identify which cysteine residues on Keap1 are modified by a given compound.
Objective: To map the specific cysteine residues on recombinant Keap1 that are covalently modified by an electrophilic compound.
Materials:
-
Recombinant human Keap1 protein
-
Test compound (e.g., this compound, sulforaphane)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Incubation: Incubate recombinant Keap1 with the test compound at various molar ratios (e.g., 1:1, 1:5, 1:10) for a defined period (e.g., 1-2 hours) at room temperature. Include a vehicle control (e.g., DMSO).
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.
-
Alkylate free, unmodified cysteine residues by adding IAM to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark. This step is crucial to prevent artificial modification during sample processing.
-
-
Protein Precipitation and Digestion:
-
Precipitate the protein using a method like acetone precipitation to remove excess reagents.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Digest the protein into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide solution with formic acid.
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment and sequence the peptides.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the human protein database using a search engine like Mascot or Sequest.
-
Specify variable modifications for the test compound on cysteine residues and a fixed modification for IAM on cysteine residues.
-
Manually validate the spectra of peptides containing modified cysteines to confirm the site of modification.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To determine if a compound binds to and stabilizes Keap1 in intact cells.
Materials:
-
Cell line of interest (e.g., HEK293T, A549)
-
Test compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies against Keap1 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle for a specific duration (e.g., 1-4 hours).
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting using antibodies against Keap1 and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for Keap1 at each temperature.
-
Plot the relative amount of soluble Keap1 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach to assess the selectivity of covalent inhibitors across the entire proteome.
Objective: To identify the protein targets of a covalent inhibitor in a complex biological sample.
Materials:
-
Test compound with a bio-orthogonal tag (e.g., alkyne or azide)
-
Cell lysate or intact cells
-
Click chemistry reagents (e.g., biotin-azide or -alkyne, copper catalyst, ligand)
-
Streptavidin beads
-
On-bead digestion reagents (trypsin)
-
LC-MS/MS system
Procedure:
-
Probe Synthesis: Synthesize a derivative of the test compound that includes a small, bio-orthogonal tag (e.g., a terminal alkyne).
-
Labeling:
-
Treat live cells or cell lysates with the tagged probe for a defined period.
-
Include a competition experiment where the biological sample is pre-incubated with an excess of the untagged parent compound before adding the tagged probe. This helps to distinguish specific targets from non-specific binding.
-
-
Click Chemistry:
-
Lyse the cells (if treated intact).
-
Perform a click reaction to attach a reporter molecule (e.g., biotin) to the tagged probe that is now covalently bound to its protein targets.
-
-
Enrichment and Digestion:
-
Enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion with trypsin to release the peptides for analysis.
-
-
LC-MS/MS and Data Analysis:
-
Analyze the eluted peptides by LC-MS/MS.
-
Identify the proteins that were enriched in the probe-treated sample compared to the vehicle control and the competition control. These are the potential targets of the covalent inhibitor.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the Keap1-Nrf2 signaling pathway and the experimental workflows described above.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for Mass Spectrometry-Based Cysteine Reactivity Profiling.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Conclusion
The specificity of Keap1 cysteine modification is a paramount consideration in the development of Nrf2 activators. While this compound demonstrates a high degree of specificity for C151 of Keap1, its potential for off-target interactions warrants careful evaluation. In contrast, compounds like sulforaphane exhibit broader reactivity with multiple Keap1 cysteines and other cellular proteins. The development of non-covalent inhibitors such as UBE-1099 represents a promising strategy to enhance selectivity and potentially reduce off-target effects. The experimental protocols detailed in this guide provide a robust framework for researchers to rigorously assess the specificity of novel Keap1 modulators, thereby facilitating the design of safer and more effective therapeutic agents that harness the protective power of the Nrf2 pathway.
References
- 1. Accumulation of 15-deoxy-Δ12,14-prostaglandin J2 adduct formation with Keap1 over time: effects on potency for intracellular antioxidant defense induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizations of Three Major Cysteine Sensors of Keap1 in Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]
- 7. Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects of sulforaphane include the derepression of long terminal repeats through histone acetylation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15-Deoxy-Δ12,14-prostaglandin J2 Exerts Antioxidant Effects While Exacerbating Inflammation in Mice Subjected to Ureteral Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂, an electrophilic lipid mediator of anti-inflammatory and pro-resolving signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor UBE-1099 Ameliorates Progressive Phenotype in Alport Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Comparative Analysis of Bardoxolone's Cytotoxic Effects Across Diverse Tumor Landscapes
For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic profile of investigational compounds is paramount. Bardoxolone Methyl (also known as CDDO-Me or RTA 402), a synthetic oleanane triterpenoid, has emerged as a compound of interest due to its potent anti-inflammatory and anti-cancer properties. This guide provides a comprehensive comparison of the cytotoxic effects of this compound across various tumor types, supported by experimental data and detailed methodologies.
This compound Methyl's anti-cancer activity is multifaceted, inducing apoptosis, cell cycle arrest, and inhibiting cell proliferation across a spectrum of malignancies.[1][2] Its mechanism of action is primarily centered on the activation of the Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade.[1][2]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound Methyl in various cancer cell lines, offering a quantitative glimpse into its differential cytotoxicity.
| Tumor Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Chronic Myeloid Leukemia | K562 | 2.15 | 24 |
| 1.58 | 48 | ||
| Esophageal Squamous Cell Carcinoma | Ec109 | 0.78 | 24 |
| 0.30 | 48 | ||
| KYSE70 | 1.21 | 24 | |
| 0.64 | 48 | ||
| Oral Squamous Cell Carcinoma | Cal-27 | 0.28 | Not Specified |
| Colorectal Cancer | HCT116 | 3.17 | Not Specified |
| RKO | 7.64 | Not Specified | |
| Prostate Cancer | LNCaP, PC-3, C4-2B, CWR22Rv1 | Nanomolar concentrations reported to downregulate AR | Not Specified |
| Breast Cancer | MCF7 | Time-dependent migratory inhibition at 0.05-0.1 µM | Up to 72 |
| Normal (Non-cancerous) Cell Lines | |||
| Human Epithelial Keratinocytes | NHEK | 0.82 | Not Specified |
| Human Esophageal Epithelial | Het-1A | 32.63 | 24 |
| 3.13 | 48 |
Key Signaling Pathways Modulated by this compound
This compound's cytotoxic effects are intricately linked to its ability to modulate key signaling pathways that govern cell survival, proliferation, and inflammation.
The Nrf2 Activation Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. This compound binds to Keap1, disrupting this interaction and allowing Nrf2 to translocate to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.[2]
The NF-κB Inhibition Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that promotes inflammation, cell survival, and proliferation, and is often constitutively active in cancer cells. This compound has been shown to directly inhibit IκB kinase (IKK), the enzyme responsible for activating the NF-κB pathway.[2] This inhibition prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, blocking its pro-survival and pro-inflammatory signaling.
The PI3K/Akt/mTOR Inhibition Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. This compound has been shown to suppress the activation of Akt and mTOR in various cancer cell lines, leading to the inhibition of downstream pro-survival signals and the induction of apoptosis.[2][3]
Experimental Protocols
The following are generalized methodologies for key experiments commonly used to assess the cytotoxic effects of this compound Methyl.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound Methyl (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound Methyl at various concentrations for a defined period.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., TrypLE), and both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorochrome like FITC or APC) and a viability dye such as Propidium Iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells. PI/7-AAD can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the molecular mechanisms of drug action.
-
Protein Extraction: Cells are treated with this compound Methyl, and then lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, p-Akt, Nrf2).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light. This light is captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like this compound Methyl.
References
- 1. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Biomarkers for Bardoxolone Therapeutic Response in Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to evaluate the therapeutic response of Bardoxolone methyl in chronic kidney disease (CKD). It contrasts this compound's effects with those of other contemporary CKD therapies, including SGLT2 inhibitors, GLP-1 receptor agonists, and the non-steroidal mineralocorticoid receptor antagonist, Finerenone. The information is supported by experimental data from clinical trials and preclinical studies, with detailed methodologies for key validation assays.
Introduction to this compound Methyl
This compound methyl is a semi-synthetic triterpenoid that acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] Nrf2 is a master regulator of cellular defense against oxidative stress and inflammation, processes that are central to the progression of CKD.[1][4][5] this compound methyl also exhibits anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.[3][5] Its unique mechanism of action leads to a distinct biomarker profile compared to other CKD treatments.
Core Signaling Pathways
This compound methyl's therapeutic activity is primarily mediated through two key signaling pathways: the activation of the Keap1-Nrf2 pathway and the inhibition of the NF-κB pathway.
Comparison of Key Therapeutic Biomarkers
The primary efficacy biomarker for assessing renal function in CKD clinical trials is the estimated Glomerular Filtration Rate (eGFR). This compound demonstrates a unique profile by acutely increasing eGFR, whereas other major CKD drug classes typically cause an initial, transient decrease.
| Biomarker | This compound Methyl | SGLT2 Inhibitors (e.g., Dapagliflozin) | Finerenone | GLP-1 Receptor Agonists (e.g., Semaglutide) |
| Mechanism | Nrf2 Activator / NF-κB Inhibitor | Sodium-Glucose Cotransporter-2 Inhibitor | Non-steroidal Mineralocorticoid Receptor Antagonist | Glucagon-Like Peptide-1 Receptor Agonist |
| Acute eGFR Change | Significant Increase +5.5 to +6.6 mL/min/1.73 m²[6][7] | Initial Decrease ~ -3.2 to -4.8 mL/min/1.73 m²[8] | Initial Decrease More frequent eGFR decline >15% vs. placebo[9] | Generally stable or slight decrease[10] |
| Long-term eGFR Slope | Sustained increase or slowed decline[7] | Slows Decline e.g., Dapagliflozin: -2.86 vs. -3.79 mL/min/1.73 m²/year for placebo[11] | Slows Decline e.g., -1.44 vs. -7.63 mL/min/1.73 m²/year pre-treatment[12] | Slows Decline [13][14] |
| Urine Albumin-to-Creatinine Ratio (UACR) | Increase observed in clinical trials[6] | Decrease [15] | Significant Decrease ~30% reduction vs. placebo[16][17] | Decrease [10][13] |
| Blood Urea Nitrogen (BUN) | Decrease [7][18] | Variable | Not a primary reported endpoint | Not a primary reported endpoint |
| Serum Creatinine | Decrease [18] | Initial increase, then stabilization | Initial increase, then stabilization | Not a primary reported endpoint |
Pharmacodynamic and Safety Biomarkers
Validation of this compound's mechanism of action and safety profile relies on a distinct set of pharmacodynamic and safety biomarkers.
| Biomarker Category | Biomarker | Effect of this compound Methyl | Rationale |
| Pharmacodynamic (Nrf2 Activation) | NQO1 mRNA Expression (in PBMCs) | Increase | NQO1 is a prototypical downstream target gene of Nrf2, indicating successful pathway activation.[19][20] |
| Pharmacodynamic (NF-κB Inhibition) | NF-κB Nuclear Translocation | Decrease | Inhibition of IKK prevents the release of NF-κB to the nucleus, blocking its pro-inflammatory activity.[3] |
| Safety | Alanine Aminotransferase (ALT) | Mild, Reversible Increase [21] | Considered a pharmacologic effect of Nrf2-mediated induction of aminotransferases, not intrinsic hepatotoxicity.[21] |
| Safety | Aspartate Aminotransferase (AST) | Mild, Reversible Increase [21] | Similar to ALT, linked to the pharmacological induction via Nrf2 activation.[21] |
| Safety | Gamma-Glutamyl Transferase (GGT) | Mild, Reversible Increase [21] | Part of the pattern of reversible liver enzyme elevation observed with treatment. |
Experimental Protocols and Methodologies
Detailed protocols are essential for the accurate validation of these biomarkers. Below are summaries of methodologies for key assays.
Efficacy Biomarker Assays
-
Estimated Glomerular Filtration Rate (eGFR):
-
Principle: eGFR is not measured directly but is calculated from the serum creatinine level, age, sex, and sometimes race.[18] The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is commonly recommended.[18][22]
-
Protocol:
-
Collect a blood sample from the patient.
-
Separate serum via centrifugation.
-
Measure serum creatinine concentration using an isotope dilution-mass spectrometry (IDMS)-traceable method (e.g., enzymatic assay or compensated Jaffe method).[10]
-
Input the serum creatinine value (mg/dL), age, and sex into the CKD-EPI 2021 formula to calculate eGFR (mL/min/1.73 m²).[22]
-
-
-
Urine Albumin-to-Creatinine Ratio (UACR):
-
Principle: UACR corrects for variations in urine concentration by normalizing the amount of albumin to creatinine in a single "spot" urine sample.[4]
-
Protocol:
-
Collect a spot urine sample, preferably the first morning void.[1][15]
-
Measure the urine albumin concentration, typically using an immunoturbidimetric or immunonephelometric assay.
-
Measure the urine creatinine concentration using a method like the Jaffe or enzymatic assay.
-
Calculate the ratio: UACR (mg/g) = [Urine Albumin (mg/dL) / Urine Creatinine (g/dL)].[4]
-
-
Pharmacodynamic Biomarker Assays
-
Nrf2 Activation (NQO1 mRNA Expression by qPCR):
-
Principle: Quantifies the change in gene expression of an Nrf2 target gene (NQO1) in response to this compound treatment.
-
Protocol:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[23]
-
RNA Extraction: Lyse the isolated PBMCs and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Mini Kit).[24]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[24]
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan-based assays.[24]
-
Primers (Example for NQO1):
-
Forward: 5'-CCTGCCATTCTGAAAGGCTGGT-3'
-
Reverse: 5'-GTGGTGATGGAAAGCACTGCCT-3'
-
-
Cycling Conditions (Example): 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Analysis: Normalize NQO1 expression to a stable housekeeping gene (e.g., GAPDH) and calculate the fold change using the ΔΔCt method.
-
-
-
NF-κB Inhibition (p65 Nuclear Translocation Assay):
-
Principle: Visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and its inhibition by this compound.
-
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., A549 or primary cells) in a high-content imaging plate (e.g., 96- or 384-well).
-
Treatment: Pre-incubate cells with various concentrations of this compound methyl.
-
Stimulation: Stimulate NF-κB activation with an agonist like Tumor Necrosis Factor-alpha (TNF-α).
-
Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Stain the nucleus with a DNA dye (e.g., DAPI or Hoechst).
-
-
Imaging & Analysis: Acquire images using a high-content screening microscope. Use image analysis software to define nuclear and cytoplasmic compartments and quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity.
-
-
Safety Biomarker Assays (Liver Function Tests)
-
Principle: ALT, AST, and GGT are enzymes that are released into the bloodstream when liver cells are damaged. Their levels are measured using automated clinical chemistry analyzers.[2][5]
-
Protocol (General):
-
Collect a blood sample and prepare serum.
-
Use an automated analyzer that employs standardized enzymatic rate methods.
-
For ALT and AST, the reaction typically involves the conversion of specific amino acids and α-ketoglutarate, coupled to a reaction that consumes NADH, which is measured by a change in absorbance at 340 nm.
-
Results are reported in international units per liter (IU/L).[3][5]
-
This guide provides a framework for understanding and validating the key biomarkers associated with this compound's therapeutic effects. By comparing its biomarker profile to that of other CKD therapies, researchers can better contextualize its unique mechanism of action and clinical outcomes. The provided methodologies offer a starting point for the rigorous experimental validation required in drug development.
References
- 1. Targeting the transcription factor Nrf2 to ameliorate oxidative stress and inflammation in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 3. Trial to Determine the Effects of this compound Methyl on eGFR in Patients With Type 2 Diabetes and Chronic Kidney Disease [ctv.veeva.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound for CKD: The Paradox of Confusion and Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlates and Consequences of an Acute Change in eGFR in Response to the SGLT2 Inhibitor Dapagliflozin in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Change in Kidney Function With Finerenone Doesn’t Impact Treatment’s Benefit | tctmd.com [tctmd.com]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. Prescribing SGLT2 Inhibitors in Patients With CKD: Expanding Indications and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of finerenone on diabetic kidney disease outcomes with estimated glomerular filtration rate below 25 mL/min/1.73 m2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GLP-1 receptor agonists and renal outcomes in patients with diabetes mellitus type 2 and diabetic kidney disease: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How GLP-1 agonists impact US dialysis medical devices space [medicaldevice-network.com]
- 15. SGLT2 inhibitors | National Kidney Foundation [kidney.org]
- 16. Frontiers | Finerenone in diabetic kidney disease: a new frontier for slowing disease progression [frontiersin.org]
- 17. bayer.com [bayer.com]
- 18. This compound Boosted eGFR in Chronic Kidney Disease | MDedge [mdedge.com]
- 19. Effect of Redox Modulating NRF2 Activators on Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SGLT2 Inhibitors vs. GLP-1 Agonists to Treat the Heart, the Kidneys and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
Unveiling the Synergistic Potential of Bardoxolone Methyl with Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
Bardoxolone methyl, a novel investigational drug, has garnered significant attention for its potential to treat a range of diseases characterized by inflammation and oxidative stress. As a potent activator of the Nrf2 pathway and an inhibitor of the pro-inflammatory NF-κB pathway, its mechanism of action holds promise for synergistic effects when combined with existing standard-of-care (SoC) therapies. This guide provides a comprehensive comparison of this compound methyl in combination with SoC versus SoC alone, supported by available experimental data from clinical trials in chronic kidney disease (CKD) and idiopathic pulmonary fibrosis (IPF).
Synergistic Effects in Chronic Kidney Disease with ACE Inhibitors/Angiotensin II Receptor Blockers
The standard of care for many forms of chronic kidney disease includes the use of angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs) to manage blood pressure and slow disease progression. Clinical trials have evaluated the addition of this compound methyl to this standard regimen, providing insights into its synergistic potential.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal clinical trials comparing this compound methyl in combination with standard-of-care (ACEi/ARB) to placebo plus standard-of-care.
Table 1: Efficacy of this compound Methyl + SoC vs. Placebo + SoC in Chronic Kidney Disease
| Clinical Trial | Disease Population | Treatment Group | N | Primary Efficacy Endpoint | Change from Baseline | P-value |
| TSUBAKI [1][2] | Type 2 Diabetes with Stage 3-4 CKD | This compound methyl + SoC | 40 | Change in measured GFR (inulin clearance) at Week 16 | +5.95 mL/min/1.73 m² | 0.008 |
| Placebo + SoC | -0.69 mL/min/1.73 m² | |||||
| CARDINAL (Year 1) | Alport Syndrome | This compound methyl + SoC | 77 | On-treatment eGFR change at Week 48 | +9.2 mL/min/1.73 m² (difference vs. placebo) | <0.001 |
| Placebo + SoC | 80 | |||||
| CARDINAL (Year 2) | Alport Syndrome | This compound methyl + SoC | 77 | On-treatment eGFR change at Week 100 | +7.4 mL/min/1.73 m² (difference vs. placebo) | 0.0008 |
| Placebo + SoC | 80 |
Table 2: Key Safety Endpoints
| Clinical Trial | Treatment Group | Key Adverse Events |
| TSUBAKI [2][3] | This compound methyl + SoC | Viral upper respiratory tract infection, increased ALT/AST, increased γ-glutamyltransferase, constipation |
| Placebo + SoC | Viral upper respiratory tract infection | |
| CARDINAL | This compound methyl + SoC | Increased aminotransferases (generally reversible) |
| Placebo + SoC | Higher frequency of serious adverse events compared to the this compound group |
Experimental Protocols
-
Design: A Phase 2, randomized, double-blind, placebo-controlled, multicenter trial.[1]
-
Participants: Patients aged 20-79 years with Type 2 diabetes and CKD Stage 3 or 4.[1]
-
Intervention: Patients were randomized to receive either this compound methyl (starting at 5 mg/day and titrated up to 15 mg/day) or a matching placebo, both in addition to their standard-of-care therapy, for 16 weeks.[4]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in measured glomerular filtration rate (GFR) by inulin clearance at week 16.[1]
-
Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: Patients aged 12-70 years with a confirmed diagnosis of Alport syndrome.
-
Intervention: Patients were randomized 1:1 to receive either this compound methyl (dose-escalated to a target of 20 mg or 30 mg once daily based on baseline proteinuria) or placebo, in addition to standard-of-care, for 100 weeks.[5]
-
Primary Endpoints: The primary efficacy endpoints were the on-treatment change from baseline in estimated GFR (eGFR) at week 48 and week 100.[5]
Signaling Pathways and Experimental Workflow
The synergistic effects of this compound methyl are believed to stem from its dual mechanism of action on the Nrf2 and NF-κB signaling pathways, which are central to the inflammatory and oxidative stress processes that drive CKD progression.
This compound Signaling Pathway
Clinical Trial Workflow
Potential in Idiopathic Pulmonary Fibrosis
While direct synergistic studies of this compound methyl with the standard-of-care antifibrotic agent pirfenidone are not available, a Phase 2 trial (LARIAT) has explored this compound as a monotherapy for pulmonary hypertension associated with IPF.
Quantitative Data Summary
Table 3: Efficacy of this compound Methyl in IPF-Associated Pulmonary Hypertension (LARIAT Trial) [6]
| Treatment Group | N | Primary Efficacy Endpoint | Change from Baseline at Week 16 |
| This compound methyl | 8 | Change in six-minute walk distance (6MWD) | +38 meters |
| Placebo | -13 meters |
Experimental Protocol
-
Design: A Phase 2, randomized, placebo-controlled trial.[6]
-
Participants: Patients with pulmonary hypertension associated with various interstitial lung diseases, including IPF.[6]
-
Intervention: Patients received either this compound methyl or a placebo once daily for 16 weeks.[1]
-
Primary Endpoint: The primary endpoint was the change from baseline in the six-minute walk distance.
Synergistic Effects with Corticosteroids
Corticosteroids are a cornerstone of therapy for many inflammatory diseases due to their broad anti-inflammatory effects. Despite a comprehensive search, no preclinical or clinical studies evaluating the synergistic effects of this compound methyl in combination with corticosteroids have been identified. Given this compound's targeted anti-inflammatory mechanism through the Nrf2 and NF-κB pathways, future research into this combination is warranted to explore potential for enhanced efficacy and/or steroid-sparing effects.
Conclusion
The available evidence strongly suggests a synergistic benefit of adding this compound methyl to the standard-of-care regimen of ACE inhibitors or ARBs in patients with certain chronic kidney diseases. This is demonstrated by significant improvements in GFR in the TSUBAKI and CARDINAL trials. In the context of idiopathic pulmonary fibrosis, while not a direct synergistic study, the LARIAT trial indicates a potential benefit of this compound in improving exercise capacity in patients with associated pulmonary hypertension. There is currently a lack of data on the combination of this compound with other standard-of-care therapies such as pirfenidone for IPF and corticosteroids for inflammatory diseases, highlighting a critical area for future investigation. Researchers and drug development professionals should consider these findings when designing future studies to further elucidate the synergistic potential of this compound methyl across a spectrum of inflammatory and fibrotic diseases.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound methyl in type 2 diabetes and stage 4 chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reata Pharma submits NDA for this compound for CKD [clinicaltrialsarena.com]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
